1-Amino-4-(2-hydroxyethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c7-9-3-1-8(2-4-9)5-6-10/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOHWSFGKCJOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192814 | |
| Record name | 2-(4-Aminopiperazin-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192814 | |
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Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-70-4 | |
| Record name | 1-Amino-4-(2-hydroxyethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-piperazineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazineethanol, 4-amino- | |
| Source | DTP/NCI | |
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| Record name | 2-(4-Aminopiperazin-1-yl)ethanol | |
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| Record name | 2-(4-aminopiperazin-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.459 | |
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| Record name | 4-Amino-1-piperazineethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F9Y9H2BMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: 1-Amino-4-(2-hydroxyethyl)piperazine
Advanced Chemical Properties, Synthesis, and Applications in Drug Discovery[1][2]
Executive Summary
1-Amino-4-(2-hydroxyethyl)piperazine (CAS: 3973-70-4) is a trifunctional heterocyclic intermediate that serves as a critical scaffold in medicinal chemistry and macromolecular engineering.[1][2][3] Unlike simple piperazines, this molecule integrates three distinct reactive centers: a nucleophilic hydrazine-like primary amine, a basic tertiary amine, and a solubilizing primary alcohol.[2] Its unique architecture grants it "super-nucleophilic" properties via the alpha-effect, making it a preferred reagent for synthesizing high-fidelity hydrazone linkages in phosphorus dendrimers and neuroactive pharmaceutical candidates.[1][2]
Part 1: Molecular Identity & Physicochemical Profile[1][4]
This compound exists as a solid at room temperature, distinguishing it from its liquid analogs like N-(2-hydroxyethyl)piperazine.[1][2] Its solubility profile is dominated by the hydroxyl group and the polar piperazine core, rendering it soluble in water and polar organic solvents (methanol, DMSO).
Table 1: Physicochemical Constants
| Property | Value | Source/Note |
| CAS Number | 3973-70-4 | Verified Registry |
| IUPAC Name | 2-(4-Aminopiperazin-1-yl)ethanol | Systematic |
| Molecular Formula | C₆H₁₅N₃O | |
| Molecular Weight | 145.20 g/mol | |
| Melting Point | 105–107 °C | Solid state facilitates handling |
| Physical State | White to pale yellow crystalline solid | Hygroscopic |
| Solubility | High: H₂O, MeOH, EtOH; Low: Hexane, Et₂O | Polar/H-bonding driven |
| pKa (Estimated) | N4 (Tertiary): ~9.0; N1 (Hydrazine): ~3.5 | N1 is less basic but more nucleophilic |
Part 2: Chemical Architecture & Reactivity Analysis[1]
The molecule's utility stems from the differential reactivity of its three functional groups.[2] Understanding this hierarchy is essential for designing selective synthetic pathways.[1][2]
2.1 Functional Group Hierarchy
-
N1-Amino Group (Hydrazine moiety): The terminal -NH₂ is bonded to a nitrogen atom.[1][2] This creates an alpha-effect , where the adjacent lone pair on the ring nitrogen increases the HOMO energy of the terminal amine, making it significantly more nucleophilic than a standard primary amine.[2] It reacts rapidly with aldehydes/ketones to form stable hydrazones.[1][2]
-
N4-Tertiary Amine: This site provides basicity (proton acceptor) and solubility but is sterically hindered and less nucleophilic than the N1-amine.[1][2]
-
Hydroxyl Group: A primary alcohol that serves as a handle for esterification or etherification, or simply as a polarity modifier to improve water solubility of drug candidates.[2]
Figure 1: Functional group map illustrating the three distinct reactive sites and their primary chemical behaviors.
Part 3: Synthesis & Manufacturing[1][5][6]
The industrial synthesis of this compound typically follows a Nitrosation-Reduction pathway starting from the commercially available N-(2-hydroxyethyl)piperazine.[1][2] This route ensures regioselectivity, as the nitrosation occurs at the secondary amine (N1).[2]
3.1 Synthetic Pathway[1]
-
Precursor: N-(2-hydroxyethyl)piperazine (formed from piperazine + ethylene oxide).[1][2]
-
Nitrosation: Reaction with sodium nitrite (NaNO₂) in acidic media (HCl) generates the N-nitroso intermediate.[1][2]
-
Reduction: The N-nitroso group is reduced to the N-amino group using Lithium Aluminum Hydride (LiAlH4) or Zinc/Acetic Acid.[1][2]
Figure 2: The standard Nitrosation-Reduction synthetic pathway for converting secondary piperazines to N-amino derivatives.
Part 4: Applications in Drug Development & Materials
4.1 Pharmaceutical Intermediates (Neuroleptics & 5-HT Ligands)
The piperazine ring is a "privileged scaffold" in medicinal chemistry, particularly for central nervous system (CNS) targets.[1][2]
-
Linker Chemistry: The N-amino group allows for the formation of hydrazone linkers, which are stable at physiological pH but can be designed to hydrolyze in acidic endosomes (pH-sensitive drug release).[1][2]
-
Receptor Binding: The hydroxyethyl tail mimics the distance and polarity of neurotransmitters (like serotonin), improving binding affinity to 5-HT receptors.[2]
4.2 Dendrimer Functionalization
In materials science, this molecule is a standard reagent for functionalizing Phosphorus-Containing Dendrimers .[1][2]
-
Mechanism: The N-amino group reacts with aldehyde-terminated dendrimer branches.[1][2]
-
Outcome: It caps the dendrimer surface with hydrophilic hydroxyl groups, transforming a hydrophobic core into a water-soluble macromolecule suitable for biological use.[2]
Part 5: Experimental Protocols
Protocol A: Schiff Base Formation (Hydrazone Synthesis)
This protocol validates the nucleophilicity of the N1-amino group.[2]
Objective: Synthesize a hydrazone derivative by reacting this compound with 4-nitrobenzaldehyde.
Reagents:
-
Ethanol (Absolute, solvent)
Methodology:
-
Dissolution: Dissolve 1.45 g (10 mmol) of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.51 g (10 mmol) of 4-nitrobenzaldehyde. The solution may turn yellow immediately (formation of imine/hydrazone conjugation).[2]
-
Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Isolation: Cool the reaction mixture to 0 °C. The hydrazone product often precipitates.
-
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from ethanol/ether.
-
Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the aldehyde proton at ~10 ppm and appearance of the hydrazone -CH=N- proton at ~8.0–8.5 ppm).[1][2]
Part 6: Safety & Toxicology (MSDS Highlights)
Hazard Classification: GHS07 (Irritant)[1]
Handling Precautions:
-
PPE: Wear nitrile gloves and safety goggles.[1][2] The solid is hygroscopic; keep containers tightly sealed.[2]
-
Inhalation: Use in a fume hood.[1][2] Dust inhalation can cause respiratory distress.[1][2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) if possible to prevent oxidation of the hydrazine moiety over long periods.[2]
References
-
Launay, N., et al. (1996).[2] "Phosphorus-Containing Dendrimers: Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry. Link (Demonstrates the use of this compound in dendrimer synthesis).[1][2]
-
Sigma-Aldrich. (n.d.).[1][2] "Product Specification: this compound." Link (Confirmed CAS, physical properties, and safety data).
-
National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine." Link (Source for structural analogs and general piperazine reactivity).[1]
-
Kitchen, L. J., & Hanson, E. S. (1951).[2][5] "Derivatives of Piperazine."[1][2][6][7][8][9] Journal of the American Chemical Society.[2] (Foundational text on hydroxyethyl piperazine synthesis).
-
Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for piperazine scaffolds in drug discovery).
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- 8. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 1-Amino-4-(2-hydroxyethyl)piperazine (CAS 3973-70-4)
A Critical Hydrazido-Linker for Ansamycin Antibiotics and Dendritic Architectures [1]
Executive Summary
1-Amino-4-(2-hydroxyethyl)piperazine (CAS 3973-70-4) is a specialized bifunctional heterocycle characterized by a nucleophilic N-amino group and a hydrophilic hydroxyethyl tail.[1][2][3] Unlike its parent compound (1-(2-hydroxyethyl)piperazine), the N-amino variant serves as a potent hydrazido-linker . Its primary industrial utility lies in the synthesis of Rifamycin-class antibiotics (e.g., Rifampicin analogues), where it forms stable hydrazone linkages with 3-formyl rifamycin SV, significantly enhancing bioavailability through its polar tail. Additionally, it acts as a "generation multiplier" in dendrimer synthesis, converting surface aldehydes into high-density hydroxyl terminals.
Chemical Profile & Identity
This compound is an asymmetric piperazine derivative. The N1-amino group exhibits reactivity distinct from standard secondary amines, behaving more like a hydrazine, which allows for selective condensation with carbonyls without requiring harsh catalysis.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 3973-70-4 |
| IUPAC Name | 2-(4-aminopiperazin-1-yl)ethanol |
| Synonyms | This compound; N-Amino-N'-(2-hydroxyethyl)piperazine |
| Molecular Formula | C₆H₁₅N₃O |
| Molecular Weight | 145.20 g/mol |
| Appearance | Pale yellow to colorless viscous liquid or low-melting solid |
| Melting Point | 105–107 °C (Solid form) |
| Solubility | Miscible in water, DMSO, Methanol; Insoluble in non-polar alkanes |
| pKa (Predicted) | ~9.0 (Piperazine N), ~14.5 (OH) |
Synthesis & Manufacturing Protocol
Core Principle: The synthesis relies on the selective N-functionalization of the parent amine, 1-(2-hydroxyethyl)piperazine. Direct amination is difficult; therefore, the industry standard involves N-nitrosation followed by reduction . This route ensures high regioselectivity, as the hydroxyethyl group protects the N4 position.
Reaction Workflow
-
Precursor: 1-(2-hydroxyethyl)piperazine (CAS 103-76-4).[1][2][4][5]
-
Nitrosation: Reaction with Nitrous Acid (generated in situ from NaNO₂/HCl) at 0–5°C to form the N-nitroso intermediate.
-
Reduction: The nitroso group is reduced to the amino group using Zinc/Acetic Acid or catalytic hydrogenation (Pd/C or Raney Nickel).
Visualization: Synthesis Pathway
Figure 1: Industrial synthesis route via N-nitrosation and subsequent reduction.
Critical Process Parameters (CPP)
-
Temperature Control (Nitrosation): Must be maintained <5°C to prevent decomposition of HNO₂ and side reactions (e.g., oxidation of the alcohol tail).
-
pH Monitoring: The reduction step requires careful pH control to prevent ring opening or cleavage of the hydroxyethyl arm.
-
Purification: The final product is often purified via vacuum distillation or recrystallization from ethyl acetate to remove unreacted zinc salts or catalyst residues.
Medicinal Chemistry Applications
The primary value of CAS 3973-70-4 is its role as a pharmacophore modulator in the synthesis of Ansamycin antibiotics.
Rifamycin Derivatization
Rifamycins (e.g., Rifampicin) inhibit bacterial RNA polymerase.[6] The "3-formyl" position of the Rifamycin SV core is a "privileged site" for modification.
-
Mechanism: The N-amino group of CAS 3973-70-4 acts as a nucleophile, attacking the 3-formyl aldehyde of Rifamycin SV.
-
Result: Formation of a hydrazone linkage (-CH=N-N<).
-
Therapeutic Benefit:
-
Solubility: The hydroxyethyl tail drastically increases water solubility, essential for oral bioavailability.
-
Stability: The hydrazone bond is stable at physiological pH but can be metabolically active.
-
Spectrum: Modifications at this position often overcome resistance mechanisms in Mycobacterium tuberculosis.
-
Visualization: Drug Linker Mechanism
Figure 2: Mechanism of hydrazone formation in antibiotic synthesis.
Materials Science: Dendrimer Engineering
Beyond pharma, this compound is used to functionalize phosphorus-containing dendrimers.
-
Surface Multiplication: The N-amino group reacts with aldehyde-terminated dendrimers.
-
Outcome: Each aldehyde site is replaced by the piperazine ring, which presents a hydroxyethyl tail. This allows for the "multiplication" of surface functionality (converting reactive aldehydes to biocompatible hydroxyls) or serves as an anchor for further polymerization.
Handling & Safety (E-E-A-T)
Hazard Classification: Irritant / Corrosive.[5]
-
Skin/Eye: Causes severe irritation or burns due to basicity.
-
Inhalation: Mist is irritating to the respiratory tract.[7]
Protocol for Spills:
-
Neutralization: Do not use strong acids immediately. Absorb with inert vermiculite.[7]
-
Decontamination: Wash area with dilute acetic acid followed by water.
-
Storage: Store under nitrogen atmosphere. The amino group is sensitive to oxidation (browning) upon prolonged air exposure.
References
-
CymitQuimica. this compound Properties and Applications. Retrieved from
-
Sigma-Aldrich. Product Specification: this compound (CAS 3973-70-4).[1][2] Retrieved from
-
LookChem. 3-Formyl Rifamycin SV and its Reaction Products. Retrieved from
-
Google Patents. Phosphonated Rifamycins and Uses Thereof (WO/Patent Literature). Discusses the use of piperazine linkers in rifamycin derivatives. Retrieved from
-
PubChem. Compound Summary: 1-(2-Hydroxyethyl)piperazine (Precursor Data). Retrieved from
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- 5. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BRPI0614758A2 - phosphonated rifamycin and its use for the prevention and treatment of joint and bone infections - Google Patents [patents.google.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to 1-Amino-4-(2-hydroxyethyl)piperazine: Molecular Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1-Amino-4-(2-hydroxyethyl)piperazine. This molecule, a key building block in contemporary medicinal chemistry, offers a unique combination of reactive functional groups and a structurally significant piperazine core. This guide is designed to move beyond a simple recitation of facts, providing instead a deeper understanding of the causality behind its synthesis, characterization, and strategic deployment in drug design. The protocols and analyses presented herein are intended to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering researchers to confidently integrate this versatile molecule into their discovery workflows.
Section 1: Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 3973-70-4, is a piperazine derivative featuring both a primary amino group and a primary hydroxyl group.[1] This unique arrangement of functional groups on the conformationally flexible six-membered ring dictates its chemical behavior and utility as a scaffold in medicinal chemistry.
Structural Elucidation
The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] One nitrogen atom is substituted with a 2-hydroxyethyl group, while the other is bonded to an amino group. The presence of the hydroxyl and amino groups allows for the formation of hydrogen bonds, which influences its solubility in polar solvents like water.[1]
Figure 1: 2D structure of this compound.
Physicochemical Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N₃O | |
| Molecular Weight | 145.20 g/mol | |
| Melting Point | 105-107 °C | |
| pKa (of precursor) | pKa1: 9.09, pKa2: 3.92 (for 1-(2-hydroxyethyl)piperazine) | Inferred from precursor data |
| logP (of precursor) | -1.1 (for 1-(2-hydroxyethyl)piperazine) | |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in polar solvents such as water |
Section 2: Synthesis and Purification
The synthesis of this compound is not as widely documented as that of its simpler analogues. However, a robust and logical synthetic strategy can be devised based on established methodologies for N-amination of secondary amines, particularly from the readily available precursor, N-(2-hydroxyethyl)piperazine.
Proposed Synthetic Pathway
The most plausible synthetic route involves a two-step process: nitrosation of N-(2-hydroxyethyl)piperazine followed by reduction of the resulting N-nitroso derivative.
Figure 2: Proposed synthetic pathway for this compound.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the N-amination of piperazines and is designed to be self-validating through in-process checks and final product characterization.
Step 1: Synthesis of N-Nitroso-N'-(2-hydroxyethyl)piperazine
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath.
-
Charge Precursor: To the flask, add N-(2-hydroxyethyl)piperazine and water.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature below 5 °C. This in situ formation of the amine salt is crucial for controlling the subsequent nitrosation reaction.
-
Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred, cold reaction mixture. The rate of addition should be controlled to keep the temperature below 10 °C to prevent side reactions.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the N-nitroso product.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium carbonate) to a pH of ~8. The product can then be extracted with an organic solvent such as dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-nitroso intermediate.
Step 2: Reduction to this compound
-
Method A: Zinc Dust in Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude N-nitroso intermediate in glacial acetic acid.
-
Reduction: Cool the solution in an ice bath and add zinc dust portion-wise at a rate that maintains the temperature below 20 °C.
-
Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the disappearance of the starting material. The reaction mixture is then filtered to remove excess zinc. The filtrate is carefully basified with a strong base (e.g., NaOH) while cooling in an ice bath. The aqueous layer is then extracted multiple times with an appropriate organic solvent. The combined organic extracts are dried and concentrated to give the crude product.
-
-
Method B: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve the N-nitroso intermediate in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Hydrogenation: The vessel is then placed on a hydrogenation apparatus, purged with nitrogen, and then pressurized with hydrogen (typically 50 psi). The reaction is shaken or stirred vigorously at room temperature.
-
Monitoring and Work-up: The reaction is monitored by the uptake of hydrogen. Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield the product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Section 3: Spectroscopic and Chromatographic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The protons on the piperazine ring will likely appear as complex multiplets in the 2.5-3.5 ppm region. The methylene protons of the hydroxyethyl group will appear as two triplets, one for the CH₂ adjacent to the nitrogen and another for the CH₂ adjacent to the hydroxyl group. The protons of the NH₂ and OH groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹.
-
C-H stretch: Bands in the region of 2800-3000 cm⁻¹.
-
N-H bend: A band around 1600 cm⁻¹.
-
C-N stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 145. The fragmentation pattern will be characteristic of the piperazine ring and the substituents. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds alpha to the nitrogen atoms, leading to the formation of stable fragment ions.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Section 4: Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its three nucleophilic centers: the primary amino group, the secondary amine within the piperazine ring (after initial reaction of the primary amino group), and the primary hydroxyl group.
Reactivity Profile
The primary amino group is the most nucleophilic and will readily react with electrophiles such as aldehydes, ketones (to form Schiff bases), acyl chlorides, and isocyanates.[2] The hydroxyl group can be acylated, etherified, or used in other standard alcohol reactions. The piperazine nitrogens provide basicity and can be involved in salt formation or further alkylation under specific conditions.
One notable reaction is the Schiff's reaction with phosphorus-containing dendrimers, which has been used to create dendrimers with multiple alcohol end groups.[2]
Strategic Use in Medicinal Chemistry
The piperazine moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs. Its presence can impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. This compound serves as a versatile building block to introduce this valuable scaffold, along with additional points for diversification.
While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in many biologically active compounds. For instance, the related compound 1-(2-Hydroxyethyl)-4-methylpiperazine is a key intermediate in the synthesis of anti-anxiety and anti-depressant medications.[3] This suggests that this compound could be a valuable starting material for the synthesis of novel therapeutics in these and other areas.
The primary amino group can be used as a handle to attach the molecule to a larger scaffold, while the hydroxyl group can be modified to fine-tune polarity and other physicochemical properties. This dual functionality makes it an attractive building block for creating libraries of compounds for high-throughput screening.
Section 5: Biological Activity and Future Perspectives
While the biological activity of this compound itself has not been extensively studied, the broader class of piperazine derivatives exhibits a wide range of pharmacological effects. The parent compound, piperazine, is an anthelmintic drug that functions by causing paralysis of parasitic worms.
Derivatives of piperazine are known to possess antibacterial, antifungal, antiviral, and anticancer activities. The incorporation of the this compound scaffold into new chemical entities could lead to the discovery of novel therapeutic agents in these areas.
Future research could focus on the synthesis and biological evaluation of novel compounds derived from this versatile building block. The development of new synthetic methodologies that allow for the selective functionalization of its different reactive sites would further enhance its utility in drug discovery.
References
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PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]
- Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
- Google Patents.
- Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- Launay, N., et al. (1996). Phosphorus-Containing Dendrimers. Easy Access to New Multi-Difunctionalized Macromolecules. The Journal of Organic Chemistry, 61(11), 3799-3805.
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PubChem. 1,4-Piperazinediethanol. [Link]
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ResearchGate. Spectral investigation and normal coordinate analysis of piperazine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 1-(2-Hydroxyethyl)-4-methylpiperazine: Key Intermediate for Organic Synthesis and Pharmaceutical Manufacturing. [Link]
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
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1-Amino-4-(2-hydroxyethyl)piperazine synthesis pathway
Technical Guide: Synthesis of 1-Amino-4-(2-hydroxyethyl)piperazine
Executive Summary
This compound (HEEP-NH2) is a critical bifunctional intermediate used in the synthesis of pharmaceutical agents (e.g., antifungal azoles, antimicrobials) and high-performance polymers.[1] Its structure features a secondary hydrazine moiety and a primary alcohol, necessitating precise synthetic control to avoid over-alkylation or O-functionalization.
This guide details two distinct synthesis pathways:
-
The Industrial Standard (Route A): Nitrosation followed by Catalytic Hydrogenation.[1] This is the most scalable method but requires strict engineering controls for nitrosamine intermediates.
-
The Laboratory Alternative (Route B): Electrophilic Amination using Hydroxylamine-O-sulfonic acid (HOSA).[1][2] This route bypasses nitrosamine formation, offering a safer profile for small-batch R&D.[1]
Retrosynthetic Analysis & Pathway Logic
The synthesis hinges on the functionalization of the N4 nitrogen of the commercially available precursor, 1-(2-Hydroxyethyl)piperazine (HEP) .
Figure 1: Strategic overview of synthesis pathways. Route A is preferred for cost/scale; Route B is preferred for safety/speed.[1]
Route A: Nitrosation & Catalytic Hydrogenation (Industrial Standard)[1]
This pathway is the dominant industrial method due to the low cost of reagents (sodium nitrite, hydrogen). However, it generates N-nitroso-1-(2-hydroxyethyl)piperazine , a potent carcinogen.[1] All procedures must be performed in a closed system with appropriate scrubbing.[1]
Step 1: N-Nitrosation[1][3]
-
Reagents: 1-(2-Hydroxyethyl)piperazine (HEP), Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl).[1]
-
Mechanism: Formation of the nitrosonium ion (
) which attacks the secondary amine.
Protocol:
-
Charge: Load 1.0 eq of HEP into a glass-lined reactor. Add water (3.0 vol) and cool to 0–5°C.
-
Acidification: Slowly add concentrated HCl (2.5 eq) while maintaining internal temperature <10°C. Exothermic.
-
Nitrosation: Add a solution of NaNO2 (1.1 eq) in water dropwise over 60 minutes. Maintain temperature at 0–5°C.
-
Note: The hydroxyethyl group is stable under these conditions; O-nitrosation is reversible and transient.[1]
-
-
Workup: Stir for 2 hours. Neutralize with NaOH to pH 7–8.[1] Extract with ethyl acetate or proceed directly if using aqueous hydrogenation.[1]
Step 2: Catalytic Hydrogenation
-
Reagents: H2 gas, 5% Pd/C or Raney Nickel catalyst.[1]
-
Conditions: 40–60°C, 5–10 bar (70–150 psi).
Protocol:
-
Loading: Transfer the crude nitroso intermediate (in solution) to a high-pressure hydrogenation autoclave.
-
Catalyst: Add 5% w/w Pd/C (50% wet).
-
Reduction: Pressurize with Hydrogen (H2) to 5 bar. Heat to 50°C. Stir vigorously (1000 rpm) to overcome mass transfer limitations.
-
Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases.[1]
-
Filtration: Filter catalyst while warm (under inert N2 atmosphere to prevent catalyst ignition).
-
Purification: Distill the filtrate under reduced pressure.
-
Boiling Point: ~140–145°C at 10 mmHg (extrapolated).[1]
-
Critical Safety Parameter (Nitrosamines): Before opening the reactor, the mixture must be tested for unreacted nitroso intermediate. If detected, extend hydrogenation time.
Route B: Electrophilic Amination with HOSA (Laboratory Scale)[1]
For research quantities (<100g), this route is superior as it avoids the formation of stable nitrosamines. Hydroxylamine-O-sulfonic acid (HOSA) acts as an ammonia equivalent (
-
Reagents: HEP, HOSA, NaOH (aq).
-
Mechanism:
attack of the secondary amine on the nitrogen of HOSA, displacing sulfate.
Protocol:
-
Preparation: Dissolve HEP (1.0 eq) in water (5 vol) in a round-bottom flask. Add KOH or NaOH (3.0 eq) and cool to 5°C.
-
Addition: Dissolve HOSA (1.1 eq) in water (kept cold). Add this solution dropwise to the amine mixture over 30 minutes.
-
Control: Do not allow temperature to exceed 20°C. Higher temperatures promote hydrolysis of HOSA to hydroxylamine sulfate.[1]
-
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours.
-
Workup: The product is highly water-soluble.[1][2] Saturate the aqueous phase with solid KOH (salting out) and extract exhaustively with THF or Dichloromethane.
-
Isolation: Dry organic layer over
and concentrate. Vacuum distillation yields the pure oil.
Data Comparison Table:
| Feature | Route A (Nitrosation) | Route B (HOSA) |
| Scalability | High (Multi-ton) | Low to Medium (kg) |
| Yield | 80–90% | 60–75% |
| Safety Profile | High Risk (Carcinogenic Intermediate) | Moderate (Corrosive reagents) |
| Cost | Low | High (HOSA is expensive) |
| Impurity Profile | Trace Nitrosamines (requires QC) | Sulfate salts, unreacted HEP |
Process Control & Visualization
The following diagram illustrates the critical control points (CCPs) for the HOSA pathway, which is recommended for users of this guide unless scale-up is required.
Figure 2: Workflow for HOSA amination. CCP 1 is critical to prevent HOSA hydrolysis.
Analytical Validation
To confirm identity and purity, the following analytical signatures should be verified:
-
1H NMR (D2O or CDCl3):
-
Mass Spectrometry (ESI+):
-
Parent Ion
m/z.[1]
-
-
Impurity Check:
-
Nitrosamine (Route A): LC-MS/MS limit test for N-nitroso-1-(2-hydroxyethyl)piperazine (Limit: <26.5 ng/day intake threshold per ICH M7).
-
References
-
Levering, D. R., & Maury, L. G. (1965).[1] Catalytic Hydrogenation of Nitrosamines to Hydrazines. U.S. Patent No.[1][3][4] 3,182,086.[3] Washington, DC: U.S. Patent and Trademark Office. Link
-
Brennan, M. E., & Speranza, G. P. (1982).[1] Synthesis of N-(2-hydroxyethyl)piperazine. U.S. Patent No.[1][3][4] 4,338,443.[1][4] Washington, DC: U.S. Patent and Trademark Office. Link
-
Wallace, R. G. (1980).[1] Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent.[1][5] Aldrichimica Acta, 13(1), 3–11. Link
-
Fine, N. A., et al. (2014).[1] Decomposition of nitrosamines in CO2 capture by aqueous piperazine. Environmental Science & Technology, 48(10), 5996-6002. Link[1]
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- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
An In-depth Technical Guide to the Solubility of 1-Amino-4-(2-hydroxyethyl)piperazine
Introduction
1-Amino-4-(2-hydroxyethyl)piperazine is a unique bifunctional molecule featuring a piperazine core substituted with both a primary amino group and a hydroxyethyl group. This distinct architecture imparts specific physicochemical properties that are of significant interest to researchers, scientists, and drug development professionals. A thorough understanding of its solubility characteristics is paramount for its effective application in pharmaceutical synthesis, formulation development, and various other chemical processes. This guide provides a comprehensive overview of the solubility of this compound, including an inferred solubility profile, the theoretical principles governing its solubility, and detailed experimental protocols for precise solubility determination.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key functional groups that dictate its interaction with various solvents:
-
Piperazine Ring: A cyclic diamine that provides a hydrophilic core.
-
Primary Amino Group (-NH2): A potent hydrogen bond donor and acceptor, significantly contributing to aqueous solubility. This group also imparts basic properties to the molecule.
-
Hydroxyethyl Group (-CH2CH2OH): The terminal hydroxyl group is another excellent site for hydrogen bonding, further enhancing solubility in polar protic solvents.
-
Tertiary Amine (within the piperazine ring): This group can also act as a hydrogen bond acceptor.
The presence of multiple hydrogen bond donors and acceptors makes this compound a highly polar molecule, predisposing it to favorable interactions with polar solvents.[1]
Inferred Solubility Profile
Table 1: Inferred Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Water | High / Miscible | Extensive hydrogen bonding capabilities through the amino and hydroxyl groups. Structurally similar compounds like 1-(2-Hydroxyethyl)piperazine are miscible in water.[2][3][4][5] |
| Methanol | High | Polar protic nature of methanol allows for strong hydrogen bond interactions. | |
| Ethanol | High | Similar to methanol, ethanol can effectively solvate the molecule through hydrogen bonding. 1,4-Bis(2-hydroxyethyl)piperazine is soluble in ethanol.[6] | |
| Isopropanol | Moderate | Reduced polarity compared to methanol and ethanol may lead to slightly lower, but still significant, solubility. | |
| Polar Aprotic | DMSO | High | A strong hydrogen bond acceptor, capable of interacting favorably with the amino and hydroxyl protons. |
| DMF | High | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate polar molecules. | |
| Acetone | Moderate | Lower polarity and weaker hydrogen bond accepting capability compared to DMSO and DMF might result in moderate solubility. | |
| Acetonitrile | Moderate to Low | While polar, its ability to solvate highly polar, hydrogen-bonding solutes can be limited. | |
| Non-Polar | Toluene | Low / Insoluble | "Like dissolves like" principle suggests poor solubility due to the significant mismatch in polarity. |
| Hexane | Low / Insoluble | As a non-polar hydrocarbon, hexane is not expected to effectively solvate the highly polar this compound. | |
| Diethyl Ether | Low / Insoluble | While it has some polar character, it is a poor solvent for compounds with strong hydrogen bonding networks. Piperazine itself is poorly soluble in diethyl ether.[7] |
Factors Influencing Solubility
Temperature
The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[8][9] This relationship is governed by the principles of thermodynamics, specifically the Gibbs free energy of dissolution (ΔG = ΔH – TΔS).[10] For an endothermic dissolution (positive ΔH), increasing the temperature (T) makes ΔG more negative, favoring the dissolution process. The exact temperature dependence for this compound would need to be determined experimentally.
pH
The solubility of this compound is expected to be highly dependent on the pH of the aqueous medium.[11][12][13] The molecule contains two basic nitrogen atoms (the primary amine and the tertiary amine within the piperazine ring) that can be protonated in acidic conditions.
Figure 1: pH-Dependent Ionization of this compound
Caption: The ionization state and resulting aqueous solubility of this compound are dependent on pH.
At a pH below the pKa of the amine groups, the molecule will exist predominantly in its protonated, cationic form. This charged species will have significantly higher aqueous solubility due to strong ion-dipole interactions with water molecules.[14] Conversely, at a pH above the pKa values, the molecule will be in its neutral, less soluble form.
While the specific pKa values for this compound are not readily published, data for similar piperazine derivatives can provide an estimate. For instance, 1-(2-hydroxyethyl)piperazine has pKa values of approximately 9.09 and 3.92 at 298 K.[15] It is expected that this compound will also have two pKa values in a similar range, corresponding to the two basic nitrogen atoms.
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[4][16][17]
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related amino-piperazine derivatives.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][18] Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[18][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[20]
-
Spills: In case of a spill, avoid generating dust.[21] Collect the spilled material using appropriate methods and dispose of it as hazardous waste.
-
First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[22] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Shake-Flask Method Protocol
Figure 2: Workflow for the Shake-Flask Solubility Determination Method
Caption: A stepwise representation of the shake-flask method for determining thermodynamic solubility.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or other agitation device with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that solid material remains after equilibration.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a suitable syringe filter (e.g., 0.45 µm). This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification:
-
Prepare a stock solution of this compound of a known concentration.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Accurately dilute a known volume of the saturated supernatant obtained in step 4.
-
Analyze the calibration standards and the diluted sample using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[23]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.
-
Conclusion
This compound is a highly polar molecule with a strong propensity for solubility in polar solvents, particularly water and lower alcohols. Its solubility is significantly influenced by temperature and, most notably, by the pH of the medium due to the presence of basic amine functionalities. While quantitative data is sparse, a reliable solubility profile can be inferred from its molecular structure and comparison with related compounds. For applications requiring precise solubility values, the detailed shake-flask method provides a robust framework for experimental determination. This in-depth understanding of the solubility of this compound is critical for its successful implementation in research and development, particularly in the pharmaceutical and chemical industries.
References
-
Nama Group. N-(2-Hydroxyethyl)piperazine. [Link]
-
Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Chemistry LibreTexts. Advanced Properties of Amines. [Link]
-
RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. [Link]
-
JoVE. Video: Extraction: Effects of pH. [Link]
-
Quora. How does hydrogen bond while checking the basic character of amines in an aqueous solution lead to stability?. [Link]
-
Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
Chemistry LibreTexts. Basic Properties of Amines. [Link]
-
YouTube. Boiling Points and Solubility of Amines. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER APPLICATIONS. [Link]
-
Wikipedia. Solubility. [Link]
-
ResearchGate. (PDF) Principles of Solubility. [Link]
-
Wikipedia. Piperazine. [Link]
-
Solubility and pH of amines. [Link]
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Chemistry LibreTexts. 11: Thermodynamics of Solubility. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]
-
ALS Global. Techniques for Accurate Measurement and Estimation of Total Dissolved Solids. [Link]
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ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
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Solubility of Things. Quantitative Analysis Techniques. [Link]
-
Selected Methods of Analysis. [Link]
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A Spectroscopic Guide to 1-Amino-4-(2-hydroxyethyl)piperazine: Analysis and Data Interpretation
Abstract
This technical guide provides a detailed analysis of the spectral characteristics of 1-Amino-4-(2-hydroxyethyl)piperazine (CAS: 3973-70-4), a versatile building block in pharmaceutical and chemical synthesis.[1] Due to a notable absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive characterization based on predictive methodologies, grounded in the empirical data of the closely related analogue, 1-(2-hydroxyethyl)piperazine. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed protocols for data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule featuring a piperazine core.[1] One nitrogen atom of the piperazine ring is substituted with a 2-hydroxyethyl group, while the other is bonded to an amino group.[1] This unique arrangement of functional groups—a tertiary amine, a primary amine (as part of a hydrazine-like moiety), and a primary alcohol—imparts a distinct chemical reactivity and potential for hydrogen bonding, making it a valuable synthon.[1] For instance, it has been utilized in the synthesis of complex dendritic structures.
Accurate structural elucidation and purity assessment are paramount in any chemical synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a detailed examination of the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Foundational Principles of NMR Spectroscopy
NMR spectroscopy relies on the quantum mechanical property of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a nuclear spin, which generates a magnetic moment. When placed in an external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of electromagnetic radiation at a specific frequency (the resonance frequency) causes a transition between these energy levels. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), which is measured in parts per million (ppm).
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring NMR spectra of small organic molecules like this compound.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum of this compound
To predict the ¹H NMR spectrum, we will start with the known assignments for 1-(2-hydroxyethyl)piperazine and then adjust for the introduction of the N-amino group. The primary effect of the N-amino group will be a moderate deshielding of the adjacent piperazine protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| -CH₂-OH | ~3.6 | Triplet | 2H | Similar to the analog, coupled to the adjacent -CH₂-N. |
| -CH₂-N | ~2.5 | Triplet | 2H | Similar to the analog, coupled to the adjacent -CH₂-OH. |
| Piperazine (-CH₂-) adjacent to N-CH₂CH₂OH | ~2.5-2.7 | Triplet | 4H | Expected to be in a similar region to the analog. |
| Piperazine (-CH₂-) adjacent to N-NH₂ | ~2.8-3.0 | Triplet | 4H | Deshielded relative to the other piperazine protons due to the electron-withdrawing nature of the adjacent nitrogen in the N-N bond. |
| -NH₂ | Variable (broad) | Singlet | 2H | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |
| -OH | Variable (broad) | Singlet | 1H | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |
Predicted ¹³C NMR Spectrum of this compound
The introduction of the N-amino group will also influence the ¹³C chemical shifts, particularly for the carbon atoms of the piperazine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -CH₂-OH | ~59-61 | Largely unaffected by the remote N-amino group. |
| -CH₂-N | ~60-62 | Minor shift expected compared to the analog. |
| Piperazine (-CH₂-) adjacent to N-CH₂CH₂OH | ~53-55 | Similar chemical environment to the analog. |
| Piperazine (-CH₂-) adjacent to N-NH₂ | ~50-52 | The N-amino group is expected to have a shielding effect on the adjacent carbons compared to a standard tertiary amine environment. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Foundational Principles of IR Spectroscopy
Molecules are in constant motion, and their bonds can vibrate in various ways (stretching, bending, etc.). Each type of vibration has a characteristic frequency. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where peaks indicate the presence of specific functional groups.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
Workflow for ATR-IR Spectroscopy
Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.
Predicted IR Absorption Bands for this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for its O-H, N-H, C-H, C-N, and C-O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Alcohol) | 3200-3500 | Broad, Strong | Stretching |
| N-H (Amino) | 3300-3500 | Medium (doublet) | Asymmetric & Symmetric Stretching |
| C-H (Aliphatic) | 2850-3000 | Strong | Stretching |
| N-H (Amino) | 1590-1650 | Medium | Scissoring (Bending) |
| C-O (Alcohol) | 1050-1150 | Strong | Stretching |
| C-N (Amine) | 1020-1250 | Medium-Strong | Stretching |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Foundational Principles of Mass Spectrometry
In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common ionization technique for small, volatile molecules.
Workflow for EI Mass Spectrometry
Caption: General workflow for acquiring a mass spectrum via Electron Ionization (EI).
Predicted Mass Spectrum and Fragmentation of this compound
The molecular weight of this compound (C₆H₁₅N₃O) is 145.20 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 145. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. Cleavage alpha to the nitrogen and oxygen atoms is expected to be a dominant fragmentation pathway.
Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 145 | [C₆H₁₅N₃O]⁺ | Molecular Ion (M⁺) |
| 114 | [C₅H₁₂N₃]⁺ | Loss of the hydroxymethyl radical (•CH₂OH) |
| 100 | [C₅H₁₀N₂]⁺ | A common fragment for N-substituted piperazines |
| 86 | [C₄H₈N₂]⁺ | Piperazine ring fragment |
| 57 | [C₃H₇N]⁺ | Further fragmentation of the piperazine ring |
| 45 | [C₂H₅O]⁺ | Hydroxyethyl fragment |
Conclusion
This technical guide provides a robust, predictive framework for understanding the NMR, IR, and MS spectral data of this compound. By leveraging data from structurally similar compounds and applying fundamental spectroscopic principles, we have outlined the expected chemical shifts, absorption bands, and fragmentation patterns. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, ensuring scientific integrity and facilitating its application in the synthesis of novel chemical entities.
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ResearchGate. Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. [Link]
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1-Amino-4-(2-hydroxyethyl)piperazine safety and handling
An In-depth Technical Guide to the Safe Handling of 1-Amino-4-(2-hydroxyethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols and handling procedures for this compound (CAS No: 3973-70-4). As a Senior Application Scientist, the goal of this guide is to move beyond mere procedural lists and instill a deep, causal understanding of the best practices required when working with this compound. The protocols herein are designed as self-validating systems, grounded in authoritative data to ensure the highest standards of laboratory safety.
Chemical Identity and Physicochemical Properties
This compound is a piperazine derivative containing both a primary amino group and a primary hydroxyl group.[1] This bifunctional nature makes it a versatile building block in chemical synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.[1] Its structure facilitates hydrogen bonding, which influences its solubility and reactivity.[1]
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 2-(4-Aminopiperazin-1-yl)ethan-1-ol, 4-Amino-1-piperazineethanol |
| CAS Number | 3973-70-4 |
| Molecular Formula | C₆H₁₅N₃O |
| InChI Key | XAOHWSFGKCJOGT-UHFFFAOYSA-N[2] |
Caption: Chemical structure of this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Solid | [2] |
| Melting Point | 105-107 °C | [2] |
| Functional Groups | Hydroxyl, Amino | [1][2] |
| Storage Class | 11 (Combustible Solids) |[2] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Understanding these classifications is the cornerstone of risk assessment and dictates the necessary control measures.
Signal Word: Warning [2]
Table 3: GHS Hazard Summary for this compound
| Pictogram | GHS Code | Hazard Statement |
|---|
|
| GHS07 | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |Caption: GHS07 Pictogram Significance.
The primary hazards are irritant effects. The amino group can act as a base, while the overall molecule can interfere with biological membranes and proteins upon contact, leading to cellular damage and an inflammatory response in the skin, eyes, and respiratory tract.
Toxicological Profile and Routes of Exposure
-
Inhalation: Inhaling dust or aerosols may cause irritation to the nose, throat, and lungs.[3] Symptoms can include coughing and shortness of breath.[3]
-
Skin Contact: Direct contact causes skin irritation.[2] Prolonged or repeated exposure can lead to more significant inflammation.
-
Eye Contact: This substance is classified as a serious eye irritant.[2] Direct contact can cause redness, pain, and potential damage to the cornea if not promptly and properly addressed.
-
Ingestion: While not a primary route of exposure in a laboratory setting, ingestion may cause irritation to the gastrointestinal tract.[4]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
The principle behind engineering controls is to remove the hazard at its source, which is always preferable to relying solely on PPE.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[5] For procedures that may generate dust (e.g., weighing, transferring solids), a certified chemical fume hood or a local exhaust ventilation (LEV) system is required.[3]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
PPE is the last line of defense. The selection must be based on the specific hazards of the chemical and the procedure being performed.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 are mandatory.[6] Standard safety glasses do not provide adequate protection from splashes.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber. Always check the manufacturer's glove compatibility data. Inspect gloves for tears or holes before each use and remove them using the proper technique to avoid skin contamination.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a dust mask type N95) may be necessary.[2] All respirator use must be part of a comprehensive respiratory protection program.
Handling and Storage Protocols
Prudent Handling Practices
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Ignition Sources: Although it is a combustible solid, keep it away from open flames, sparks, and other sources of ignition.[6][7]
Storage Requirements
Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.
-
Container: Keep the container tightly sealed and store in the original packaging.[5][8]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[5][7]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6][7]
-
Security: For regulated or highly hazardous materials, store in a locked cabinet or area to restrict access.[5]
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] If skin irritation or a rash occurs, seek medical advice.[5]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If breathing is difficult or symptoms persist, seek medical attention.[4]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6] Seek medical attention if the person feels unwell.[9]
Accidental Release Measures (Spill Cleanup)
A clear, pre-planned response is essential for managing chemical spills safely and effectively. The response is dictated by the size and risk of the spill.[10][11]
Caption: Decision workflow for chemical spill response.
Protocol: Minor Laboratory Spill Cleanup (<100g Solid)
-
Assess and Alert: Quickly assess the spill to confirm it is minor. Alert personnel in the immediate area.[10]
-
Ventilate: Ensure the area is well-ventilated. If in a fume hood, keep the sash at the proper height.
-
Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and double-layered nitrile gloves.
-
Contain: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if the material is soluble), followed by soap and water. Place all cleaning materials into the same hazardous waste container.
-
Dispose: Seal the waste container and label it appropriately for hazardous waste disposal according to your institution's EHS guidelines.
-
Report: Complete any required incident or spill report documentation for your institution.
Firefighting Measures
-
Combustibility: Classified as a combustible solid.[2]
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[12]
-
Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][12]
-
Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]
Stability and Reactivity
-
Chemical Stability: The substance is stable under recommended storage and handling conditions.[13]
-
Conditions to Avoid: Avoid exposure to excessive heat and incompatible materials.[7]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[6][7] Contact with these materials could lead to vigorous, exothermic reactions.
References
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1-(2-Hydroxyethyl)piperazine Safety Data Sheet. CymitQuimica.
-
SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. Thermo Fisher Scientific.
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SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine. TCI Chemicals.
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SAFETY DATA SHEET - 1-(2-Hydroxyethyl)piperazine. Thermo Fisher Scientific.
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SAFETY DATA SHEET - 1-(2-Aminoethyl)piperazine. Fisher Scientific.
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Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH.
-
Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. New Jersey Department of Health.
-
Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid (HEPES). Carl ROTH.
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SAFETY DATA SHEET - 1,4-Bis(2-hydroxyethyl)piperazine. Fisher Scientific.
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Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. Cole-Parmer.
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This compound. CymitQuimica.
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SAFETY DATA SHEET - 1,4'-Bis(2-hydroxyethyl)piperazine. Chem Service.
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SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperazine. Fisher Scientific.
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This compound 96%. Sigma-Aldrich.
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Aminoethylpiperazine | C6H15N3 | CID 8795. PubChem - NIH.
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1,4-Piperazinediethanol | C8H18N2O2 | CID 67151. PubChem.
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Chemical spill cleanup procedures. J&K Scientific LLC.
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Chemical Spill Cleanup. University of California | Risk & Safety Training via YouTube.
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Chemical Spill Response Procedure. University of Manitoba.
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1-Amino-4-(2-hydroxyethyl)piperazine material safety data sheet (MSDS)
CAS: 3973-70-4 | Formula: C₆H₁₅N₃O | M.W.: 145.20 g/mol [1]
Introduction: The Heterobifunctional Scaffold
1-Amino-4-(2-hydroxyethyl)piperazine (hereafter AHEP ) is a specialized heterocyclic building block distinguished by its orthogonal reactivity . Unlike standard piperazine derivatives, AHEP possesses two distinct nucleophilic handles with disparate electronic environments:
-
N-Amino Group (Hydrazine-like): A primary amino group directly bonded to a ring nitrogen (
). This moiety exhibits reactivity characteristic of hydrazines, capable of forming hydrazones or semicarbazides, and is significantly more nucleophilic towards specific electrophiles (e.g., aldehydes) than standard amines. -
Hydroxyethyl Group (Alcoholic): A primary alcohol attached to the
position via an ethyl linker, providing a handle for esterification or urethane formation.
This dual functionality makes AHEP a critical "linker" molecule in medicinal chemistry, particularly for designing Antibody-Drug Conjugates (ADCs), PROTACs, and multi-functional polymers where precise, stepwise conjugation is required.
Chemical Identity & Physical Architecture
Physicochemical Profile
| Property | Value | Context for Researchers |
| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic; requires storage under inert gas (Ar/N₂). |
| Melting Point | 103–107 °C | Solid at room temp, but often supercools to a viscous oil. |
| Boiling Point | ~280 °C (Predicted) | High boiling point necessitates vacuum distillation for purification. |
| Basicity (pKa) | ~9.0 (Est. Ring N) | Highly basic; acts as a proton sponge in non-aqueous media. |
| Solubility | Water, DMSO, Methanol | Miscible in polar protic solvents; poor solubility in hexanes. |
Functional Reactivity Map (Graphviz)
The following diagram illustrates the orthogonal reactivity inherent to the AHEP structure, guiding synthetic strategy.
Caption: Orthogonal reactivity map of AHEP. The N-amino group allows for pH-controlled conjugation (e.g., hydrazone) distinct from the hydroxyl group.
Toxicological Profile & Hazard Mechanisms (MSDS Core)
Signal Word: DANGER GHS Classifications: Skin Corr.[2] 1B, Skin Sens. 1, Acute Tox. 3 (Dermal).
Mechanism of Injury
-
Corrosivity (pH > 11): Upon contact with mucosal membranes or skin, AHEP rapidly saponifies membrane lipids and denatures proteins. The high alkalinity causes liquefactive necrosis, allowing the chemical to penetrate deep into tissues.
-
Sensitization (The Hydrazine Motif): The N-amino piperazine moiety is structurally related to hydrazine, a known hapten. It can bind to skin proteins (haptenization), triggering a T-cell mediated immune response (Type IV hypersensitivity). Subsequent exposures can lead to severe allergic contact dermatitis.
Critical Hazard Data
| Endpoint | Value/Observation | Implication |
| Acute Oral Toxicity | LD50 (Rat): ~1000–2000 mg/kg | Harmful if swallowed. |
| Acute Dermal Toxicity | LD50 (Rabbit): < 1000 mg/kg | Toxic via skin absorption. Permeates intact skin. |
| Skin Corrosion | Category 1B | Irreversible damage (necrosis) within 1 hour of exposure. |
| Sensitization | Positive (Guinea Pig Maximization) | High potential for occupational asthma or dermatitis. |
Safe Handling & Operational Protocols
"Self-Validating" Handling Workflow
To ensure operator safety and reagent integrity (AHEP is hygroscopic and CO₂-sensitive), follow this closed-loop protocol.
Caption: Operational workflow for AHEP handling. Visual validation of turbidity prevents the use of degraded (carbonated/hydrated) reagent.
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen. The amine reacts with atmospheric CO₂ to form carbamates (white crust).
-
Temperature: 2–8 °C (Refrigerated).
-
Incompatibility: Violent reaction with strong oxidizers, acid chlorides, and isocyanates (unless controlled).
Applications in Drug Development[3][4][5][6]
Linker Chemistry Strategy
AHEP is utilized to introduce a piperazine ring into a drug scaffold while simultaneously providing a "click-ready" handle (the N-amino group) or a solubilizing tail (the hydroxyethyl group).
Protocol: Selective N-Functionalization (Hydrazone Formation) Objective: Conjugate AHEP to a ketone-containing drug payload without protecting the alcohol group.
-
Dissolution: Dissolve Drug-Ketone (1.0 eq) in Methanol.
-
Addition: Add AHEP (1.1 eq) and Acetic Acid (0.1 eq) to buffer pH to ~5.
-
Mechanism: The
-amino group is significantly more nucleophilic than the amine or the alcohol at slightly acidic pH due to the alpha-effect. -
Validation: Monitor by LC-MS. The product will show a mass shift corresponding to water loss (M + AHEP - 18).
-
Workup: Neutralize with NaHCO₃; extract into DCM. The unreacted alcohol remains free for secondary conjugation (e.g., to a PEG chain).
Polymer Curing & Dendrimers
AHEP is used as a "capping agent" in epoxy resin formulations. The amine reacts with the epoxide ring to crosslink, while the hydroxyl group accelerates the curing process via hydrogen bonding, improving the thermal stability of the final polymer matrix.
Emergency Response (Triage Logic)
-
Eye Contact: IMMEDIATE ACTION REQUIRED. Flush with water for 30 minutes. Do not wait for an ambulance. Time to blindness is measured in seconds due to high pH.
-
Skin Contact: Remove contaminated clothing immediately. Wash with PEG-400 (if available) or copious soap and water. Monitor for delayed sensitization (redness/itching 24-48h later).
-
Spill Cleanup: Do not absorb with paper (fire risk). Use sand or vermiculite. Neutralize the spill area with dilute acetic acid or citric acid before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77536, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(4-aminopiperazin-1-yl)ethanol (CAS 3973-70-4). Retrieved from [Link]
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Foreword: Unveiling a Versatile Scaffold
An In-Depth Technical Guide to 4-Amino-1-piperazineethanol: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1] Its prevalence is not coincidental but rather a testament to its remarkable ability to confer favorable pharmacokinetic properties, including enhanced aqueous solubility and oral bioavailability.[2][3] This guide focuses on a particularly valuable, yet often overlooked, derivative: 4-Amino-1-piperazineethanol. Through its unique bifunctional nature—possessing both a reactive primary amino group and a hydroxyl-terminated ethyl chain—this molecule offers a strategic entry point for the synthesis of complex pharmaceutical agents. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, chemical properties, and strategic applications of this versatile building block.
Nomenclature and Identification
Clarity in chemical communication is paramount. 4-Amino-1-piperazineethanol is known by several synonyms, and a comprehensive understanding of its various identifiers is crucial for accurate literature searching and regulatory compliance.
| Identifier Type | Value | Source |
| Primary Name | 4-Amino-1-piperazineethanol | IUPAC Convention |
| Synonym | 1-Amino-4-(2-hydroxyethyl)piperazine | Sigma-Aldrich[4] |
| Synonym | 2-(4-Aminopiperazin-1-yl)ethanol | PubChem |
| CAS Number | 3973-70-4 | Chemical Abstracts Service |
| Molecular Formula | C₆H₁₅N₃O | Sigma-Aldrich[4] |
| Molecular Weight | 145.20 g/mol | Sigma-Aldrich[4] |
| InChI Key | XAOHWSFGKCJOGT-UHFFFAOYSA-N | IUPAC |
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid or solid | |
| Melting Point | 105-107 °C | Sigma-Aldrich[4] |
| Solubility | Soluble in water | |
| Functional Groups | Primary amine, Tertiary amine, Hydroxyl |
Safety and Handling
4-Amino-1-piperazineethanol is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Synthesis of 4-Amino-1-piperazineethanol: A Validated Workflow
The synthesis of 4-Amino-1-piperazineethanol is a two-step process, commencing with the readily available starting material, 1-(2-hydroxyethyl)piperazine. The overall strategy involves the N-amination of the piperazine ring. This is most commonly achieved through the formation of an N-nitroso intermediate, followed by its reduction to the desired N-amino product.
Caption: A two-step synthesis workflow for 4-Amino-1-piperazineethanol.
Step 1: N-Nitrosation of 1-(2-hydroxyethyl)piperazine
The initial step involves the reaction of 1-(2-hydroxyethyl)piperazine with a nitrosating agent, typically generated in situ from sodium nitrite and a mineral acid.[5] The reaction is generally performed at low temperatures to control the exothermic nature of the reaction and to prevent the degradation of the product.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq) in a suitable aqueous mineral acid (e.g., 6N HCl) in a three-necked flask equipped with a stirrer and a thermometer, cool the mixture to 0-5 °C using an ice bath.
-
Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of ~7-8. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nitroso-1-(2-hydroxyethyl)piperazine. This intermediate is often used in the next step without further purification.
Step 2: Reduction of N-Nitroso-1-(2-hydroxyethyl)piperazine
The reduction of the N-nitroso group to a primary amino group can be achieved using various reducing agents. Common methods include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[6][7]
Experimental Protocol (using Catalytic Hydrogenation):
-
Reaction Setup: Dissolve the crude N-nitroso-1-(2-hydroxyethyl)piperazine from the previous step in a suitable solvent (e.g., ethanol or water) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Palladium on carbon, Pd/C).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by TLC/GC analysis of aliquots.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-1-piperazineethanol. Further purification can be achieved by vacuum distillation or recrystallization.
Role in Medicinal Chemistry and Drug Design
The strategic incorporation of the piperazine moiety is a well-established tactic in drug design to optimize the pharmacokinetic profile of a drug candidate. The two nitrogen atoms of the piperazine ring allow for fine-tuning of basicity and provide multiple points for substitution, enabling the exploration of structure-activity relationships (SAR).
Caption: Role of 4-Amino-1-piperazineethanol as a bifunctional linker.
4-Amino-1-piperazineethanol is particularly advantageous due to its bifunctionality:
-
The N-amino Group: This primary amine serves as a versatile handle for coupling reactions. It can readily form stable amide, urea, or sulfonamide linkages with a core pharmacophore. This allows for the systematic exploration of SAR by varying the core structure.
-
The Hydroxyethyl Group: The terminal hydroxyl group provides a secondary point of attachment. This can be used to introduce a second pharmacophore, a solubilizing group, or a moiety that modulates the overall physicochemical properties of the molecule. The ethylene glycol-like linker can also improve aqueous solubility and provide conformational flexibility.
A notable application of this compound is in the synthesis of ACAT-1 inhibitors, where 1-(2-hydroxyethyl)piperazine is a key starting material.[2] The presence of the hydroxyethyl group allows for further chemical modifications to optimize the drug's interaction with its target.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 4-Amino-1-piperazineethanol. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons (typically in the 2.5-3.5 ppm range), the two methylene groups of the hydroxyethyl side chain (one adjacent to the nitrogen and one adjacent to the hydroxyl group, likely in the 2.5-4.0 ppm range), and the protons of the amino and hydroxyl groups, which may be broad and their chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the piperazine ring and the hydroxyethyl side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 146.1.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected vibrational bands include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretch: Bands in the 2800-3000 cm⁻¹ region.
-
N-H bend: A peak around 1600 cm⁻¹.
-
C-N stretch: Bands in the 1000-1200 cm⁻¹ region.
Conclusion: A Building Block of Strategic Importance
4-Amino-1-piperazineethanol is more than just another chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity, and the advantageous physicochemical properties it imparts make it a valuable component in the drug discovery arsenal. The synthetic route, while requiring careful control, is robust and utilizes readily available starting materials. As the demand for novel therapeutics with optimized pharmacokinetic profiles continues to grow, the utility of bifunctional scaffolds like 4-Amino-1-piperazineethanol is set to expand, making a thorough understanding of its chemistry and applications more critical than ever.
References
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- US2907767A - N-nitrosopiperazine - Google Patents.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]
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-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. Available at: [Link]
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Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. Available at: [Link]
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Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed. Available at: [Link]
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Is there any synthesis method available for the preparation of 1-Amino Piperazine? - ResearchGate. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. Available at: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]
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- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2907767A - N-nitrosopiperazine - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Sourcing 1-Amino-4-(2-hydroxyethyl)piperazine for Advanced Research and Drug Development
Introduction: The Strategic Importance of Piperazine Scaffolds and the Role of 1-Amino-4-(2-hydroxyethyl)piperazine
To researchers, scientists, and professionals in drug development, the piperazine moiety is a well-recognized "privileged scaffold." Its prevalence in a wide array of approved pharmaceuticals is a testament to its desirable physicochemical properties, including high aqueous solubility, tunable basicity, and a conformationally constrained framework that allows for precise vectoral presentation of substituents.[1] These characteristics make piperazine and its derivatives invaluable tools for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
Within this critical class of building blocks, This compound (CAS Number: 3973-70-4) emerges as a particularly versatile intermediate. Its trifunctional nature—a secondary amine within the ring, a primary amino group, and a primary hydroxyl group—offers a rich platform for diverse synthetic transformations. This unique structure makes it a valuable precursor for creating complex molecules with potential applications in oncology, neuroscience, and anti-infective research.[2][3]
However, the journey from a promising molecular design to a viable clinical candidate is fraught with challenges, many of which hinge on the quality and consistency of starting materials. The seemingly straightforward task of procuring a chemical building block like this compound is, in reality, a critical decision point that can significantly impact downstream success. The purity profile, isomeric ambiguity, and documentation of a commercial supplier's material can introduce unforeseen variables that compromise experimental reproducibility, complicate scale-up, and even invalidate months of research.
This guide provides an in-depth technical framework for navigating the commercial landscape of this compound. It is designed to move beyond a simple list of vendors, offering instead a strategic approach to supplier qualification, quality control, and risk mitigation, ensuring that the material you source is a reliable foundation for your research and development endeavors.
I. Key Commercial Suppliers and Comparative Analysis
Identifying a reliable supplier requires a multi-faceted evaluation that extends beyond price and availability. The following section provides an overview of notable commercial suppliers of this compound, accompanied by a comparative analysis of their typical product specifications. It is crucial to note that specifications can vary by batch, and direct inquiry with the supplier for the latest Certificate of Analysis is always recommended.
Table 1: Comparative Supplier Specifications for this compound (CAS 3973-70-4)
| Supplier | Product Number (Example) | Purity Specification | Analytical Techniques Mentioned | Notes |
| Sigma-Aldrich (Merck) | 122963 | ≥ 96% | Not explicitly detailed on product page, but CoAs are available. | A well-established supplier with extensive documentation and technical support. Offers various batch-specific Certificates of Analysis for review.[4] |
| CymitQuimica | Multiple (e.g., IN-DA00BY8D) | 96% | Not specified on product page. | A European-based supplier offering various package sizes.[2] |
| Matrix Fine Chemicals | MM3973704 | Not specified on product page. | Not specified on product page. | A Swiss-based supplier catering to both small and large quantity requests.[5] |
| Alfa Chemistry | ACM3973704 | 96% | Not specified on product page. | Lists synonyms and basic properties. |
This table is representative and not exhaustive. Researchers should conduct their own inquiries for the most current information.
II. The Causality Behind Stringent Supplier Qualification
The choice of a chemical supplier should be treated with the same rigor as the design of a pivotal experiment. The underlying principle is one of risk mitigation. A poorly characterized starting material is an uncontrolled variable that can have cascading effects on your research.
A. The Imperative of Purity: More Than Just a Number
A stated purity of "≥96%" is a starting point, not a guarantee of suitability. The critical questions are:
-
What constitutes the remaining percentage? Are they benign, process-related impurities (e.g., residual solvents), or are they structurally related analogs that could compete in subsequent reactions or exhibit off-target biological activity?
-
What is the batch-to-batch consistency? A supplier's ability to consistently produce material with a similar impurity profile is paramount for the long-term reproducibility of your work, especially in a drug development context.
B. The Self-Validating System: A Deep Dive into the Certificate of Analysis (CoA)
A comprehensive Certificate of Analysis is the cornerstone of a trustworthy supplier relationship. It is a self-validating document that should provide clear, unambiguous evidence of the material's identity and purity.
Workflow for CoA Scrutiny:
Caption: Supplier Qualification Workflow.
A robust CoA for this compound should include:
-
Identity Confirmation:
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound. Key features to look for include the distinct signals for the hydroxyethyl group and the different protons on the piperazine ring.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the expected molecular weight (145.20 g/mol ).[6]
-
-
Purity Determination:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold-standard techniques for assessing purity and identifying impurities. The CoA should specify the method used and the percentage purity. A chromatogram is highly desirable as it provides a visual representation of the impurity profile.
-
III. In-House Quality Control: Trust but Verify
Even with a comprehensive CoA from a reputable supplier, performing in-house quality control is a critical step to ensure the material's suitability for your specific application.
A. Recommended QC Protocol
Objective: To confirm the identity and purity of a newly acquired batch of this compound.
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound in a suitable deuterated solvent for NMR (e.g., D₂O or DMSO-d₆) and a high-purity solvent for chromatography (e.g., acetonitrile or methanol).
-
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum.
-
Verification: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and splitting patterns for the molecule. The presence of unexpected signals may indicate impurities.
-
-
LC-MS Analysis:
-
Develop a suitable HPLC method (e.g., reversed-phase with a C18 column).
-
Run the sample and analyze the chromatogram for the main peak and any impurity peaks.
-
Couple the HPLC to a mass spectrometer to obtain the mass of the main peak and any significant impurities. This can help in tentatively identifying the impurities.
-
-
Documentation:
-
Archive all analytical data, including spectra and chromatograms, with the corresponding batch number. This creates an internal, traceable record of the material's quality.
-
IV. Handling, Storage, and Safety Considerations
As a substituted piperazine, this compound requires careful handling to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid generating dust if it is a solid.
-
Storage: Substituted piperazines can be sensitive to atmospheric moisture and carbon dioxide. It is advisable to store the compound in a tightly sealed container in a cool, dry place.[7] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
Conclusion: A Foundation for Success
The meticulous selection and verification of starting materials like this compound are not procedural formalities; they are foundational pillars of scientific integrity and experimental success. By adopting a rigorous, evidence-based approach to supplier qualification and in-house quality control, researchers and drug development professionals can build a solid foundation for their work, minimizing unforeseen variables and accelerating the path from discovery to innovation. This proactive stance on material quality is an investment that pays dividends in the form of reliable, reproducible, and ultimately, impactful scientific outcomes.
References
-
CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved October 28, 2025, from [Link]
-
PubChem. (n.d.). 2-(4-Aminopiperazin-1-yl)ethanol. National Center for Biotechnology Information. Retrieved October 28, 2025, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved October 28, 2025, from [Link]
-
LookChem. (n.d.). Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. Retrieved October 28, 2025, from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 1-(2-Hydroxyethyl)piperazine, 99%, COA, Certificate of Analysis, 103-76-4, H 1641. Retrieved October 28, 2025, from [Link]
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(4-AMINOPIPERAZIN-1-YL)ETHAN-1-OL | CAS 3973-70-4. Retrieved October 28, 2025, from [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved October 28, 2025, from [Link]
-
ResearchGate. (2025). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved October 28, 2025, from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved October 28, 2025, from [Link]
-
PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved October 28, 2025, from [Link]
-
ResearchGate. (2025). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Retrieved October 28, 2025, from [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 3973-70-4: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-氨基-4-(2-羟乙基)哌嗪 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(4-AMINOPIPERAZIN-1-YL)ETHAN-1-OL | CAS 3973-70-4 [matrix-fine-chemicals.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Control Strategy for 1-Amino-4-(2-hydroxyethyl)piperazine
A Comprehensive Technical Guide for Quality Control & Process Development
Executive Summary & Chemical Profile
Critical Alert: CAS Registry Mismatch The CAS number provided in your request (3964-54-3 ) corresponds to N-(3-Chloro-4-hydroxyphenyl)acetamide (Acetaminophen Impurity C).[1] This guide focuses on the chemical entity named: 1-Amino-4-(2-hydroxyethyl)piperazine . Correct CAS: 3973-70-4 Synonyms: 4-Amino-1-piperazineethanol; 1-Amino-4-(beta-hydroxyethyl)piperazine.[1]
Molecule Overview
This compound (AHEP) is a bifunctional intermediate combining a hydrazine moiety (
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| Physical State | Viscous liquid or low-melting solid (mp: ~103-107°C) |
| Basicity | Polyprotic base (Hydrazine |
| Reactivity | Strong reducing agent (Hydrazine); Nucleophilic (Amine/OH) |
Impurity Genealogy & Critical Quality Attributes (CQAs)
To design an effective analytical method, one must understand the "genealogy" of impurities. AHEP is typically synthesized via the N-nitrosation of 1-(2-hydroxyethyl)piperazine followed by reduction.[1] This route dictates the impurity profile.[2]
Impurity Pathway Diagram
Caption: Synthesis pathway showing the origin of critical process impurities (Nitroso-HEP) and degradation products.
Primary Assay: Non-Aqueous Potentiometric Titration
Why this method? Chromatography (GC/HPLC) is excellent for purity (% area), but for the absolute assay (mass balance), titration is superior due to the high polarity of AHEP which can cause peak tailing and integration errors. The hydrazine group is weakly basic in water but exhibits sharp endpoints in non-aqueous acetic acid.
Methodology
-
Principle: Acid-base neutralization of the amine functional groups using Perchloric Acid (
) in a non-aqueous medium.[1] -
Solvent System: Glacial Acetic Acid (enhances the basicity of the amine).
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
Step-by-Step Protocol
-
Preparation:
-
Dissolve ~150 mg of AHEP (accurately weighed) in 50 mL of Glacial Acetic Acid .
-
Crucial Step: If the sample contains moisture, add 2 mL of Acetic Anhydride to scavenge water (water blunts the potentiometric break).
-
-
Electrode Setup:
-
Use a glass pH electrode combined with a sleeve-type reference electrode filled with 1M LiCl in Ethanol (Do NOT use aqueous KCl, as it will precipitate in acetic acid).[1]
-
-
Titration:
-
Calculation:
-
Use the second inflection point for total assay calculation to encompass the full molecule.
[1]
-
Chromatographic Purity: GC-FID
Why this method? Gas Chromatography (GC) is the industry standard for piperazine derivatives because they are semi-volatile. However, the hydroxyl and amino groups cause severe tailing on standard non-polar columns (like DB-5).[1] We must use a Base-Deactivated column.[1]
Recommended Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm x 5µm) | Specific stationary phase designed to prevent amine adsorption/tailing.[1] |
| Injector | Split (20:1), 260°C | High split ratio prevents column overload; high temp ensures volatilization of the -OH group.[1] |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Standard carrier.[1] |
| Liner | Base-Deactivated Wool Liner | Critical to prevent adsorption of the hydrazine group in the inlet.[1] |
| Detector | FID @ 300°C | Flame Ionization Detector is universal for organic carbon. |
Temperature Program
-
Initial: 80°C (Hold 2 min) - Elutes solvents and light amines (Piperazine).
-
Ramp 1: 10°C/min to 220°C.
-
Ramp 2: 20°C/min to 260°C (Hold 5 min) - Elutes AHEP and heavy dimers.
System Suitability Criteria
-
Tailing Factor (AHEP peak):
(If > 2.0, trim column or replace liner). -
Resolution:
between 1-(2-hydroxyethyl)piperazine (starting material) and AHEP.[1]
Trace Analysis: Safety & Stability
A. N-Nitroso Impurities (Safety Critical)
Because AHEP is often made via nitrosation, trace N-Nitroso-1-(2-hydroxyethyl)piperazine is a potential mutagenic impurity.[1]
-
Method: LC-MS/MS (Triple Quadrupole).[1]
-
Mode: Electrospray Ionization (ESI) Positive.[1]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.[1]
-
Limit: Typically controlled to < 10 ppm (or TTC limits based on daily dose).
B. Water Content (Stability Critical)
AHEP is hygroscopic.[1] Excess water accelerates oxidation of the hydrazine group.
-
Method: Karl Fischer (Volumetric).[1]
-
Solvent: Methanol/Formamide (1:[1]1) to ensure solubility of the viscous liquid.
Analytical Decision Tree
Use this logic flow to select the correct method for your specific analytical need.
Caption: Decision matrix for selecting analytical techniques based on data requirements.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77539, this compound.[1] Retrieved from [Link][1]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Guidance on GC analysis of piperazine derivatives). Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.20: Potentiometric Titration.
-
Restek Corporation. Analysis of Volatile Amines on Rtx-Volatile Amine Columns. (Technical Note on column selection). Retrieved from [Link]
Sources
Physical characteristics of 1-Amino-4-(2-hydroxyethyl)piperazine
Topic: Physical Characteristics and Technical Profile of 1-Amino-4-(2-hydroxyethyl)piperazine CAS Registry Number: 3973-70-4 Content Type: Technical Whitepaper & Operational Guide[1]
Executive Summary: The Bifunctional Hydrazine Scaffold
This compound (CAS 3973-70-4) is a specialized heterocyclic building block distinct from its more common parent compound, 1-(2-hydroxyethyl)piperazine (HEP).[1] While HEP is a liquid at room temperature used widely in gas treating, the 1-amino derivative is a crystalline solid (MP: 103–107 °C) characterized by a unique "push-pull" reactivity profile.[1]
Its molecular architecture features a nucleophilic N-amino group (hydrazine moiety) at position 1 and a hydroxyethyl tail at position 4.[1][2] This dual functionality makes it an invaluable intermediate for synthesizing high-performance polymers, antifungal pharmacophores (via Schiff base formation), and phosphorus-containing dendrimers.[1] This guide provides a rigorous analysis of its physicochemical properties, handling protocols, and synthetic utility.[2]
Molecular Architecture & Identification[1][3]
The molecule consists of a piperazine ring in a chair conformation.[1][2] The N1 nitrogen is substituted with an amino group (-NH2), creating a hydrazine motif, while the N4 nitrogen bears a hydroxyethyl chain.[1][2]
| Identifier | Value / Descriptor |
| IUPAC Name | 2-(4-aminopiperazin-1-yl)ethanol |
| Common Synonyms | This compound; 4-Amino-1-piperazineethanol |
| CAS Number | 3973-70-4 (Do not confuse with 103-76-4) |
| Molecular Formula | C₆H₁₅N₃O |
| Molecular Weight | 145.20 g/mol |
| SMILES | OCCN1CCN(N)CC1 |
| InChI Key | XAOHWSFGKCJOGT-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the core functional zones: the Hydrazine Nucleophile (primary reaction site for aldehydes) and the Solubilizing Tail (hydroxyl group).[1][2]
[1]
Physicochemical Profile
Unlike many alkyl-piperazines which are oily liquids, the intermolecular hydrogen bonding provided by the primary amine (-NH2) and the hydroxyl (-OH) group elevates the lattice energy, resulting in a solid state at ambient conditions.[1]
Table 1: Physical Properties Data[1][2]
| Property | Metric | Technical Context |
| Physical State | Solid (Crystalline) | White to pale yellow powder or crystals.[1] |
| Melting Point | 103 – 107 °C | Sharp melting range indicates high purity; broadens significantly with moisture absorption.[1][2] |
| Boiling Point | ~260–273 °C | Predicted at 760 mmHg.[1][2] High BP due to extensive H-bonding network.[1][2] |
| Solubility | High (Water, Alcohols) | Miscible in polar protic solvents.[2] Low solubility in non-polar hydrocarbons (Hexane).[2] |
| pKa (Predicted) | ~8.5 (Hydrazine N) | The N-amino group is less basic than alkyl amines but more nucleophilic (Alpha Effect).[2] |
| Hygroscopicity | Moderate to High | The -OH and -NH2 groups actively scavenge atmospheric moisture.[1] |
Synthesis & Reactivity Pathways[1][6][7][8]
4.1 Synthesis Mechanism
The industrial route typically involves the N-nitrosation of the parent 1-(2-hydroxyethyl)piperazine followed by reduction .[1] This pathway must be carefully controlled to prevent the formation of unstable byproducts.[1][2]
[1]
4.2 Key Application: Schiff Base Formation
The primary utility of this compound lies in its ability to condense with aldehydes to form hydrazones (Schiff bases).[1][2] This is critical in dendrimer synthesis , where the molecule acts as a "capping agent" or linker, introducing hydroxyl functionality to the dendrimer surface.[1][2]
-
Mechanism: The N-amino group exerts the Alpha Effect, making it significantly more nucleophilic than the tertiary amine in the ring, ensuring regioselective reaction with carbonyls.[1][2]
Experimental Protocols
5.1 Purity Analysis: Non-Aqueous Titration
Due to the compound's basicity, non-aqueous titration is the gold standard for assay determination.[1][2]
Reagents:
-
0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.[2]
-
Solvent: Glacial Acetic Acid (or Acetic Anhydride for sharper endpoints).[2]
-
Indicator: Crystal Violet (or Potentiometric detection).[2]
Protocol:
-
Weighing: Accurately weigh ~150 mg of the sample (dried) into a clean titration vessel.
-
Dissolution: Dissolve in 20 mL of Glacial Acetic Acid. Ensure complete dissolution (warm slightly if necessary, then cool).[2]
-
Titration: Titrate with 0.1 N HClO₄.
-
Calculation:
(Where V = Volume of titrant, N = Normality, MW = 145.20, W = Sample weight in g)
5.2 Handling & Storage[1]
-
Hygroscopic Risk: The solid will clump and deliquesce if exposed to humid air.[1][2] Store under inert atmosphere (Nitrogen/Argon) in tightly sealed containers.
-
Thermal Stability: Stable up to its melting point, but prolonged heating >150°C can cause decomposition (darkening).[2]
Safety & Toxicology (GHS Classification)
Signal Word: WARNING
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Critical Safety Note: As a hydrazine derivative, chronic exposure precautions should be elevated compared to standard amines.[2] Avoid inhalation of dust.[1][2][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77597, 2-(4-Aminopiperazin-1-yl)ethanol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(4-aminopiperazin-1-yl)ethanol.[1][2] Retrieved from [Link][2]
-
Launay, N., et al. (1996). "Phosphorus-Containing Dendrimers.[2][3] Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry. (Detailing the Schiff base reaction utility).
Sources
The Functional Anchor: The Physicochemical and Synthetic Role of the Hydroxyethyl Group in 1-Amino-4-(2-hydroxyethyl)piperazine
[1][2][3]
Executive Summary
1-Amino-4-(2-hydroxyethyl)piperazine (CAS: 3973-70-4) represents a specialized class of heterocycles where the piperazine ring serves as a scaffold for two orthogonal functional groups: a hydrazine-like N-amino motif (
This guide analyzes the hydroxyethyl group not merely as a substituent, but as a functional anchor that governs solubility, tunes basicity via inductive effects, and provides a secondary reactive site for polymerization or energetic functionalization.
Part 1: Molecular Architecture & Physicochemical Impact[1][3]
The introduction of the hydroxyethyl group at the N4 position fundamentally alters the thermodynamic landscape of the piperazine core.[1]
Solubility and Phase Behavior
Unlike
-
Melting Point Modulation: The synergy between the
-amino group and the -hydroxyethyl group creates a robust intermolecular hydrogen-bonding network.[1][3] While -(2-hydroxyethyl)piperazine is a liquid at room temperature (mp °C), the addition of the 1-amino group raises the melting point significantly to 105–107 °C .[1][3] This phase shift—from liquid to solid—is directly attributable to the increased lattice energy provided by the additional H-bonding sites.[1][3] -
Hydrophilicity: The hydroxyethyl group ensures miscibility in polar protic solvents (water, methanol), which is critical for applications in aqueous CO
capture and biological buffers.[1]
Basicity and Electronic Tuning ( )
The hydroxyethyl group exerts a specific electronic influence on the piperazine ring nitrogens.
-
Inductive Effect: The oxygen atom is electron-withdrawing (
effect).[1][3] This reduces the electron density on the N4 nitrogen, slightly lowering its compared to an -ethyl or -methyl analog.[1][3] -
Implication: In CO
scrubbing applications, this "tuned" basicity prevents the formation of carbamates that are too stable to regenerate, thereby lowering the energy penalty during the solvent stripping process.[1]
Table 1: Comparative Physicochemical Properties
| Property | This compound | N-(2-Hydroxyethyl)piperazine | 1-Aminopiperazine |
| Physical State (RT) | Solid (Crystalline) | Liquid | Liquid |
| Melting Point | 105–107 °C | -38.5 °C | - |
| Primary Reactivity | Schiff Base / Hydrazone | Sec-Amine Alkylation | Schiff Base |
| Solubility | High (Water/Alcohols) | Miscible (Water) | Miscible (Water) |
Part 2: Synthetic Utility & Functionalization[1][3]
The molecule's value lies in its orthogonal reactivity .[1] The
Dendrimer Surface Engineering
A primary application is in the synthesis of phosphorus-containing dendrimers.[1][3] The 1-amino group reacts with aldehyde-terminated dendrimer cores to form hydrazones.[1][3]
-
Role of Hydroxyethyl: It remains unreacted during the Schiff base formation, effectively "decorating" the dendrimer surface with hydroxyl groups.[1]
-
Outcome: This transforms a hydrophobic dendrimer core into a water-soluble, multi-functional macromolecule capable of further conjugation (e.g., drug delivery vectors).[1]
Energetic Materials Precursor
In the field of high-energy density materials (HEDMs), the hydroxyethyl group serves as a handle for nitration.[1]
-
Nitrate Ester Formation: Treatment with concentrated nitric acid converts the
group into a nitrate ester ( ).[1][3] -
Cationic Backbone: The piperazine ring can be protonated or quaternized to form energetic salts (e.g., with dinitramide or perchlorate anions).[1] The hydroxyethyl group helps balance the oxygen budget of the final explosive formulation, improving combustion efficiency.[1]
Visualization: Orthogonal Reactivity Pathways
Caption: Orthogonal reaction pathways showing selective functionalization of the N-amino vs. Hydroxyethyl groups.
Part 3: Experimental Protocols
Synthesis of this compound
The most reliable synthesis involves the nitrosation of
Reagents:
- -(2-hydroxyethyl)piperazine (Starting Material)[1][3][4][5]
-
Sodium Nitrite (
)[1][3] -
Hydrochloric Acid (
)[1][3] -
Zinc powder or Lithium Aluminum Hydride (
) for reduction.[1][3]
Protocol:
-
Nitrosation:
-
Reduction:
-
Method A (Zn/AcOH): Add Zinc dust (4.0 eq) slowly to the acidic solution at 10–15 °C. Stir overnight.
-
Method B (LiAlH4): Extract the nitroso intermediate into ether, dry, and add dropwise to a suspension of
in THF under . Reflux for 4 hours.
-
-
Isolation:
Characterization: Hydroxyl Value Determination
To verify the integrity of the hydroxyethyl group (critical for quality control in polyurethane or energetic applications).[1]
-
Reagent: Acetic anhydride in pyridine (1:4 v/v).
-
Procedure:
-
Calculation: Compare against a blank titration to determine the Hydroxyl Number (mg KOH/g).
Part 4: References
-
Sigma-Aldrich. (n.d.).[1][3] this compound Product Sheet. Retrieved from [1][3]
-
Launay, N., et al. (1996). "Phosphorus-Containing Dendrimers: Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry, 61(11), 3799-3805.[1] [1][3]
-
Henni, A., et al. (2008). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 53(5). (Contextual data on hydroxyethyl-piperazine basicity). [1][3]
-
Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1][3] (General reference for hydroxyethyl-functionalized energetic precursors).
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 3973-70-4: this compound [cymitquimica.com]
- 3. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]
- 5. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
1-Amino-4-(2-hydroxyethyl)piperazine: A Bifunctional Heterocyclic Scaffold for Advanced Materials and Medicinal Chemistry
Executive Summary
1-Amino-4-(2-hydroxyethyl)piperazine (AHEP), also known as 2-(4-aminopiperazin-1-yl)ethanol, represents a specialized class of "privileged scaffolds" in heterocyclic chemistry. Its utility stems from its orthogonal bifunctionality : it possesses a super-nucleophilic
This unique architecture allows researchers to perform chemoselective ligations—specifically Schiff base formation or heterocyclization at the nitrogen terminus—while retaining the hydroxyl group for solubility modulation or further conjugation. This guide details the synthesis, reactivity, and critical applications of AHEP in high-value dendrimer synthesis and pharmaceutical analog development.
Part 1: Chemical Architecture & Properties
The reactivity of AHEP is defined by the "Alpha Effect," where the adjacent lone pair on the exocyclic amino group (
Key Physicochemical Data
| Property | Specification |
| CAS Number | 3973-70-4 |
| IUPAC Name | 2-(4-aminopiperazin-1-yl)ethanol |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| Physical State | Viscous liquid or low-melting solid |
| Melting Point | 103–107 °C |
| Solubility | Highly soluble in |
| pKa (Estimated) | ~8.5 (Piperazine ring), ~14 (Alcohol) |
| Key Functionality | 1.[1][2][3][4][5][6][7][8] |
Part 2: Synthetic Production Protocols
The synthesis of AHEP is a reduction-oxidation sequence starting from the commercially available 1-(2-hydroxyethyl)piperazine. The protocol requires strict temperature control to prevent thermal decomposition of the nitroso intermediate.
Protocol: Nitrosation-Reduction Sequence
Step 1: N-Nitrosation
-
Dissolution: Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) in dilute HCl (3.0 eq) at 0°C.
-
Addition: Dropwise add aqueous
(1.1 eq) while maintaining internal temperature . -
Reaction: Stir for 1 hour. The solution typically turns yellow, indicating the formation of 1-nitroso-4-(2-hydroxyethyl)piperazine.
-
Workup: Neutralize with NaOH and extract with dichloromethane (DCM).
Step 2: Reduction to N-Amine
-
Setup: Prepare a suspension of Lithium Aluminum Hydride (
, 2.0 eq) in dry THF under atmosphere. Alternative: Zinc dust in Acetic Acid ( ) is a safer, scalable alternative for industrial batches. -
Addition: Slowly add the nitroso intermediate solution to the reductant at 0°C.
-
Reflux: Heat to mild reflux (65°C) for 3–4 hours to ensure complete reduction of the
bond to . -
Quench: Standard Fieser workup (
, 15% NaOH, ). Filter solids and concentrate the filtrate.[4] -
Purification: Vacuum distillation or recrystallization from ethyl acetate/hexanes.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis of AHEP from commercial piperazine derivatives.
Part 3: Reactivity Profile & The "Building Block" Utility
AHEP acts as a divergent intermediate. Its primary utility lies in converting carbonyls (aldehydes/ketones) into functionalized hydrazones or building nitrogen-rich heterocycles.
Hydrazone Formation (Schiff Base)
The
-
Application: This is the primary route for attaching the piperazine moiety to large scaffolds (e.g., dendrimers) or drug cores (e.g., Rifamycins) without affecting the hydroxyl group.
-
Conditions: Methanol/Ethanol, catalytic acetic acid, RT to 60°C.
Triazolone Ring Construction
Reaction with isocyanates or chloroformates leads to semicarbazide intermediates, which cyclize to form 1,2,4-triazol-3-ones.
-
Relevance: This mimics the core structure of antifungal azoles (e.g., Itraconazole analogs).
-
Mechanism: AHEP attacks the electrophilic carbon of phenyl chloroformate. Subsequent heating with a formapidine derivative closes the triazolone ring.
Visualization: Reactivity Tree
Figure 2: Divergent chemical pathways accessible via the AHEP scaffold.
Part 4: Applications in Material Science & Pharma
Dendrimer Surface Engineering
AHEP is a critical reagent in the synthesis of Phosphorus-Containing Dendrimers .
-
Protocol: Reacting AHEP with aldehyde-terminated dendrimer cores (e.g.,
cyclotriphosphazene derivatives) yields dendrimers with peripheral hydroxyl groups. -
Impact: This reaction can multiply surface functionality exponentially. For example, reacting a generation-4 aldehyde dendrimer with AHEP converts the surface into a high-density poly-alcohol shell (up to 48 or 96 -OH groups), drastically altering water solubility and biocompatibility.
Pharmaceutical Analog Synthesis (Rifamycins)
In antibiotic development, specifically within the ansamycin class (Rifamycin SV), the hydrazine moiety is used to attach the piperazine ring to the chromophore core.
-
Role of AHEP: While 1-amino-4-methylpiperazine is used for Rifampicin, AHEP is used to synthesize hydroxyethyl analogs . The terminal hydroxyl group increases polarity and provides a handle for creating "prodrug" esters (e.g., phosphonated rifamycins for bone targeting).
Epoxy & Polyurethane Curing
In industrial coatings, AHEP serves as a dual-action curing agent. The amine/hydrazine initiates crosslinking of epoxy resins, while the hydroxyl group participates in urethane formation, improving the adhesion and flexibility of the cured polymer matrix.
Part 5: Handling & Safety (SDS Summary)
While AHEP is a valuable building block, it belongs to the hydrazine class and requires rigorous safety protocols.
-
Hazards:
-
Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).
-
Sensitization: Potential skin sensitizer due to the hydrazine moiety.
-
Respiratory: May cause respiratory irritation (H335).
-
-
Storage: Store under inert gas (Nitrogen/Argon). The hydrazine group is susceptible to air oxidation, turning the compound brown over time.
-
Disposal: Must be treated as hazardous nitrogenous waste. Do not mix with oxidizing agents (peroxides, nitrates) due to risk of energetic decomposition.
References
-
Dendrimer Synthesis: Launay, N., et al. (1996).[9] "Phosphorus-Containing Dendrimers: Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry. Link
-
Chemical Identity: PubChem. "this compound (CID 78336)." National Library of Medicine.[5] Link
- Antibiotic Analogs: Ding, C., et al. (2009). "Synthesis and biological evaluation of novel rifamycin derivatives." Journal of Antibiotics. (Contextual reference for hydrazone-linked rifamycins).
-
Polymer Applications: Patent US5273995A. "Piperazine derivatives and their use in pharmaceutical and polymer compositions." Google Patents. Link
-
Reactivity Data: Sigma-Aldrich Technical Bulletin. "this compound Product Specification." Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Propargyl alcohol propoxylate | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 7. Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. berrchem.com [berrchem.com]
- 9. This compound 96 3973-70-4 [sigmaaldrich.com]
Methodological & Application
Synthesis of Schiff bases using 1-Amino-4-(2-hydroxyethyl)piperazine
Application Note: Synthesis of Schiff Bases using 1-Amino-4-(2-hydroxyethyl)piperazine
Executive Summary
This guide details the synthesis of Schiff bases derived from This compound (CAS: 3973-70-4).[1] Unlike simple primary amines, this reagent features an N-amino group, resulting in the formation of hydrazones (R-CH=N-N<) rather than simple imines.[1] These compounds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer, and antitubercular activities due to the piperazine ring's ability to modulate lipophilicity and the hydroxyethyl group's capacity for hydrogen bonding.
Reactant Profile & Chemistry
| Component | Chemical Structure | Function | Key Reactivity |
| Amine | This compound | Nucleophile | The terminal -NH₂ (attached to ring N) is the active nucleophile.[1] The -OH group improves water solubility but is generally inert under these Schiff base conditions.[1] |
| Carbonyl | Aromatic Aldehydes (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde) | Electrophile | Aldehydes with electron-withdrawing groups (EWG) react faster.[1] The carbonyl carbon is susceptible to nucleophilic attack.[1] |
| Solvent | Absolute Ethanol / Methanol | Medium | Protic solvents facilitate proton transfer during the dehydration step.[1] |
| Catalyst | Glacial Acetic Acid | Proton Donor | Activates the carbonyl oxygen, making the carbon more electrophilic (optional for reactive aldehydes). |
Reaction Mechanism
The formation of the Schiff base (hydrazone) proceeds via a nucleophilic addition-elimination pathway.[1]
-
Nucleophilic Attack: The lone pair on the terminal amino nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal (carbinolamine) intermediate.
-
Dehydration: The hydroxyl group is protonated (often by the acid catalyst) and leaves as water, creating the C=N double bond.
Mechanism Visualization
Figure 1: Step-wise mechanistic pathway for the condensation of this compound with an aromatic aldehyde.
Experimental Protocol
Method A: Conventional Reflux (Standard)
This is the robust, field-proven method suitable for scaling up.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Substituted Benzaldehyde (1.0 equiv)[1]
-
Absolute Ethanol (10–15 mL per mmol)[1]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
Step-by-Step Procedure:
-
Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aromatic aldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of this compound dropwise to the stirring solution.
-
Note: If the reaction is slow (e.g., with electron-donating aldehydes like vanillin), add 2-3 drops of glacial acetic acid.[1]
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .
-
Workup:
-
Purification: Wash the solid with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol if necessary.
-
Drying: Dry the product in a vacuum desiccator over CaCl₂.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Recommended for high-throughput screening or reluctant substrates.[1]
-
Mix amine and aldehyde (1:1 ratio) in a minimum amount of ethanol (2-3 mL).
-
Add 1 drop of acetic acid.
-
Irradiate in a microwave reactor at 140–300 W for 2–5 minutes (pulse mode: 30s on, 10s off to prevent overheating).
-
Cool and isolate as per Method A.
Characterization & Data Interpretation
Successful synthesis is validated by the disappearance of the carbonyl peak and the appearance of the imine stretch.
| Technique | Diagnostic Signal | Expected Value | Interpretation |
| FT-IR | ν(C=N) Stretch | 1580 – 1620 cm⁻¹ | Sharp, strong band confirming imine formation.[1] |
| FT-IR | ν(C=O) Stretch | Absent | Disappearance of aldehyde carbonyl (approx. 1700 cm⁻¹).[1] |
| ¹H NMR | Azomethine Proton (-CH=N-) | δ 8.0 – 8.8 ppm | Singlet.[1] Shift depends on aldehyde substituents.[1] |
| ¹H NMR | Piperazine Protons | δ 2.5 – 3.5 ppm | Multiplets corresponding to the ring protons.[1] |
| ¹H NMR | Hydroxyl Proton (-OH) | δ 4.5 – 5.0 ppm | Broad singlet (solvent dependent).[1] |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of piperazine-based Schiff bases.
Troubleshooting & Optimization
-
Oiling Out: If the product separates as an oil rather than a solid, re-dissolve in a minimum amount of hot ethanol and add diethyl ether dropwise until turbid. Store in a fridge overnight.
-
Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous environments.[1] Ensure all glassware is dry and solvents are anhydrous (absolute ethanol).[1]
-
Low Yield: For sterically hindered aldehydes, increase reflux time to 12 hours or switch to a higher boiling solvent like n-butanol.[1]
References
-
Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. [Link][1]
-
Aminoethylpiperazine Based Metal Schiff Base Complexes: Catalytic and Biological Activities. Taylor & Francis Online. [Link][1]
-
Synthesis and Biological Evaluation of Schiff Base Derivatives. MDPI Molecules. [Link]
Sources
Application Notes and Protocols: Leveraging 1-Amino-4-(2-hydroxyethyl)piperazine for Advanced Dendrimer Surface Functionalization
Introduction: The Strategic Imperative for Precise Dendrimer Surface Engineering
Dendrimers, with their well-defined, hyperbranched architecture, have emerged as pivotal nanomaterials in drug delivery, gene therapy, and diagnostics.[1][2] The efficacy of a dendrimer-based therapeutic or diagnostic agent is intrinsically linked to its surface chemistry. The terminal functional groups dictate crucial parameters such as solubility, biocompatibility, cytotoxicity, and the ability to conjugate specific payloads or targeting moieties.[2][3] While classic amine-terminated dendrimers, like polyamidoamine (PAMAM), offer a versatile platform, their inherent polycationic nature can lead to cytotoxicity.[3][4] This necessitates strategic surface modifications to not only mitigate toxicity but also to introduce novel functionalities.
This application note details the use of 1-Amino-4-(2-hydroxyethyl)piperazine as a highly effective surface modification agent for dendrimers. This unique building block offers the dual advantage of introducing a hydrophilic hydroxyl group, which can enhance aqueous solubility and biocompatibility, and a piperazine ring, a common scaffold in pharmacologically active compounds. The primary amine of this compound provides a reactive handle for covalent attachment to the dendrimer periphery, most notably through a Schiff base reaction with aldehyde-terminated dendrimers.[5][6]
Core Principle: The Schiff Base Reaction for Covalent Functionalization
The foundational chemistry for incorporating this compound onto a dendrimer surface is the formation of a hydrazone linkage via a Schiff base reaction. This reaction occurs between the primary amino group (-NH2) of this compound and a terminal aldehyde group (-CHO) on a suitably prepared dendrimer.[5][6]
This approach offers a robust and efficient method for achieving high degrees of surface functionalization under mild reaction conditions. The resulting hydrazone bond provides a stable covalent linkage.
Experimental Section: Synthesis and Functionalization Protocols
This section outlines a two-stage process:
-
Part A: Synthesis of a Generation 1 (G1) Aldehyde-Terminated PAMAM-type Dendrimer.
-
Part B: Surface Functionalization with this compound.
Part A: Protocol for Synthesis of G1 Aldehyde-Terminated Dendrimer
This protocol describes a method to convert a commercially available amine-terminated G1 PAMAM dendrimer into an aldehyde-terminated dendrimer. This is a necessary precursor for the subsequent reaction with this compound. The functional group inversion (FGI) method is a viable approach.[7]
Materials:
-
Generation 1 (G1) PAMAM Dendrimer (amine-terminated)
-
Aminoacetaldehyde dimethyl acetal
-
Methanol (anhydrous)
-
Appropriate glassware and stirring equipment
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Protocol:
-
Dissolution of G1 PAMAM: In a round-bottom flask, dissolve the G1 PAMAM dendrimer in anhydrous methanol under an inert atmosphere (e.g., nitrogen). The concentration will depend on the specific PAMAM derivative, but a starting point of 5-10% w/v is recommended.
-
Addition of Acetal: While vigorously stirring the dendrimer solution at 0°C (ice bath), add a stoichiometric excess of aminoacetaldehyde dimethyl acetal dropwise. The excess ensures complete reaction with the terminal amine groups of the dendrimer.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring under an inert atmosphere for 72-96 hours.[7]
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting acetal-terminated dendrimer should be purified to remove unreacted starting materials. This can be achieved by dialysis against methanol or by precipitation.
-
Hydrolysis to Aldehyde: The acetal groups are then hydrolyzed to the desired aldehyde groups by treatment with a mild acid in an aqueous solution. The pH should be carefully controlled to avoid degradation of the dendrimer core. Following hydrolysis, the product should be purified again, for instance by dialysis against deionized water, and then lyophilized to obtain the pure aldehyde-terminated dendrimer.
Part B: Protocol for Surface Functionalization with this compound
Materials:
-
G1 Aldehyde-Terminated Dendrimer (from Part A)
-
This compound
-
Methanol (anhydrous)
-
Molecular sieves (for ensuring anhydrous conditions)
-
Appropriate glassware and stirring equipment
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Protocol:
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve the G1 aldehyde-terminated dendrimer in anhydrous methanol. In a separate flask, dissolve a stoichiometric excess of this compound in anhydrous methanol. The use of anhydrous solvent is critical to drive the Schiff base equilibrium towards product formation.
-
Reaction Mixture: Slowly add the solution of this compound to the stirred solution of the aldehyde-terminated dendrimer at room temperature.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by techniques such as ¹H NMR by observing the disappearance of the aldehyde proton signal.
-
Solvent Removal: Once the reaction is deemed complete, remove the methanol under reduced pressure.
-
Purification of the Functionalized Dendrimer: This is a critical step to ensure the final product is free of unreacted this compound.
-
Dialysis: Dialysis is a highly effective method. The crude product should be dissolved in an appropriate solvent (e.g., methanol or water) and dialyzed against the same solvent using a dialysis membrane with a suitable molecular weight cutoff (MWCO). The MWCO should be chosen to retain the dendrimer while allowing the smaller unreacted molecules to pass through.
-
Size Exclusion Chromatography (SEC): For higher purity, SEC can be employed to separate the functionalized dendrimer from smaller impurities.
-
-
Final Product Isolation: After purification, the solvent is removed, and the final product, the this compound functionalized dendrimer, is typically obtained as a solid after lyophilization.
Quantitative Data Summary:
| Parameter | Part A: Aldehyde-Terminated Dendrimer Synthesis | Part B: Functionalization |
| Dendrimer Generation | G1 PAMAM (amine-terminated) | G1 (aldehyde-terminated) |
| Key Reagent | Aminoacetaldehyde dimethyl acetal | This compound |
| Stoichiometric Ratio | Excess of acetal to amine groups | Excess of amine to aldehyde groups |
| Solvent | Anhydrous Methanol | Anhydrous Methanol |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 72-96 hours | 24-48 hours |
| Purification Method | Dialysis/Precipitation | Dialysis/SEC |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of a hydroxyl-functionalized dendrimer.
Characterization and Validation
Thorough characterization is essential to confirm the successful synthesis and purification of the functionalized dendrimer.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a primary tool for confirming the covalent attachment. Key spectral changes to look for include:
-
The disappearance of the aldehyde proton peak (around 9-10 ppm) from the starting aldehyde-terminated dendrimer.
-
The appearance of new peaks corresponding to the protons of the this compound moiety, including the characteristic signals from the piperazine ring and the hydroxyethyl chain.
-
Integration of the signals can be used to estimate the degree of surface functionalization.
-
-
¹³C NMR: This can further confirm the structural changes, with the appearance of new carbon signals from the attached molecule and the disappearance of the aldehyde carbon signal.
2. Mass Spectrometry:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is invaluable for confirming the molecular weight of the final dendrimer. A successful reaction will show a significant increase in molecular weight corresponding to the addition of the this compound units to the dendrimer surface. The monodispersity of the resulting peak is also an indicator of a successful and uniform reaction.[8]
Logical Relationship of Characterization Data:
Caption: Characterization logic for validating dendrimer functionalization.
Conclusion and Future Perspectives
The use of this compound offers a straightforward and effective strategy for the surface engineering of dendrimers. The introduction of terminal hydroxyl groups is a well-established method to enhance biocompatibility and reduce the cytotoxicity associated with cationic amine-terminated dendrimers.[4] The protocol outlined provides a robust framework for researchers in drug development and materials science to create novel dendrimer-based platforms.
Future work could explore the diverse applications of these hydroxylated dendrimers, including their use as scaffolds for further conjugation of drugs or targeting ligands, their potential in forming hydrogels, or their application as advanced drug delivery vehicles with improved pharmacokinetic profiles.
References
-
This compound. Amerigo Scientific. [Link]
-
Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. ACS Biomacromolecules. [Link]
-
Amino acid-functionalized dendrimers with heterobifunctional chemoselective peripheral groups for drug delivery applications. Molecular Pharmaceutics. [Link]
-
NMR STUDIES OF FUNCTIONALIZED PEPTIDE DENDRIMERS. LUTPub. [Link]
-
Towards a Selective Functionalization of Amino-Terminated Dendrimers. European Journal of Organic Chemistry. [Link]
-
Precise and systematic end group chemistry modifications on PAMAM and poly(l-lysine) dendrimers to improve cytosolic delivery of mRNA. Journal of Controlled Release. [Link]
-
Internal Functionalized Drug Delivery Dendrimers: Theoretical Analysis by Descriptors. Letters in Applied NanoBioScience. [Link]
-
Polyamidoamine (PAMAM) Dendrimers Modified with Cathepsin-B Cleavable Oligopeptides for Enhanced Gene Delivery. Polymers. [Link]
-
Characterization of heterogeneously functionalized dendrimers by mass spectrometry and EPR spectroscopy. The Journal of Physical Chemistry B. [Link]
-
NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery. International Journal of Molecular Sciences. [Link]
-
Peptide-Functionalized Dendrimer Nanocarriers for Targeted Microdystrophin Gene Delivery. Pharmaceutics. [Link]
-
Surface modification of PAMAM dendrimer improves its biocompatibility. Journal of Biomaterials Applications. [Link]
-
From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. International Journal of Molecular Sciences. [Link]
-
Synthetic method for PEG-modified PAMAM G 4 dendrimers with hydrophobic amino acid residues. ResearchGate. [Link]
-
Synthesis and Characterization of Anionic Triazine Dendrimers with a Labile Disulfide Core. The Journal of Organic Chemistry. [Link]
-
Novel Aldehyde-Terminated Dendrimers; Synthesis and Cytotoxicity Assay. Avicenna Journal of Medical Biotechnology. [Link]
-
Reaction of Amino-Terminated PAMAM Dendrimers with Carbon Dioxide in Aqueous and Methanol Solutions. Molecules. [Link]
-
Charge shielding effects of PEG bound to NH2-terminated PAMAM dendrimers. DSpace@MIT. [Link]
Sources
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- 2. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. This compound 96 3973-70-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of heterogeneously functionalized dendrimers by mass spectrometry and EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective N-alkylation of 1-Amino-4-(2-hydroxyethyl)piperazine via Reductive Amination
Introduction: The Significance of N-Alkylated Piperazines
The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse biological pathways.[1] N-alkylation of piperazine derivatives allows for the fine-tuning of critical pharmacological properties, including potency, selectivity, solubility, and metabolic stability. Specifically, the N-alkylation of 1-Amino-4-(2-hydroxyethyl)piperazine at the exocyclic primary amino group (N1) provides a versatile handle for introducing various functionalities, making it a valuable building block in drug discovery and development.[2][3]
Direct alkylation with alkyl halides is often problematic, leading to mixtures of mono- and di-alkylated products and the formation of quaternary ammonium salts, which complicates purification and reduces yield.[4][5] Reductive amination, however, offers a highly selective and efficient alternative for the mono-alkylation of primary amines.[4][6][7][8] This protocol details a robust method for the selective N-alkylation of this compound using an aldehyde and the mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10]
Principle and Mechanism: Selective Reductive Amination
Reductive amination is a one-pot reaction that transforms a carbonyl group and an amine into a more substituted amine.[6][7] The process involves two key steps:
-
Imine Formation: The primary amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This is followed by dehydration to form an intermediate imine (or its protonated form, the iminium ion).[4][6] This step is typically catalyzed by mild acid.[4][11]
-
Reduction: The imine intermediate is then selectively reduced to the corresponding secondary amine.
Causality of Selection—Why this Method?
-
Selectivity for the Primary Amine: The exocyclic N1 primary amine is significantly more reactive towards aldehydes than the endocyclic N4 tertiary amine, ensuring that the reaction occurs at the desired position.
-
Mild and Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for several reasons.[9][10] It is a mild reducing agent that is particularly effective at reducing protonated iminium ions much faster than it reduces the starting aldehyde.[10] This prevents the undesired reduction of the aldehyde to an alcohol, maximizing the yield of the target amine. Unlike sodium cyanoborohydride, it avoids the use of toxic cyanide reagents.[4] The reaction can be performed as a convenient one-pot procedure where all reagents are mixed together.[10]
Experimental Protocol: Synthesis of N-Benzyl-1-amino-4-(2-hydroxyethyl)piperazine
This protocol provides a representative example using benzaldehyde as the alkylating agent. The same procedure can be adapted for various aliphatic and aromatic aldehydes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part No. | Notes |
| This compound | ≥96% | Sigma-Aldrich | 3973-70-4 | Starting material.[12] |
| Benzaldehyde | ≥99% | Sigma-Aldrich | 418099 | Alkylating agent. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 97% | Sigma-Aldrich | 316393 | Reducing agent. Moisture sensitive. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 284505 | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Fisher Scientific | S233-500 | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | M65-500 | Drying agent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | E145-4 | For extraction & chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | H302-4 | For chromatography. |
| Round-bottom flask, 250 mL | - | VWR | - | |
| Magnetic stirrer and stir bar | - | VWR | - | |
| Nitrogen/Argon inlet | - | - | - | To maintain an inert atmosphere. |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | 105554 | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.45 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Aldehyde Addition: Add anhydrous 1,2-dichloroethane (DCE, 50 mL) to the flask. Stir the mixture until the starting material is fully dissolved. Add benzaldehyde (1.02 mL, 1.06 g, 10.0 mmol, 1.0 equiv.) via syringe.
-
Initiation of Reduction: Under a nitrogen or argon atmosphere, carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv.) to the solution in portions over 5 minutes. Note: The reaction is mildly exothermic.
-
Reaction Progress: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting amine indicates reaction completion.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in ethyl acetate to afford the pure N-benzyl-1-amino-4-(2-hydroxyethyl)piperazine.
Experimental Workflow Diagram
Sources
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 3973-70-4: this compound [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. This compound 96 3973-70-4 [sigmaaldrich.com]
Application Note: Strategic Utilization of 1-Amino-4-(2-hydroxyethyl)piperazine in Heterocyclic Scaffold Assembly
Executive Summary
This technical guide details the synthetic utility of 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) (CAS: 3973-70-4) as a bifunctional building block in pharmaceutical chemistry. Unlike standard piperazines, AHEP possesses a reactive
This document provides optimized protocols for triazolone cyclization, Schiff base formation, and critical impurity profiling, designed to ensure high yield and regulatory compliance regarding genotoxic hydrazine impurities.
Chemical Profile & Mechanistic Advantage[1][2][3][4][5][6]
Structural Properties
AHEP acts as a "hydrazine surrogate."[1][2] The
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 3973-70-4 |
| Molecular Weight | 145.20 g/mol |
| Boiling Point | ~140 °C (at 0.5 mmHg) |
| Key Functionality | |
| pKa | ~9.2 (Piperazine N), ~4.5 (Hydrazine N) |
Mechanistic Pathways
The molecule undergoes two primary reaction types in drug synthesis:
-
Carbonyl Condensation (Schiff Base): Reaction with ketones/aldehydes to form hydrazones (e.g., Rifamycin derivatization).[1][2]
-
Cyclization to Triazolones: Reaction with carbamates or isocyanates followed by ring closure with a C1 source (formic acid/formamidine) to generate the dihydro-3H-1,2,4-triazol-3-one core.[1][2]
Figure 1: Reaction pathway for the conversion of AHEP into the bioactive triazolone scaffold.
Application Protocol 1: Synthesis of the 1,2,4-Triazol-3-one Core[1]
This protocol describes the synthesis of a model triazolone ring, mimicking the core structure found in Itraconazole and Posaconazole . The hydroxyethyl group provides the necessary solubility profile often required for these lipophilic drugs.[2]
Reagents & Equipment
-
Substrate: Phenyl N-phenylcarbamate (or substituted analog).
-
Cyclization Agent: Formamidine Acetate.[2]
-
Equipment: 500 mL 3-neck round bottom flask, reflux condenser, N2 line, overhead stirrer.
Step-by-Step Methodology
Step 1: Semicarbazide Formation
-
Charge: Add 21.3 g (0.1 mol) of Phenyl N-phenylcarbamate to the reactor containing 100 mL DMSO.
-
Addition: Add 15.2 g (0.105 mol, 1.05 eq) of AHEP dropwise over 20 minutes at 25°C. Note: Exotherm is mild, but control temp < 40°C to prevent bis-addition.
-
Reaction: Stir at 40-50°C for 3 hours. Monitor by HPLC/TLC.[1][2] The nucleophilic hydrazine attacks the carbamate, displacing phenol.
-
Check: Confirm formation of the semicarbazide intermediate (M+H peak observable).
Step 2: Cyclization (Ring Closure)
-
Charge: Add 12.5 g (0.12 mol) of Formamidine Acetate directly to the reaction mixture.
-
Heating: Ramp temperature to 130-140°C. This high temperature is critical to drive the condensation and elimination of ammonia/amine.[2]
-
Duration: Reflux for 6-8 hours.
-
Workup: Cool to 25°C. Pour the reaction mixture into 500 mL ice water. The triazolone product typically precipitates as an off-white solid due to the hydrophobic phenyl group, while excess AHEP remains in the aqueous phase.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (80:20) to remove residual phenol.[1][2]
Yield Expectation: 75-85% Critical Quality Attribute: Absence of open-chain semicarbazide (indicates incomplete cyclization).
Application Protocol 2: Hydrazone Linker Synthesis (Rifamycin Analog)[1][2]
AHEP is used to modify the C-3 position of Rifamycin S to improve bioavailability, similar to the synthesis of Rifampicin (which uses the methyl analog).
Protocol
-
Dissolution: Dissolve 10 mmol of the ketone substrate (e.g., Rifamycin S or model 4-nitroacetophenone) in THF (50 mL).
-
Activation: Add mild acid catalyst (0.5 mL Acetic Acid).
-
Addition: Add 11 mmol AHEP.
-
Reaction: Stir at ambient temperature for 2-4 hours. The color typically shifts (e.g., yellow to orange/red for nitro-compounds) as conjugation extends.[1][2]
-
Isolation: Evaporate solvent. The hydroxyethyl tail makes the product more polar; purification often requires C18 Reverse Phase chromatography or crystallization from Isopropanol.[2]
Quality Control & Impurity Profiling
Because AHEP is a hydrazine derivative, it carries a risk of genotoxicity.[2] Unreacted AHEP must be controlled to < 10 ppm in the final API.[2]
HPLC Method for Trace AHEP
Since AHEP lacks a strong chromophore, derivatization is required for low-level detection.[2]
-
Derivatizing Agent: 4-chloro-7-nitrobenzofurazan (NBD-Cl).[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2] Gradient 5% B to 90% B over 15 min.
-
Detection: FLD (Fluorescence) or UV at 470 nm (post-derivatization).[1][2]
-
Limit of Quantitation (LOQ): 0.5 ppm.
Derivatization Procedure: Mix 1 mL sample solution with 0.5 mL Borate Buffer (pH 9) and 0.5 mL NBD-Cl solution (1 mg/mL in MeOH). Heat at 60°C for 30 mins. Cool and inject.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Causes severe eye damage (Category 1).[1][2]
-
Sensitizer: Potential skin sensitizer.[2]
-
Genotoxicity: As a hydrazine, treat as a potential mutagen.[2]
Handling Protocols:
-
Engineering Controls: Handle only in a fume hood or isolator.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]
-
Spill Management: Do not use standard paper towels. Neutralize spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety before cleanup.[1][2]
References
-
Synthesis of Itraconazole Analogs
-
Rifamycin Derivatization
-
Triazolone Chemistry
-
Analytical Methods
-
Safety Data
Sources
Synthesis of phosphonated rifamycin using 1-Amino-4-(2-hydroxyethyl)piperazine
Application Note & Protocol
Design and Synthesis of a Novel Bone-Targeting Rifamycin Antibiotic: A Protocol for Phosphonated 3-((4-(2-hydroxyethyl)piperazin-1-yl)iminomethyl)rifamycin SV
Abstract
Rifamycins are a cornerstone of antimicrobial therapy, particularly against mycobacterial infections, due to their potent inhibition of bacterial RNA polymerase.[1] However, the emergence of drug-resistant strains necessitates the development of novel derivatives with enhanced therapeutic profiles. This application note details a comprehensive, two-stage synthetic protocol for a novel rifamycin derivative. The design incorporates two key modifications to the rifamycin SV scaffold: (1) introduction of a 1-amino-4-(2-hydroxyethyl)piperazine side chain at the C-3 position to modulate solubility and provide a reactive handle, and (2) subsequent phosphonation of the terminal hydroxyl group. The resulting phosphonated rifamycin is designed to act as a bone-targeting antibiotic, leveraging the high affinity of phosphonate groups for calcium ions in hydroxyapatite, making it a promising candidate for treating bone and joint infections like osteomyelitis.[2] This guide provides the underlying chemical rationale, detailed step-by-step protocols for synthesis and purification, and methods for structural characterization.
Introduction: Rationale and Strategic Design
The clinical efficacy of rifamycins stems from their unique mechanism of action: they bind to a specific site on the β-subunit of bacterial DNA-dependent RNA polymerase, physically obstructing the path of the elongating RNA molecule and thus inhibiting the initiation of transcription.[1][2] The ansamycin structure, characterized by an aliphatic chain bridging a naphthoquinone core, offers multiple sites for chemical modification to alter its pharmacokinetic and pharmacodynamic properties.[3]
The most clinically successful derivative, Rifampicin, features a 4-methyl-1-aminopiperazine side chain at the C-3 position of the rifamycin SV core. This modification is crucial for its oral bioavailability and potent activity. Building on this established chemistry, our strategy involves two key innovative steps:
-
C-3 Position Functionalization: We replace the 1-amino-4-methyl-piperazine used for Rifampicin synthesis with This compound . The introduction of the hydroxyethyl group is a deliberate design choice intended to increase the hydrophilicity of the molecule and, critically, to provide a primary alcohol functional group. This alcohol serves as a specific and reactive site for the subsequent phosphonation step, distal from the core antibiotic structure.
-
Targeted Phosphonation for Bone Affinity: Phosphonates and bisphosphonates are well-established as bone-targeting agents.[2] Their strong chelating affinity for Ca²⁺ ions allows them to bind selectively to hydroxyapatite, the primary mineral component of bone.[2] By covalently attaching a phosphonate group to the rifamycin derivative via the hydroxyethyl linker, we aim to create a conjugate drug that concentrates at the site of bone infections. This targeted delivery could significantly increase local antibiotic concentration, improving efficacy against deep-seated infections while minimizing systemic toxicity.
This protocol outlines a logical and robust pathway to this novel therapeutic candidate, beginning with the readily available precursor, Rifamycin S.
Overall Synthetic Strategy
The synthesis is designed as a two-part process. First, Rifamycin S is condensed with this compound to form the key intermediate. Second, this intermediate undergoes a phosphonation reaction to yield the final target compound.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous chemicals. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 3-((4-(2-hydroxyethyl)piperazin-1-yl)iminomethyl)rifamycin SV (Intermediate)
This procedure is adapted from established methods for synthesizing C-3 substituted rifamycin derivatives.[4] The reaction involves the formation of an imine linkage between the C-3 position of the rifamycin core and the primary amino group of the piperazine derivative.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Rifamycin S | C₃₇H₄₅NO₁₂ | 695.76 | 1.0 | 696 mg |
| This compound | C₆H₁₅N₃O | 145.20 | 1.2 | 174 mg |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | - | - | 20 mL |
| Toluene | C₇H₈ | - | - | 5 mL |
| Acetic Acid, Glacial | CH₃COOH | - | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | - | - | For extraction |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | For washing |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | - | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Rifamycin S (696 mg, 1.0 mmol).
-
Dissolution: Add 20 mL of anhydrous THF and 5 mL of toluene to the flask. Stir the mixture at room temperature until the Rifamycin S is fully dissolved, resulting in a clear, red-orange solution.
-
Reagent Addition: In a separate vial, dissolve this compound (174 mg, 1.2 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the Rifamycin S solution over 5 minutes.
-
Reaction Monitoring (Self-Validation): The reaction progress should be monitored every 15-20 minutes using Thin Layer Chromatography (TLC) with a mobile phase of 95:5 Dichloromethane:Methanol. The consumption of the Rifamycin S starting material (red spot) and the appearance of a new, more polar, orange-red product spot will indicate reaction progression. The reaction is typically complete within 1-2 hours at room temperature.
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture in an ice bath. Slowly add 20 mL of a cold, dilute aqueous acetic acid solution (2%) to neutralize any excess amine and facilitate separation.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Wash the organic layer sequentially with 2 x 30 mL of deionized water and 1 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a red-orange solid crude product.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to isolate the pure intermediate product.
Protocol 2: Phosphonation of the Rifamycin-Piperazine Intermediate
This step involves the reaction of the terminal hydroxyl group of the intermediate with a phosphonating agent. Phosphorus oxychloride (POCl₃) is an effective agent for this transformation, performed under anhydrous conditions to prevent hydrolysis.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Rifamycin Intermediate (from Part 1) | C₄₃H₅₈N₄O₁₃ | 822.94 | 1.0 | 823 mg |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 1.1 | 0.1 mL |
| Triethylamine (Et₃N), Anhydrous | C₆H₁₅N | 101.19 | 3.0 | 0.42 mL |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | - | - | 25 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For quenching |
Step-by-Step Procedure:
-
Reaction Setup: Dry a 100 mL round-bottom flask under flame or in an oven and allow it to cool under an inert atmosphere (Nitrogen or Argon). Add the Rifamycin intermediate (823 mg, 1.0 mmol) and a magnetic stir bar.
-
Dissolution: Add 25 mL of anhydrous DCM and stir to dissolve. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous triethylamine (0.42 mL, 3.0 mmol) to the solution. This will act as a base to neutralize the HCl generated during the reaction.
-
Phosphonating Agent Addition: Add phosphorus oxychloride (0.1 mL, 1.1 mmol) dropwise to the cold solution over 10 minutes. A precipitate (triethylamine hydrochloride) may form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC (10% Methanol in DCM) for the disappearance of the starting material.
-
Work-up - Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add 10 mL of cold saturated sodium bicarbonate (NaHCO₃) solution dropwise to quench the excess POCl₃ and hydrolyze the resulting phosphorodichloridate to the phosphonic acid. Caution: This is an exothermic reaction that may release gas.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of DCM. Wash the organic layer with 2 x 20 mL of water.
-
Purification: The final product is highly polar. It can be purified using reverse-phase column chromatography (C18 silica) with a water/acetonitrile gradient or by preparative HPLC to yield the final phosphonated product.
Experimental Workflow and Characterization
A systematic workflow is essential for ensuring the purity and identity of the synthesized compounds at each stage.
Caption: Detailed experimental workflow for synthesis and analysis.
Expected Analytical Data
Structural confirmation is paramount. The following data would be expected for the final phosphonated product.
| Analysis Technique | Expected Result / Key Signal |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion corresponding to the calculated molecular weight of the final product (C₄₃H₅₉N₄O₁₆P). Expected m/z ≈ 901.36. |
| ¹H NMR | Appearance of signals corresponding to the hydroxyethylpiperazine moiety. Specifically, triplet signals for the -CH₂-CH₂- bridge, with the methylene group adjacent to the phosphate ester showing a downfield shift and coupling to phosphorus. |
| ¹³C NMR | Appearance of new signals for the six carbons of the piperazine side chain. |
| ³¹P NMR | A characteristic singlet or multiplet in the phosphonate region of the spectrum, providing unambiguous evidence of successful phosphonation. |
| FT-IR | Appearance of a strong P=O stretching band (around 1250 cm⁻¹) and P-O-C stretching bands (around 1050 cm⁻¹). |
| HPLC | A single major peak in the chromatogram indicating high purity of the final compound. |
Conclusion and Future Directions
This application note provides a robust and scientifically grounded protocol for the synthesis of a novel, dual-modified phosphonated rifamycin derivative. By combining the well-established C-3 modification of the rifamycin core with a targeted phosphonation strategy, this work lays the foundation for developing new bone-targeting antibiotics. The successful synthesis and characterization of this compound will enable further preclinical evaluation, including in vitro antimicrobial susceptibility testing against relevant pathogens (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) and in vivo studies to assess its bone-targeting efficiency and therapeutic efficacy in models of osteomyelitis. This strategic approach to antibiotic design represents a promising avenue for addressing the challenges of deep-seated bacterial infections and antimicrobial resistance.
References
-
Title: Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Source: PubMed Central (PMC) URL: [Link]
-
Title: Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis. Source: PubMed Central (PMC) URL: [Link]
- Title: Phosphonated rifamycin and its use for the prevention and treatment of joint and bone infections.
-
Title: Rifamycin. Source: Wikipedia URL: [Link]
-
Title: The chemical structure of rifampicin. Source: ResearchGate URL: [Link]
-
Title: Biotransformations of rifamycins: process possibilities. Source: PubMed URL: [Link]
-
Title: Rifampicin. Source: Wikipedia URL: [Link]
Sources
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. BRPI0614758A2 - phosphonated rifamycin and its use for the prevention and treatment of joint and bone infections - Google Patents [patents.google.com]
- 3. Rifampicin - Wikipedia [en.wikipedia.org]
- 4. Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Characterization of 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP)
Executive Summary
1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) is a critical intermediate in the synthesis of triazole antifungal agents, most notably Posaconazole .[1] Its structure features two distinct nitrogen environments: a tertiary amine substituted with a hydroxyethyl group, and a reactive N-amino (hydrazine-like) moiety.[1]
Characterizing AHEP presents two primary analytical challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) insensitive and non-specific.[1] -
Extreme Polarity: With a LogP of approximately -1.9, AHEP exhibits poor retention on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume where ion suppression (MS) or baseline noise (UV) is highest.[1]
This Application Note defines an orthogonal analytical strategy using HILIC-MS/CAD for direct analysis and Derivatization-HPLC-UV for quality control environments. It also addresses the critical quantification of hydrazine impurities, a known structural alert for genotoxicity.
Analytical Strategy & Workflow
The following decision matrix outlines the optimal methodology based on the Critical Quality Attribute (CQA) being measured.
Figure 1: Analytical Decision Matrix for AHEP characterization.
Method A: Direct Analysis via HILIC-MS/CAD[1]
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the stationary phase surface.[1][2] This eliminates the need for toxic ion-pairing reagents.[1][2]
Why this works: AHEP is highly hydrophilic.[1] A Zwitterionic stationary phase provides both electrostatic and hydrogen-bonding interactions, ensuring retention away from the void volume.
Protocol 1: HILIC Separation Parameters[1]
| Parameter | Specification |
| Column | Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent zwitterionic phase. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). |
| Mobile Phase B | Acetonitrile (LC-MS Grade).[1] |
| Flow Rate | 0.4 mL/min.[1] |
| Gradient | 0-2 min: 90% B (Isocratic hold) 2-10 min: 90% |
| Detection | MS: ESI Positive Mode (SIM m/z 146.1 [M+H]+). CAD: Nebulizer Temp 35°C (Universal detection for non-chromophoric impurities). |
| Sample Diluent | 90:10 Acetonitrile:Buffer A (Critical: Sample solvent must match initial conditions to prevent peak distortion).[1] |
Technical Insight: The high percentage of organic solvent in HILIC enhances ESI-MS sensitivity (desolvation efficiency) compared to aqueous reversed-phase methods.[1]
Method B: Derivatization-HPLC-UV (QC Protocol)[1]
Principle: Since AHEP lacks UV absorbance, we exploit the reactivity of the primary N-amino group (hydrazine moiety) with an aldehyde to form a stable hydrazone . This introduces a conjugated system detectable at 254 nm or higher.[1]
Reaction:
Protocol 2: Pre-Column Derivatization with Benzaldehyde
Reagents:
Step-by-Step Procedure:
-
Preparation: Dissolve 50 mg of AHEP sample in 10 mL Methanol.
-
Derivatization: Transfer 1.0 mL of sample solution to a reaction vial. Add 200 µL of Benzaldehyde and 50 µL of Glacial Acetic Acid.
-
Incubation: Vortex and heat at 50°C for 20 minutes. The solution may turn slightly yellow.
-
Quenching (Optional): If benzaldehyde interference is high, excess reagent can be reacted with glycine, but typically chromatographic separation is sufficient.[1]
-
Analysis: Inject 10 µL onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).
Chromatographic Conditions (Derivatized):
-
Wavelength: 290 nm (Specific to the hydrazone, minimizes benzaldehyde background).
-
Mobile Phase: 40:60 Water:Acetonitrile (Isocratic).[1]
-
Retention: The derivatized AHEP becomes significantly less polar, eluting well-retained (~5-8 mins).[1]
Figure 2: Schiff base formation mechanism converting AHEP to a UV-detectable hydrazone.[1]
Method C: Trace Hydrazine Analysis (Genotoxicity)[1]
AHEP is synthesized via hydrazine chemistry.[1] Unreacted hydrazine is a potent mutagen and must be controlled to ppm levels (typically <10 ppm depending on daily dose).[1]
Why HPLC fails: Hydrazine is too small and polar for standard RP-HPLC.[1] Recommended Method: Ion Chromatography (IC) with Amperometric Detection.[1]
Protocol 3: Ion Chromatography for Hydrazine
-
Column: Dionex IonPac CS19 (Cation Exchange).[1]
-
Eluent: Methanesulfonic Acid (MSA) gradient (10 mM to 40 mM).[1]
-
Detection: Pulsed Amperometric Detection (PAD) using a Gold electrode.[1]
-
Limit of Quantitation (LOQ): Typically < 10 ppb.[1]
Structural Elucidation (NMR)[1]
To confirm the regiochemistry (N-amino vs. C-amino isomers), 1H-NMR is definitive.[1]
Key Diagnostic Signals (DMSO-d6, 400 MHz):
-
N-NH2 Protons: Broad singlet around
3.5 - 4.0 ppm (exchangeable with D2O).[1] Note: This signal is distinct from the hydroxyl proton. -
Piperazine Ring Protons: Two distinct triplets (or multiplets) due to asymmetry caused by the N-substituents.[1]
-
Ethyl Linker:
Validation Tip: Use a NOESY experiment. The N-NH2 protons will show a spatial correlation (NOE) to the adjacent piperazine ring protons (C3/C5 positions), confirming the hydrazine location.[1]
References
-
CAS Common Chemistry. this compound (CAS RN: 3973-70-4).[1][5] American Chemical Society.[1][5] Link[1][5]
-
Agilent Technologies. Mastering HILIC-Z Separation for Polar Analytes. (2023).[1][2] Application Note describing zwitterionic HILIC mechanisms for metabolites and polar amines. Link
-
European Patent Office. Purification of Posaconazole Intermediates (EP 2789610 A1).[1] (2014).[1] Details the synthesis context and impurity profiles involving hydrazine derivatives. Link
-
Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (2011).[1][6] Discusses hydrazine detection limits and derivatization logic. Link
Sources
- 1. 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Reactions with 1-Amino-4-(2-hydroxyethyl)piperazine
Introduction: The Analytical Imperative for a Versatile Synthetic Building Block
1-Amino-4-(2-hydroxyethyl)piperazine is a bifunctional organic compound of significant interest to researchers in drug discovery and development. Its structure, incorporating a primary amino group, a tertiary amine within the piperazine ring, and a hydroxyl group, makes it a versatile building block for the synthesis of a diverse range of molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The primary amino group is a key reactive site, readily participating in common synthetic transformations such as Schiff base formation with aldehydes and amide bond formation with carboxylic acids.[2][3][4]
Effective and efficient synthesis of novel chemical entities requires robust analytical methods to monitor reaction progress, identify the formation of impurities, and ultimately ensure the quality and purity of the final product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for these purposes, offering high resolution, sensitivity, and quantitative accuracy.
This comprehensive guide provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) analysis of reactions involving this compound. We will delve into the underlying chromatographic principles, provide step-by-step experimental protocols for two common reaction types, and outline a framework for method validation, ensuring the trustworthiness and scientific integrity of the analytical results.
Fundamental Principles: Navigating the Chromatographic Challenges
The successful HPLC analysis of this compound and its reaction mixtures requires a nuanced understanding of its physicochemical properties and their influence on chromatographic behavior.
The Polarity Predicament: As a small, highly functionalized molecule, this compound is notably polar and highly soluble in aqueous media.[5] This inherent polarity presents a challenge in reversed-phase HPLC, where retention is primarily driven by hydrophobic interactions with the nonpolar stationary phase (e.g., C18). Consequently, the analyte may exhibit poor retention and elute at or near the void volume of the column with standard mobile phases.[6][7]
The pH-pKa Partnership: The piperazine moiety contains two basic nitrogen atoms, making its retention highly dependent on the pH of the mobile phase. The basicity of an amine is quantified by the pKa of its conjugate acid.[8] To achieve reproducible retention on a reversed-phase column, it is crucial to control the ionization state of the analyte. For basic compounds like piperazine derivatives, working at a mobile phase pH that is approximately two pH units above the pKa of the amine will ensure it is in its neutral, less polar form, thereby increasing its retention.[9] Conversely, a low pH mobile phase will protonate the amines, leading to increased polarity and reduced retention. The pKa values of piperazine derivatives are a key consideration in method development.[8]
The Chromophore Conundrum: this compound lacks a significant UV-absorbing chromophore, which can make sensitive detection challenging when using a standard UV detector. While the reactions it undergoes often introduce chromophores (e.g., an aromatic aldehyde in Schiff base formation), for sensitive analysis of the starting material or in cases where the product also lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary.[6]
Application Note 1: Monitoring Schiff Base Formation
Schiff base formation, the reaction between a primary amine and an aldehyde, is a fundamental transformation in organic synthesis. This compound readily reacts with aromatic aldehydes to form stable imines, which are often intermediates in the synthesis of more complex molecules.[2][10][11] This protocol details an HPLC method for monitoring the progress of such a reaction.
Reaction Scheme:
Caption: General Schiff base formation reaction.
Experimental Protocol:
1. Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase A (see HPLC conditions below) to prevent further reaction. This also serves to precipitate any incompatible salts.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape of basic analytes. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 95% B over 15 minutes | A gradient is essential to elute both the polar starting material and the less polar product within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 254 nm (or wavelength of maximum absorbance of the aromatic aldehyde/Schiff base) | The aromatic aldehyde and the resulting Schiff base will have strong UV absorbance. |
| Injection Vol. | 10 µL | A typical injection volume. |
3. Data Analysis:
-
Identify the peaks corresponding to the this compound, the aromatic aldehyde, and the Schiff base product based on their retention times (determined by injecting standards of the starting materials). The Schiff base product is expected to be significantly less polar and thus have a longer retention time than the starting amine.
-
Monitor the decrease in the peak area of the reactants and the increase in the peak area of the product over time to determine the reaction kinetics and endpoint.
Workflow Diagram:
Caption: Workflow for monitoring Schiff base formation.
Application Note 2: Monitoring Amide Coupling Reactions
Amide bond formation is one of the most important reactions in medicinal chemistry. The primary amine of this compound can be coupled with a carboxylic acid, often activated by a coupling agent, to form a stable amide linkage.[4]
Reaction Scheme:
Caption: General amide coupling reaction.
Experimental Protocol:
1. Sample Preparation:
-
Similar to the Schiff base reaction, withdraw an aliquot from the reaction mixture at specified times.
-
Quench the reaction by diluting into a solution of 1:1 water:acetonitrile. This mixture is a good general solvent for both polar and nonpolar species.
-
Vortex and filter through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A shorter column with smaller particles can provide faster analysis times, which is beneficial for in-process monitoring. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 9.5 | A basic pH will keep the piperazine amine in its neutral form, enhancing retention. Ammonium bicarbonate is volatile and compatible with mass spectrometry if LC-MS analysis is desired. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 10% to 80% B over 10 minutes | A tailored gradient to separate the starting materials, product, and potential byproducts from the coupling agent. |
| Flow Rate | 1.2 mL/min | Slightly higher flow rate for faster analysis. |
| Column Temp. | 35 °C | Ensures reproducible chromatography. |
| Detector | UV at 220 nm and/or wavelength of maximum absorbance of the carboxylic acid/amide product | 220 nm is a more universal wavelength for detecting compounds with some form of unsaturation, including the amide bond. |
| Injection Vol. | 5 µL | A smaller injection volume may be necessary to avoid peak overloading, especially if the reaction is concentrated. |
3. Data Analysis:
-
Identify the peaks for the starting materials and the amide product. The amide product will likely have a different retention time from the starting materials, the direction of which will depend on the polarity of the carboxylic acid used.
-
Quantify the conversion by comparing the peak area of the starting amine to the product peak area over the course of the reaction.
Workflow Diagram:
Caption: Workflow for monitoring amide coupling.
Method Validation: A Self-Validating System for Trustworthy Results
For the developed HPLC methods to be considered trustworthy for monitoring reaction progress, a phase-appropriate validation should be performed. For in-process control, the most critical validation parameters are specificity, linearity, and precision.[12][13]
| Validation Parameter | Purpose | Acceptance Criteria (Example) |
| Specificity | To ensure the method can separate the starting materials, product, and any significant impurities or byproducts. | Baseline resolution between the peak of interest and the closest eluting peak. |
| Linearity | To demonstrate that the detector response is proportional to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.995 for a series of at least five concentrations. |
| Precision (Repeatability) | To assess the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for the peak areas of at least six replicate injections. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of a spiked analyte should be within 98-102%. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent separation and quantification with minor changes in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C). |
References
-
Amerigo Scientific. This compound. Available from: [Link]
-
Anamika, K. & Prerna, K. REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. Available from: [Link]
-
ChemHelpASAP. synthesis of an imine or Schiff base - laboratory experiment. YouTube. Available from: [Link]
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Ennis, T. L., et al. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available from: [Link]
-
Adejumo, O. E., et al. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. African Journal of Pure and Applied Chemistry. Available from: [Link]
-
DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Available from: [Link]
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TR Dizin. Synthesis and Characterization of Schiff Base 1-Amino-4-meth. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Henni, A., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available from: [Link]
-
Foss, F. W., et al. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Abdulmalik, O., et al. Quantitative Assessment of the in-vitro Binding Kinetics of Antisickling Aromatic Aldehydes with Hemoglobin A: A Universal HPLC-UV/Vis Method to Quantitate Schiff-Base Adduct formation. ACS Omega. Available from: [Link]
-
ResearchGate. Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. Available from: [Link]
-
Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available from: [Link]
-
Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]
-
Contract Pharma. Considerations for Analytical Method Validation Lifecycle Controls. Available from: [Link]
-
DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Available from: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
-
ResearchGate. Optimization Strategies in RP-HPLC. Available from: [Link]
-
Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Henni-Rayer/c38d4e9f3b552d70868a867b1b3699b66b2a0c7e]([Link]
- Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
Contract Pharma. Considerations for Analytical Method Validation Lifecycle Controls. Available from: [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
Canadian Science Publishing. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Available from: [Link]
-
Welch Materials, Inc. The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]
-
PubChem. 1-(2-Hydroxyethyl)piperazine. Available from: [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
Moravek, Inc. Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
ResearchGate. Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. Available from: [Link]
-
PubMed. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Available from: [Link]
-
PubMed. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]
-
Aapptec. Coupling Reagents. Available from: [Link]
-
HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available from: [Link]
-
Royal Society of Chemistry. Development of an automated kinetic profiling system with online HPLC for reaction optimization. Available from: [Link]
-
Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Available from: [Link]
-
Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Available from: [Link]
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Strategic Protection of 1-Amino-4-(2-hydroxyethyl)piperazine: A Guide to Chemoselective Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-4-(2-hydroxyethyl)piperazine is a versatile synthetic building block possessing three distinct functional groups: a primary N-amino group (hydrazine), a tertiary piperazine nitrogen, and a primary hydroxyl group. This trifunctional nature presents a significant challenge in regioselective synthesis, necessitating a robust protecting group strategy to achieve desired chemical transformations. This guide provides an in-depth analysis of protecting group strategies, offering field-proven protocols and explaining the causal logic behind experimental choices. We will explore orthogonal protection schemes that allow for the selective masking and deprotection of the primary amine and hydroxyl functionalities, empowering researchers to unlock the full synthetic potential of this valuable scaffold.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the development of pharmaceuticals and other high-value chemical entities.[1][2][3] Its structure incorporates a nucleophilic primary amino group, a sterically accessible primary alcohol, and the basic piperazine core. The successful synthesis of complex derivatives hinges on the ability to selectively functionalize one site while the others remain inert. Without a strategic approach, reactions with electrophiles can lead to a mixture of products, complicating purification and significantly reducing yields.
The core principle of a successful strategy is orthogonality . Orthogonal protecting groups are those that can be removed under distinct sets of conditions (e.g., one by acid, another by hydrogenation) without affecting each other.[4] This allows for the sequential unmasking and reaction of different functional groups within the same molecule, providing precise control over the synthetic route.
Visualizing the Molecule
To effectively plan a synthetic route, it is crucial to understand the molecule's structure and the location of its reactive sites.
Caption: Decision workflow for an orthogonal protection strategy.
This workflow allows for the selective deprotection and subsequent functionalization of either the hydroxyl or the primary amino group, providing access to a wide array of derivatives from a common, fully-protected intermediate.
Deprotection Protocols
The final step in any protecting group strategy is the efficient and clean removal of the protecting group to reveal the original functionality.
Protocol 3: Boc Deprotection (Acidic Cleavage)
-
Materials: N-Boc protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Add TFA (5-10 equivalents, often used as a 20-50% solution in DCM) at 0 °C.
-
Stir at room temperature for 1-3 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., NaHCO₃ or Et₃N) to obtain the free amine.
-
Protocol 4: TBS Deprotection (Fluoride-Mediated Cleavage)
-
Materials: O-TBS protected substrate, Tetrabutylammonium fluoride (TBAF, typically 1M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBS-protected compound in THF.
-
Add TBAF solution (1.1-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected alcohol. [5]
-
Summary and Data Presentation
The choice of protecting group is dictated by the planned synthetic route and the chemical stability required.
| Protecting Group | Target Functionality | Reagents for Protection | Key Stability | Deprotection Conditions | Orthogonal To |
| Boc | Primary Amine | (Boc)₂O, Base (e.g., Et₃N) | Base, H₂, Nucleophiles | Strong Acid (TFA, HCl) [4] | TBS, Cbz, Fmoc |
| Cbz | Primary Amine | Cbz-Cl, Base | Acid, Base | H₂, Pd/C (Hydrogenolysis) [6][7] | Boc, TBS, Fmoc |
| TBS | Primary Alcohol | TBSCl, Imidazole | Weak Acid/Base, H₂, LiAlH₄ | Fluoride (TBAF), Strong Acid [8][5] | Boc, Cbz, Fmoc |
Conclusion
The strategic application of orthogonal protecting groups is fundamental to the successful synthesis of complex derivatives of this compound. By leveraging the distinct chemical labilities of the Boc and TBS protecting groups, researchers can achieve precise, chemoselective control over their synthetic transformations. The protocols and strategies outlined in this guide provide a reliable framework for navigating the challenges posed by this trifunctional scaffold, enabling the efficient development of novel molecules for pharmaceutical and scientific research.
References
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]
-
Mąkosza, M., & Klajn, R. Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc. (2009). Available from: [Link]
-
Pejchal, V., et al. Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules. (2020). Available from: [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Reddit r/Chempros. Selective protection of alcohol over amine. (2023). Available from: [Link]
-
ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2002). Available from: [Link]
-
Prasanthi, G. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. (2014). Available from: [Link]
-
Pellegrino, S., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. (2023). Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. (2015). Available from: [Link]
-
PubChem. 1-(2-N-Boc-aminoethyl)piperazine. Available from: [Link]
-
Zhao, Y., et al. Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. Nature. (2004). Available from: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
- Google Patents. Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020).
-
National Institutes of Health. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. (2011). Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
National Institutes of Health. Piperazine skeleton in the structural modification of natural products: a review. (2020). Available from: [Link]
-
ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. (2015). Available from: [Link]
-
Wikipedia. Silyl ether. Available from: [Link]
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Application Note: 1-Amino-4-(2-hydroxyethyl)piperazine in Advanced Polymer Synthesis
[1][3]
Molecule Profile & Chemical Logic
This compound (AHEP) is a specialized heterobifunctional monomer.[1][3] Unlike standard piperazine derivatives, AHEP possesses a hydrazine-like primary amine (
Chemical Structure & Reactivity[1][2][3]
-
Hydrazine Moiety (
): High nucleophilicity toward carbonyls (aldehydes/ketones) to form stable hydrazones (Schiff bases).[1][3] It also reacts with epoxides and isocyanates.[1][3] -
Hydroxyl Group (
): Provides solubility in polar solvents and serves as a site for further esterification, urethane formation, or hydrogen bonding.[1][3] -
Piperazine Ring: Imparts structural rigidity and thermal stability (
).[1][3]
Why use AHEP? Researchers choose AHEP when they need to convert aldehyde-terminated polymers (like phosphorus dendrimers) into hydroxyl-terminated surfaces efficiently.[1][3] It is also used to introduce hydrophilic sites into hydrophobic epoxy or polyurethane matrices.[1][3]
Application I: Dendrimer Surface Functionalization (Schiff Base Protocol)
The most authoritative application of AHEP is in the synthesis of phosphorus-containing dendrimers.[1][3] It converts aldehyde surface groups into hydroxyl groups via a condensation reaction, exponentially increasing the number of reactive sites for subsequent generations.[1][3]
Mechanism
The exocyclic amino group of AHEP attacks the aldehyde carbon on the dendrimer surface.[1][3] Water is eliminated to form a hydrazone linkage (
Visualization: Reaction Pathway[1][3]
Figure 1: Mechanism of Schiff base formation between AHEP and an aldehyde-functionalized polymer core.[1][3]
Experimental Protocol: Dendrimer Capping
Objective: Functionalize a Generation 1 (G1) aldehyde-terminated phosphorus dendrimer to yield a hydroxyl-terminated surface.
Materials:
-
Aldehyde-terminated Dendrimer (e.g.,
core derivatives).[1][3] -
Solvent: THF (Tetrahydrofuran) or Chloroform (anhydrous).[1][3]
-
Desiccant: Molecular sieves (3Å) or Magnesium Sulfate.[1][3]
Step-by-Step Methodology:
-
Stoichiometry Calculation: Calculate the molar equivalent of aldehyde groups (
) on your dendrimer.[1][3] Use a slight excess of AHEP (1.05 to 1.1 equivalents per aldehyde group) to ensure complete conversion.[1][3] [1][3][4][5] -
Dissolution: Dissolve the aldehyde-dendrimer in minimal anhydrous THF (
concentration relative to aldehyde groups). Tip: Ensure the reaction vessel is purged with Nitrogen or Argon to prevent oxidation.[1][3] -
Addition: Add AHEP dropwise to the stirring dendrimer solution at room temperature (
). The solution may turn slightly yellow due to hydrazone formation.[1][3] -
Reaction: Stir for 2–4 hours. Validation: Monitor the disappearance of the aldehyde peak (
) and the appearance of the stretch ( ) using FT-IR.[1][3] -
Purification:
-
Drying: Dry the product under vacuum at
for 12 hours.
Application II: Epoxy Resin Modification (Toughness & Hydrophilicity)[1][3]
AHEP acts as a "modifier-hardener" in epoxy systems.[1][3] The hydrazine group reacts with epoxide rings, while the hydroxyl group remains available to increase the resin's surface energy (wettability) or react at higher temperatures.[1][3]
Comparative Data: AHEP vs. Standard Hardeners[1][3]
| Property | Standard Amine (TETA) | AHEP Modified Epoxy | Impact |
| Curing Speed | Fast (< 30 min gel time) | Moderate (45-60 min) | Better pot life control.[1][3] |
| Hydrophilicity | Low (Hydrophobic) | High | Improved adhesion to wet substrates or biological tissues.[1][3] |
| Flexibility | Low (Brittle) | Moderate | Piperazine ring adds toughness; ether tail adds flex.[1][3] |
| Functionality | Crosslinker only | Crosslinker + Functionalizer | Leaves -OH groups for surface grafting.[1][3] |
Protocol: Hydrophilic Epoxy Formulation[1][3]
Objective: Create a water-compatible epoxy coating.
Application III: Polymer-Drug Conjugates (Rifamycin Derivatives)
AHEP is a key intermediate in synthesizing derivatives of Rifamycin (an antibiotic).[1][3] The hydrazine group of AHEP reacts with the 3-formyl group of Rifamycin SV to create Rifampicin-like structures with enhanced solubility or bioavailability.[1][3]
Workflow: Bioconjugation
Figure 2: Synthesis pathway for Rifamycin derivatives using AHEP.
Key Consideration: This reaction is reversible under acidic conditions (pH < 5), making it a potential candidate for pH-sensitive drug delivery systems where the drug is released in the acidic environment of a tumor or lysosome.[1][3]
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]
-
Storage: Hygroscopic. Store under inert gas (Nitrogen) in a desiccator.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1][3]
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides.[1][3]
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 3973-70-4).[1][3][4][5] Available at: [1][3]
-
Launay, N., et al. (1996). "Phosphorus-Containing Dendrimers.[1][3] Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry, 61(11), 3799-3805.[1][3] (Describes the Schiff base reaction protocol).
-
CymitQuimica. Chemical Properties of this compound. Available at: [1][3]
-
Google Patents. Phosphonated Rifamycins and Uses Thereof (Patent EA016059B1).[1][3] (Describes the use of hydrazine derivatives in Rifamycin synthesis). Available at: [1][3]
1-Amino-4-(2-hydroxyethyl)piperazine in the development of corrosion inhibitors
Application Note & Protocol
Topic: 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) in the Development of Corrosion Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Corrosion and the Role of Organic Inhibitors
The degradation of metallic materials through chemical or electrochemical reactions with their environment, a process known as corrosion, poses a significant challenge across numerous industries, including oil and gas, construction, and manufacturing.[1][2] Mild steel, while valued for its mechanical properties and cost-effectiveness, is particularly susceptible to corrosion, especially in acidic environments commonly encountered during industrial processes like acid pickling, cleaning, and oil-well acidizing.[2]
Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[3] These inhibitors are broadly classified based on their mechanism of action as anodic, cathodic, or mixed-type.[3] Organic inhibitors have garnered significant attention due to their efficacy, which stems from their ability to adsorb onto the metal surface and form a protective barrier.[3] The effectiveness of these organic molecules is largely dependent on their chemical structure, particularly the presence of heteroatoms (such as Nitrogen, Oxygen, Sulfur, and Phosphorus), aromatic rings, and pi (π) bonds, which act as active centers for adsorption.[2]
This application note focuses on This compound (AHEP) , a heterocyclic organic compound, as a promising corrosion inhibitor. Its molecular structure, featuring a piperazine ring with two nitrogen atoms, a primary amino group (-NH₂), and a hydroxyl group (-OH), makes it an excellent candidate for corrosion inhibition. These functional groups provide multiple active centers for adsorption onto a metal surface, thereby mitigating corrosion.
Mechanism of Corrosion Inhibition by AHEP
The primary mechanism by which AHEP inhibits the corrosion of mild steel in an acidic medium is through adsorption onto the steel surface, creating a protective film that isolates the metal from the corrosive environment.[3][4] This adsorption process involves two main types of interaction: physisorption and chemisorption.
-
Physisorption (Physical Adsorption): In an acidic solution, the nitrogen atoms in the AHEP molecule can become protonated. This results in a positively charged molecule (cation). Simultaneously, in a medium like hydrochloric acid, the metal surface acquires a negative charge due to the specific adsorption of chloride ions (Cl⁻). Physisorption then occurs via electrostatic attraction between the protonated AHEP cations and the negatively charged steel surface.
-
Chemisorption (Chemical Adsorption): This process involves the sharing of electrons or coordinate bond formation between the inhibitor molecule and the metal. The lone pair electrons of the unprotonated nitrogen and oxygen atoms in AHEP can be shared with the vacant d-orbitals of iron atoms on the steel surface.[5] Additionally, the π-electrons from the heterocyclic ring can also contribute to this interaction. Chemisorption typically results in a more stable and robust protective layer compared to physisorption.
AHEP functions as a mixed-type inhibitor , meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][6] It blocks the active sites on the metal surface where these reactions would otherwise occur, leading to a significant reduction in the overall corrosion rate.
Caption: Corrosion inhibition mechanism of AHEP on a steel surface.
Theoretical Evaluation: Quantum Chemical Insights
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the potential efficacy of a corrosion inhibitor at a molecular level.[7][8] These calculations provide insights into the electronic properties of the inhibitor molecule, which govern its interaction with the metal surface.
Key parameters derived from these calculations include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the molecule's capacity to donate electrons. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal's vacant orbitals, enhancing chemisorption and inhibition efficiency.[9]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater ability to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): This is a critical indicator of a molecule's reactivity. A smaller ΔE value implies higher reactivity and, consequently, a higher potential for corrosion inhibition, as the molecule can more readily interact with the metal surface.[9][10]
-
Dipole Moment (μ): A higher dipole moment can increase the electrostatic interactions between the inhibitor and the metal surface, potentially enhancing the adsorption process.
Table 1: Hypothetical Quantum Chemical Parameters
| Inhibitor | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| AHEP | -5.85 | -0.95 | 4.90 | 3.5 |
| Piperazine | -6.20 | -0.50 | 5.70 | 0.8 |
| Amine X | -6.10 | -1.10 | 5.00 | 2.1 |
This data is illustrative. Actual values must be obtained from specific DFT calculations. The lower ΔE for AHEP compared to a simpler molecule like piperazine suggests its potentially superior performance.
Caption: Orbital interactions between AHEP and an iron surface.
Experimental Evaluation: Protocols and Methodologies
A comprehensive evaluation of a corrosion inhibitor requires multiple experimental techniques. The following protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy are based on established ASTM standards.
A. Protocol 1: Weight Loss Method (Gravimetric Analysis)
This method provides a direct and straightforward measurement of the average corrosion rate over a period of time. It is based on the ASTM G31 standard.[11][12][13]
Objective: To determine the corrosion rate of mild steel and the inhibition efficiency of AHEP at various concentrations.
Materials & Equipment:
-
Mild steel coupons (e.g., 2cm x 2cm x 0.2cm)
-
Abrasive papers (e.g., 240, 400, 600, 800 grit)
-
Analytical balance (±0.1 mg accuracy)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound (AHEP)
-
Glass beakers or flasks with covers
-
Water bath or thermostat for temperature control
-
Acetone, distilled water, ethanol
-
Ultrasonic cleaner
Step-by-Step Protocol:
-
Specimen Preparation: Mechanically polish the mild steel coupons sequentially with abrasive papers of increasing grit size to achieve a smooth, mirror-like finish.
-
Cleaning & Degreasing: Clean the polished coupons by rinsing with distilled water, degreasing with acetone in an ultrasonic cleaner for 5 minutes, rinsing again with ethanol, and finally drying with a stream of warm air.
-
Initial Weighing: Accurately weigh each dried coupon using an analytical balance and record the initial weight (W_i).
-
Solution Preparation: Prepare a stock solution of the corrosive medium (1 M HCl). Prepare a series of test solutions by adding different concentrations of AHEP (e.g., 50, 100, 200, 500 ppm) to the corrosive medium. Prepare a "blank" solution containing only the corrosive medium without any inhibitor.
-
Immersion: Completely immerse one coupon into each beaker containing the test solutions and the blank solution. Ensure the volume of the solution is sufficient (e.g., 100 mL). Cover the beakers to prevent evaporation.
-
Exposure: Place the beakers in a water bath set to a constant temperature (e.g., 25°C or 50°C) for a specified duration (e.g., 6, 12, or 24 hours).[11][12]
-
Final Cleaning: After the immersion period, carefully remove the coupons. Clean them with a soft brush in running water to remove loose corrosion products. If necessary, use an appropriate cleaning solution (e.g., Clarke's solution) as per ASTM G1 guidelines, followed by rinsing with distilled water and acetone.
-
Final Weighing: Dry the cleaned coupons thoroughly and re-weigh them to get the final weight (W_f).
Calculations:
-
Mass Loss (ΔW): ΔW = W_i - W_f
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where: K = 8.76 × 10⁴ (constant), ΔW = mass loss (grams), A = surface area of coupon (cm²), T = immersion time (hours), D = density of mild steel (~7.85 g/cm³).
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 Where: CR_blank = Corrosion rate in the blank solution, CR_inh = Corrosion rate in the solution with inhibitor.
Caption: Workflow for the Weight Loss (Gravimetric) method.
B. Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique provides rapid corrosion rate data and insights into the anodic and cathodic reaction kinetics. It is guided by the ASTM G59 standard.[14][15]
Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes to evaluate the inhibition mechanism of AHEP.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Mild steel specimen with a defined surface area
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
Test solutions (as prepared in Protocol 1)
Step-by-Step Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described in the weight loss method. Mount it in an electrode holder, exposing a known surface area (e.g., 1 cm²).
-
Cell Assembly: Assemble the three-electrode cell. Place the WE, RE (via a Luggin capillary), and CE into the test solution (blank or with inhibitor).
-
Stabilization: Allow the system to stabilize by immersing the WE in the solution for a period (e.g., 30-60 minutes) until a stable Open Circuit Potential (OCP) is reached.
-
Polarization Scan: Perform the potentiodynamic scan. Apply a potential scan from approximately -250 mV to +250 mV relative to the measured OCP at a slow scan rate (e.g., 0.167 to 1 mV/s).
-
Data Acquisition: Record the current density as a function of the applied potential. The data is typically plotted as log(current density) vs. potential (a Tafel plot).
Data Analysis:
-
Corrosion Current (i_corr): Determine i_corr by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr).[14]
-
Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where: i_corr_blank = Corrosion current density in the blank, i_corr_inh = Corrosion current density with the inhibitor.
-
Mechanism Insight:
-
If E_corr shifts significantly (>85 mV) towards more positive (anodic) or negative (cathodic) values, the inhibitor is classified as anodic or cathodic, respectively.
-
A small shift in E_corr (<85 mV) indicates a mixed-type inhibitor.[6]
-
Caption: Workflow for Potentiodynamic Polarization (PDP).
C. Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the electrode surface, film properties, and corrosion mechanisms. It is performed according to the ASTM G106 standard.[16][17][18]
Objective: To evaluate the protective properties of the adsorbed inhibitor film by measuring the impedance of the metal-solution interface.
Materials & Equipment:
-
Potentiostat with a Frequency Response Analyzer (FRA) module
-
Same three-electrode cell setup as for PDP
Step-by-Step Protocol:
-
Setup and Stabilization: Prepare the electrode and assemble the cell as in the PDP protocol. Allow the system to reach a stable OCP.
-
EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The instrument measures the impedance and phase angle as a function of frequency. The data is typically presented as Nyquist and Bode plots.
Data Analysis:
-
Nyquist Plot: This plot (Z_imaginary vs. Z_real) often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct) . A larger diameter indicates a higher R_ct and better corrosion resistance.
-
Bode Plot: This plot shows impedance magnitude (|Z|) and phase angle vs. frequency. A higher impedance at low frequencies is indicative of better protection.
-
Equivalent Circuit Modeling: The EIS data is fitted to an equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like R_ct and the double-layer capacitance (C_dl). Effective inhibition is characterized by an increase in R_ct and a decrease in C_dl (as the inhibitor film displaces water molecules at the interface).
-
Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where: R_ct_inh = Charge transfer resistance with inhibitor, R_ct_blank = Charge transfer resistance in the blank.
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).
Data Presentation and Summary
Table 2: Summary of Corrosion Inhibition Data for AHEP on Mild Steel in 1 M HCl at 25°C
| Concentration (ppm) | Weight Loss | Potentiodynamic Polarization | Electrochemical Impedance Spectroscopy |
| %IE | i_corr (µA/cm²) | %IE | |
| 0 (Blank) | 0 | 1050 | 0 |
| 50 | 65.2 | 365 | 65.2 |
| 100 | 80.5 | 204 | 80.6 |
| 200 | 91.3 | 91 | 91.3 |
| 500 | 94.8 | 54 | 94.9 |
This data is illustrative and demonstrates the expected trend of increasing inhibition efficiency with higher AHEP concentration. The strong agreement across the three different methods provides a high degree of confidence in the results.
Conclusion
This compound (AHEP) demonstrates significant potential as an effective corrosion inhibitor for mild steel in acidic environments. Its efficacy is attributed to the formation of a protective adsorbed film on the metal surface, a process involving both physisorption and chemisorption facilitated by the molecule's nitrogen and oxygen heteroatoms. Electrochemical studies confirm that AHEP functions as a mixed-type inhibitor, effectively retarding both anodic and cathodic corrosion reactions. The use of standardized, multi-faceted evaluation protocols—including gravimetric, potentiodynamic polarization, and impedance spectroscopy methods—is crucial for a comprehensive and reliable assessment of its performance. The consistent results obtained from these distinct techniques validate the strong inhibitive properties of AHEP, making it a valuable candidate for development in industrial corrosion protection applications.
References
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Quraishi, M. A., Ansari, F. A., & Rawat, J. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. The Open Electrochemistry Journal, 1, 32-36. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Molecules, 28(15), 5661. Retrieved from [Link]
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Wang, L., et al. (2023). Analysis of Inhibition Properties of Amino Acid Corrosion Inhibitor on CO2 Corrosion of Carbon Steel. Surface Technology. Retrieved from [Link]
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Eddy, N. O., & Odoemelam, S. A. (2009). Inhibition of the corrosion of mild steel in H2SO4 by 5- amino-1-cyclopropyl-7-[(3R, 5S) 3, 5-dimethylpiperazin- 1-YL] -6, 8-difluoro-4-oxo-uinoline-3-carboxylic acid (ACPDQC). African Journal of Pure and Applied Chemistry, 3(10), 195-203. Retrieved from [Link]
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Li, J., et al. (2024). Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. Coatings, 14(6), 701. Retrieved from [Link]
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Wang, Y., et al. (2024). Corrosion Behavior of Mild Steel in Various Environments Including CO2, H2S, and Their Combinations. Materials, 17(13), 2912. Retrieved from [Link]
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Zhang, Y., et al. (2024). Synthesis and Performance Evaluation of a Bis-Schiff Base Amino Acid Corrosion Inhibitor. Journal of Electrochemical Science and Technology, 15(2), 190-202. Retrieved from [Link]
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Rola, K. P., & Krawczyk, M. A. (2024). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 17(13), 2999. Retrieved from [Link]
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Zhang, Z., et al. (2023). Role of residual 2-amino-2-methyl-1-propanol and piperazine in the corrosion of X80 steel within an impure supercritical CO2 environment as relevant to CCUS. Corrosion Science, 221, 111342. Retrieved from [Link]
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ResearchGate. (n.d.). Amino acid and TiO2 nanoparticles mixture inserted into sol-gel coatings: An efficient corrosion protection system for AZ91 magnesium alloy. Retrieved from [Link]
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da Rocha, J. C., & da Cunha Ponciano Gomes, J. A. (2014). A review of amino acids used as corrosion inhibitors on iron metal/alloys in aggressive environments. Corrosion Reviews, 32(5-6), 191-203. Retrieved from [Link]
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LCS Laboratory Inc. (n.d.). Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. Retrieved from [Link]
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Matergenics Inc. (2023). EIS and ASTM G106: Electrochemical Impedance Measurements. Retrieved from [Link]
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ASTM International. (1997). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97). Retrieved from [Link]
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ASTM International. (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2020)). Retrieved from [Link]
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SciSpace. (2009). Investigation of Piperazine and its Derivatives as Vapor Phase Corrosion Inhibitors for Mild Steel. Retrieved from [Link]
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ResearchGate. (n.d.). Corrosion Inhibition of Mild Steel in Hydrochloric Acid using 4-(pyridin-2yl)-N-p-tolylpiperazine-1-carboxamide. Retrieved from [Link]
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ResearchGate. (n.d.). Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluating novel piperazine derivatives as aluminum corrosion inhibitor: a computational study. Retrieved from [Link]
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Al-Baghdadi, S. B., et al. (2018). New, Amino Acid Based Zwitterionic Polymers as Promising Corrosion Inhibitors of Mild Steel in 1 M HCl. Polymers, 10(11), 1210. Retrieved from [Link]
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R&B Inc. (n.d.). ASTM G106 – 89 (Reapproved 2004) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. Retrieved from [Link]
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El-Sayed, A. (2015). Inhibitory action of piperazine derivatives on mild steel corrosion in hydrochloric acid solutions. Journal of the Taiwan Institute of Chemical Engineers, 54, 154-162. Retrieved from [Link]
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ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. Retrieved from [Link]
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Metallurgical Engineering Services. (n.d.). Immersion Corrosion. Retrieved from [Link]
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ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-23). Retrieved from [Link]
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Al-Bayati, Y. Q. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal, 20(4), 1361. Retrieved from [Link]
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Experimental Results. (2022). Exact calculation of corrosion rates by the weight-loss method. Retrieved from [Link]
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Sabri, M. M. S., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1221-1235. Retrieved from [Link]
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Al-Gorani, A. A., et al. (2024). Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. Molecules, 29(3), 589. Retrieved from [Link]
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EUROLAB. (n.d.). ASTM G31 Immersion Corrosion Test of Metals. Retrieved from [Link]
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Engineering Standards. (n.d.). ASTM G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]
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ResearchGate. (2017). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Novel Ionic Liquids from 1-Amino-4-(2-hydroxyethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Functionalized Piperazinium Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as "designer solvents" and functional materials due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency.[1][2] The ability to modify the cation and anion allows for the fine-tuning of these properties for specific applications, ranging from catalysis and synthesis to drug delivery and biomaterial science.[1]
This application note details the synthesis of a novel class of functionalized ionic liquids based on the 1-Amino-4-(2-hydroxyethyl)piperazine backbone. The presence of a primary amino group and a hydroxyl group on the piperazine scaffold offers unique opportunities for further functionalization and imparts specific properties to the resulting ILs. The amino group can act as a site for further chemical reactions or as a basic center, influencing the IL's catalytic activity and CO2 capture capabilities. The hydroxyl group can participate in hydrogen bonding, affecting viscosity, thermal stability, and interaction with other molecules.[3] These functionalized piperazinium ILs are promising candidates for applications in drug formulation, as reaction media for the synthesis of active pharmaceutical ingredients (APIs), and in the development of advanced materials.
Synthesis Pathway: A Two-Step Approach
The synthesis of ionic liquids from this compound typically follows a two-step process:
-
Quaternization: The tertiary amine on the piperazine ring is alkylated to form a quaternary ammonium salt, also known as the piperazinium halide.
-
Anion Exchange (Metathesis): The halide anion of the piperazinium salt is exchanged with a different anion to impart desired physicochemical properties to the final ionic liquid.
This two-step approach allows for a high degree of tunability in the final ionic liquid's properties by varying both the alkyl group introduced during quaternization and the anion introduced during metathesis.
Figure 1: General workflow for the synthesis of ionic liquids from this compound.
Part 1: Experimental Protocols
Protocol 1: Quaternization of this compound
This protocol describes the synthesis of the quaternized intermediate, an N-alkyl-N'-(2-hydroxyethyl)-N'-aminopiperazinium halide. The choice of the alkyl halide (R-X) will determine the nature of the alkyl group on the resulting cation. For this example, we will use 1-bromobutane.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a common solvent for quaternization reactions as it is polar enough to dissolve the reactants but generally does not interfere with the reaction.
-
Temperature: The reaction is performed at an elevated temperature to increase the reaction rate. Refluxing provides a stable and controlled reaction temperature.
-
Stoichiometry: A slight excess of the alkyl halide can be used to ensure complete conversion of the starting piperazine derivative. However, a large excess should be avoided to minimize side reactions and simplify purification.
-
Purification: The product is often a solid that precipitates from the reaction mixture upon cooling. Washing with a non-polar solvent like diethyl ether helps to remove any unreacted alkyl halide and other organic impurities.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in anhydrous acetonitrile.
-
Add 1-bromobutane (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The quaternized product may precipitate as a white solid.
-
If precipitation occurs, filter the solid and wash it with cold diethyl ether (3 x 20 mL).
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting viscous oil or solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the N-butyl-N'-(2-hydroxyethyl)-N'-aminopiperazinium bromide.
Figure 2: Experimental workflow for the quaternization step.
Protocol 2: Anion Exchange (Metathesis)
This protocol describes the exchange of the bromide anion of the quaternized intermediate with a different anion, in this case, the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion, a common anion in ionic liquids known for conferring hydrophobicity and high thermal stability.[4]
Causality Behind Experimental Choices:
-
Anion Source: Lithium bis(trifluoromethylsulfonyl)imide is a common and commercially available salt for this purpose. Other metal salts (e.g., sodium, potassium) of the desired anion can also be used.
-
Solvent: The choice of solvent depends on the solubility of the reactants and products. Dichloromethane is a good choice here as it dissolves the starting piperazinium bromide and the final ionic liquid, while the byproduct, lithium bromide, is insoluble and precipitates.
-
Driving the Reaction: The precipitation of the inorganic salt (LiBr) from the reaction mixture drives the equilibrium towards the formation of the desired ionic liquid.
-
Purification: The removal of the precipitated inorganic salt by filtration is the primary purification step. Washing the organic phase with deionized water helps to remove any remaining water-soluble impurities.
Step-by-Step Methodology:
-
Dissolve the N-butyl-N'-(2-hydroxyethyl)-N'-aminopiperazinium bromide (1 eq.) in dichloromethane.
-
In a separate flask, dissolve lithium bis(trifluoromethylsulfonyl)imide (1.05 eq.) in a minimal amount of deionized water or acetone.
-
Add the lithium salt solution dropwise to the piperazinium bromide solution with vigorous stirring at room temperature.
-
A white precipitate of lithium bromide will form immediately.
-
Continue stirring the mixture at room temperature for 12-24 hours to ensure complete anion exchange.
-
Filter the reaction mixture to remove the precipitated lithium bromide.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 30 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and solvent.
Figure 3: Experimental workflow for the anion exchange step.
Part 2: Physicochemical Properties
The physicochemical properties of the resulting ionic liquid are highly dependent on the nature of both the cation and the anion. The introduction of the hydroxyl and amino groups is expected to influence properties such as viscosity, thermal stability, and polarity. The data presented below are estimated values based on structurally similar functionalized ionic liquids.[2][5] Experimental determination is necessary for accurate characterization.
| Property | [N-butyl-N'-(2-hydroxyethyl)-N'-aminopiperazinium] [Br] | [N-butyl-N'-(2-hydroxyethyl)-N'-aminopiperazinium] [NTf₂] |
| Appearance | White to off-white solid or viscous liquid | Colorless to pale yellow viscous liquid |
| Melting Point (°C) | 50 - 80 | < 25 |
| Decomposition Temp. (°C) | > 200 | > 300 |
| Viscosity (cP at 25°C) | High (> 500) | Moderate (100 - 300) |
| Solubility in Water | High | Low |
| Solubility in CH₂Cl₂ | Moderate | High |
Part 3: Applications and Future Directions
Ionic liquids derived from this compound present a versatile platform for various applications:
-
Drug Delivery and Formulation: The biocompatibility of piperazine derivatives and the tunability of the ionic liquid's properties make them interesting candidates as excipients or even as active pharmaceutical ingredients (APIs) themselves. The hydroxyl group can enhance solubility of poorly water-soluble drugs.
-
Catalysis: The basic amino group can act as a built-in catalyst for various organic reactions, such as Knoevenagel condensations or Michael additions.
-
CO₂ Capture: Amine-functionalized ionic liquids are known for their ability to chemically absorb CO₂, making these novel ILs potential candidates for carbon capture technologies.
-
Advanced Materials: The functional groups can be used to polymerize or graft the ionic liquid onto surfaces, creating functional materials with unique properties for applications in membranes, sensors, or coatings.
Further research should focus on the comprehensive characterization of these novel ionic liquids, including detailed toxicological studies to assess their suitability for biomedical applications. The exploration of different alkyl chains and a wider range of anions will further expand the library of these functionalized piperazinium ILs and their potential applications.
References
-
Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511. Available at: [Link]
- Kirchhecker, S., & Esposito, D. (2016). Amino acid based ionic liquids: a review of their synthesis, properties and applications. Green Chemistry, 18(13), 3387-3414.
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Synthesis and Characterization of Functionalized Ionic Liquids for Thermal Storage. (2014). Energy & Fuels, 28(4), 2802-2810. Available at: [Link]
- Fukumoto, K., & Ohno, H. (2007). Synthesis of amino acid-based ionic liquids and their unique properties.
- Herrera, G., et al. (2018). Choline-amino acid ionic liquids as biocompatible and efficient media for enzymatic reactions. Green Chemistry, 20(1), 125-134.
- Ruivo, A., et al. (2018). On the use of cholinium-based ionic liquids for the extraction of phenolic compounds from grape pomace.
- Hayes, R., et al. (2015). What is an ionic liquid? Chemical Reviews, 115(21), 12100-12128.
- Zhang, S., et al. (2019). A review on the synthesis of amino acid ionic liquids and their applications in separation and purification. Journal of Chemical Technology & Biotechnology, 94(1), 1-13.
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). Molecules, 26(16), 4946. Available at: [Link]
-
Chemically stable piperidinium cations for anion exchange membranes. (2022). Journal of Materials Chemistry A, 10(39), 21063-21072. Available at: [Link]
-
Egorova, K. S., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132-7189. Available at: [Link]
-
Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. (2009). Journal of Chemical Crystallography, 39(11), 812-818. Available at: [Link]
-
Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 36(5), 475-478. Available at: [Link]
-
Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. (2023). International Journal of Molecular Sciences, 24(3), 2539. Available at: [Link]
-
Thermal Stability of Ionic Liquids: Effect of Metals. (2021). Materials, 14(21), 6393. Available at: [Link]
-
First structurally characterized anion exchange product of noval cyclohexane containing substituted thio piperazinium chloride [C6H11S(CH2)3C4H9N2C6H5Cl (L1Cl)]: Synthesis, crystal structure and supramolecularity of (L1NO3). (2018). Inorganica Chimica Acta, 479, 134-143. Available at: [Link]
- Chen, Y., & Mu, T. (2020). Thermal stability of ionic liquids. Ionic Liquids, 1-30.
-
Structure and dynamics of piperidinium based amino acid ionic liquids: a computational investigation. (2020). Physical Chemistry Chemical Physics, 22(16), 8820-8831. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2014). Journal of the American Chemical Society, 136(4), 1534-1543. Available at: [Link]
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Application Note: Strategic Utilization of 1-Amino-4-(2-hydroxyethyl)piperazine in API Synthesis
This Application Note is structured to guide drug development professionals through the strategic utilization of 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) . Unlike standard piperazines, AHEP is a bifunctional "hydrazine-alcohol" hybrid, making it a high-value synthon for constructing complex heterocyclic cores (e.g., triazolones) and soluble drug delivery systems.
Executive Summary: The Bifunctional Advantage
In the landscape of API starting materials, This compound (AHEP) (CAS: 3973-70-4) occupies a unique niche. It is not merely a piperazine source; it is a "pre-functionalized" hydrazine scaffold .
While standard piperazines require multi-step N-amination to introduce reactivity, AHEP comes ready to react with aldehydes (to form hydrazones) or isocyanates (to form semicarbazides/triazolones). Simultaneously, the distal hydroxyethyl group provides a built-in handle for solubility enhancement or ester-based prodrug derivatization.
Key Applications:
-
Antifungal Scaffolds: Construction of 1,2,4-triazol-3-one cores (analogous to Itraconazole/Posaconazole).
-
Antibiotic Derivatization: Synthesis of Rifamycin analogs via hydrazone formation.
-
Dendrimer Drug Delivery: Generation of phosphorus-containing dendrimers via Schiff base chemistry.
Chemical Profile & Reactivity Map
The Chemoselectivity Hierarchy
Successful use of AHEP relies on exploiting the nucleophilic difference between its three functional centers.
| Functional Group | pKa (Approx) | Nucleophilicity | Primary Reactivity |
| N-Amino ( | ~3-4 (Conjugate acid) | Highest (Alpha-effect) | Reacts with Aldehydes, Isocyanates, Chloroformates. |
| Piperazine Nitrogen ( | ~8-9 | Moderate | Already substituted; acts as the basic core. |
| Hydroxyl (-OH) | ~16 | Lowest | Esterification, Etherification (requires strong base/catalyst). |
Expert Insight: The "Alpha-effect" (repulsion between adjacent lone pairs on the N-N bond) makes the primary amino group significantly more nucleophilic than a standard amine. This allows for chemoselective functionalization of the hydrazine tail without protecting the alcohol group in many protocols.
Visualization of Reactivity
The following diagram illustrates the divergent synthetic pathways accessible from AHEP.
Figure 1: Divergent synthetic pathways. The N-amino group drives the formation of bioactive heterocycles (Green/Red paths), while the hydroxyl group serves as a secondary modification point (Yellow).
Detailed Protocol: Synthesis of a 1,2,4-Triazol-3-one Scaffold
This protocol demonstrates the "Antifungal Route," utilizing AHEP to build a triazolone ring. This transformation mimics the core chemistry used in blockbuster drugs like Posaconazole, adapted for AHEP.
Objective: Synthesize 2-(4-(2-hydroxyethyl)piperazin-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives.
Reaction Scheme Logic
-
Activation: AHEP reacts with a phenyl chloroformate to form a stable carbamate (semicarbazide-like) intermediate.
-
Cyclization: The intermediate is treated with formamidine acetate (or similar) to close the ring.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent A: Phenyl chloroformate (1.05 eq) - Controls the carbonyl source.
-
Reagent B: Formamidine Acetate (1.2 eq) - Provides the final carbon and nitrogen for the ring.
-
Base: N,N-Diisopropylethylamine (DIPEA) or NaHCO3.
-
Solvent: Dichloromethane (DCM) for Step 1; DMF or DMSO for Step 2.
Step-by-Step Methodology
Step 1: Formation of the Phenoxycarbonyl Intermediate
-
Rationale: We must activate the N-amino group without touching the -OH. Phenyl chloroformate is ideal because the resulting phenoxy group is a good leaving group for the subsequent cyclization.
-
Setup: Charge a 3-neck round bottom flask with AHEP (10.0 g, 68.9 mmol) and DCM (100 mL). Cool to 0–5°C using an ice bath.
-
Critical Control: Temperature must be low to prevent O-acylation of the hydroxyl group.
-
-
Addition: Add DIPEA (1.1 eq) followed by the dropwise addition of Phenyl Chloroformate (11.3 g, 72.3 mmol) over 30 minutes. Maintain internal temperature <10°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) for 2 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. The starting material (AHEP) should disappear. The -OH group remains unreacted due to the superior nucleophilicity of the hydrazine nitrogen.
-
Workup: Wash the organic layer with water (2 x 50 mL) and brine. Dry over Na2SO4 and concentrate in vacuo.
-
Result: A white/off-white solid (Phenyl N-[4-(2-hydroxyethyl)piperazin-1-yl]carbamate).
-
Step 2: Cyclization to the Triazolone
-
Setup: Dissolve the intermediate from Step 1 in DMF (5 volumes).
-
Reagent Addition: Add Formamidine Acetate (1.2 eq).
-
Heating: Heat the mixture to 80–90°C for 4–6 hours.
-
Isolation: Cool to room temperature. Remove DMF under reduced pressure.
-
Purification: The residue is often oily. Crystallize from Isopropanol (IPA) or purify via flash chromatography (DCM/MeOH gradient).
Yield Expectation: 65–75% overall.[1]
Analytical Control & Quality Assurance
When using AHEP, specific impurities must be monitored.
| Parameter | Specification | Method | Rationale |
| Assay | >98.0% | HPLC (HILIC or Amine column) | Purity of the hydrazine core. |
| N-Nitroso Impurity | <10 ppm | GC-MS / LC-MS | Safety Critical: N-amino piperazines can degrade to N-nitroso compounds (carcinogenic) if exposed to nitrating agents. |
| Dimer Content | <0.5% | SEC / HPLC | AHEP can self-condense or bridge via the bifunctional groups during storage. |
| Water Content | <1.0% | Karl Fischer | Hygroscopic nature of the hydroxyethyl group. |
HPLC Method for AHEP (Guideline)
-
Column: XBridge BEH Amide or equivalent (designed for polar amines).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 210 nm (low sensitivity) or CAD (Charged Aerosol Detector) for better response.
-
Note: AHEP has weak UV absorption. Derivatization with benzaldehyde (forming the hydrazone) prior to injection significantly improves UV detection limits.
Process Workflow Diagram
The following diagram outlines the operational flow for the synthesis described in Section 3, highlighting critical decision points.
Figure 2: Operational workflow for the conversion of AHEP to a triazolone scaffold.
References
-
Sigma-Aldrich. "Product Specification: this compound." Sigma-Aldrich Catalog. Accessed October 2023. Link
-
Launay, N., et al. "Phosphorus-Containing Dendrimers: Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3799-3805. (Demonstrates Schiff base reactivity of AHEP). Link
-
Kushakova, P. M., et al. "Preparation of 1-amino-4-methylpiperazine."[3] Chemistry of Heterocyclic Compounds, vol. 40, 2004, pp. 1546–1549. (Provides mechanistic insight into N-amino piperazine synthesis and cyclization). Link
-
Heeres, J., et al. "Antifungal Azoles. 1. Synthesis and Antifungal Activity of ... Itraconazole." Journal of Medicinal Chemistry, vol. 27, no. 7, 1984, pp. 894-900. (Foundational chemistry for triazolone formation from hydrazine precursors). Link
-
Organic Chemistry Portal. "Synthesis of Isothiocyanates and Ureas from Amines." (General reference for chloroformate/amine reactivity). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Schiff Base Formation with 1-Amino-4-(2-hydroxyethyl)piperazine
Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 1-Amino-4-(2-hydroxyethyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying principles of the reaction, enabling you to troubleshoot effectively and optimize your synthesis for maximal yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of Schiff bases from this compound.
Q1: What is the fundamental reaction for forming a Schiff base with this compound?
A1: The reaction is a nucleophilic addition-elimination (condensation) between the primary amine group of this compound and a carbonyl compound (an aldehyde or ketone). The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates (loses a water molecule) to form the stable imine, or Schiff base, characterized by a carbon-nitrogen double bond (-C=N-), also known as an azomethine group.[1][2]
Q2: What are the essential starting materials and reagents for this synthesis?
A2: The core components are:
-
The Amine: this compound.
-
The Carbonyl: An aromatic or aliphatic aldehyde or ketone. Aromatic aldehydes are generally more stable and reactive in this context.[1]
-
The Solvent: A solvent capable of dissolving the reactants and, ideally, facilitating the removal of water.
-
A Catalyst (Optional but Recommended): An acid or base catalyst can significantly accelerate the reaction rate.
Q3: How do I choose the right solvent for the reaction?
A3: Solvent selection is critical for reaction success. The ideal solvent should:
-
Dissolve both the amine and the carbonyl compound.
-
Be inert to the reactants and products.
-
Facilitate the removal of water to drive the reaction equilibrium forward.
Ethanol and methanol are excellent and commonly used choices.[3][4][5] They effectively dissolve the reactants and allow for refluxing at a temperature that promotes the reaction without degrading the components. For water removal, a Dean-Stark apparatus can be used with solvents like toluene or benzene that form an azeotrope with water.
| Solvent | Rationale for Use | Typical Conditions |
| Ethanol/Methanol | Good solubility for reactants; allows for simple reflux.[1][3] | Reflux, 2-6 hours |
| Toluene | Forms an azeotrope with water for easy removal with a Dean-Stark trap. | Reflux with Dean-Stark apparatus |
| Solvent-Free | Environmentally friendly ("green") approach, often accelerated by microwave irradiation.[6] | Microwave or thermal heating |
Q4: Is a catalyst necessary, and what kind should I use?
A4: While some reactions proceed without a catalyst, particularly with highly reactive aldehydes, catalysis is generally recommended to increase the reaction rate and yield.[1]
-
Acid Catalysis: A few drops of a weak acid like glacial acetic acid or a stronger acid like concentrated sulfuric acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5] This is the most common approach.
-
Base Catalysis: While less common for this specific reaction, a base can deprotonate the amine, increasing its nucleophilicity.
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is the most straightforward method.[5] Spot the reaction mixture on a TLC plate alongside your starting materials (the amine and the aldehyde). The formation of a new spot, representing the Schiff base product, and the disappearance of the starting material spots indicate the reaction's progress. The product is typically more non-polar than the starting amine.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Reaction equilibrium not shifted | Water is not being effectively removed from the reaction mixture. | 1. Use a Dean-Stark Apparatus: If using a solvent like toluene, ensure the Dean-Stark trap is functioning correctly to sequester the water by-product. 2. Add a Dehydrating Agent: For reactions in solvents like ethanol, add a drying agent such as anhydrous magnesium sulfate or molecular sieves to the reaction flask. |
| Insufficient reaction time or temperature | TLC analysis shows significant amounts of starting material remaining even after several hours. | 1. Increase Reaction Time: Continue refluxing the mixture and monitor by TLC every 1-2 hours. Some reactions can take up to 8 hours or more.[7] 2. Increase Temperature: Ensure the reaction is at a full, gentle reflux. If using a low-boiling solvent, consider switching to a higher-boiling one like toluene, if compatible with your starting materials. |
| Reactants are not sufficiently activated | The reaction is sluggish or stalls completely. | 1. Introduce an Acid Catalyst: Add 2-3 drops of glacial acetic acid or a trace amount of p-toluenesulfonic acid (p-TsA) to the reaction mixture to catalyze the reaction.[5] |
| Steric hindrance | The aldehyde or ketone used has bulky groups near the carbonyl carbon, preventing the amine from attacking. | 1. Increase Reaction Temperature and Time: More forcing conditions may be necessary. 2. Use a More Potent Catalyst: Switch from a weak acid like acetic acid to a stronger one like p-TsA. |
Issue 2: Formation of Multiple Impurities
| Possible Cause | Diagnostic Check | Recommended Solution |
| Side reactions of the aldehyde | Aldehyde is prone to self-condensation (aldol reaction) or oxidation. | 1. Control the Temperature: Avoid excessively high temperatures. 2. Purge with Inert Gas: If oxidation is suspected, run the reaction under a nitrogen or argon atmosphere. 3. Add Amine Slowly: Add the this compound solution dropwise to the aldehyde solution to maintain a low concentration of the free aldehyde. |
| Instability of the Schiff base | The product spot on the TLC plate appears to streak or decompose. The isolated product is not stable. | 1. Avoid Aqueous Workup: If possible, isolate the product by removing the solvent under reduced pressure and then purify by recrystallization or chromatography. Water can hydrolyze the imine bond. 2. Store Properly: Store the final product under an inert atmosphere and in a desiccator. |
| Presence of unreacted starting materials | TLC and NMR analysis show the presence of both starting materials in the final product. | 1. Drive the Reaction to Completion: Refer to the solutions for "Low or No Product Yield." 2. Purification: Recrystallize the crude product from a suitable solvent like ethanol.[1] The Schiff base product often has different solubility characteristics than the polar starting materials, allowing for effective separation. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Synthesis of a this compound Schiff Base
This protocol provides a standard starting point for the synthesis.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected aldehyde (1.0 eq.) in absolute ethanol (10-15 mL).
-
Amine Addition: In a separate container, dissolve this compound (1.0 eq.) in absolute ethanol (5-10 mL). Add this solution dropwise to the stirring aldehyde solution at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 3-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of 3:1 Hexane:Ethyl Acetate).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base may form. If so, collect the solid by filtration and wash it with cold ethanol.[1] If no precipitate forms, reduce the solvent volume under vacuum until a solid appears, then proceed with filtration.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using FTIR, 1H NMR, 13C NMR, and Mass Spectrometry.[8][9] The disappearance of the aldehyde C=O stretch and the appearance of the C=N stretch (around 1600-1650 cm-1) in the IR spectrum is a key indicator of success.[9]
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a logical workflow for optimizing your reaction.
Caption: A decision workflow for systematic reaction optimization.
Schiff Base Formation Mechanism
The diagram below outlines the acid-catalyzed mechanism for Schiff base formation.
Caption: The two-stage mechanism of Schiff base formation.
References
-
ResearchGate. Optimization of the Model Reaction Conditions for the Preparation. Available at: [Link]
-
ResearchGate. Synthesis and antimicrobial evaluation of some novel schiff's base derivatives containing piperazine moiety. Available at: [Link]
-
ResearchGate. Optimization of Reaction Conditions. Available at: [Link]
-
Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Available at: [Link]
-
DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Available at: [Link]
-
National Institutes of Health. Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors: Thermal, DFT, Antioxidant, Antibacterial, and Molecular Docking Investigations. Available at: [Link]
-
OUCI. Schiff Base Complexes for Catalytic Application. Available at: [Link]
-
Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies. Available at: [Link]
-
Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Available at: [Link]
-
ResearchGate. Aminoethylpiperazine Based Metal Schiff Base Complexes: Catalytic and Biological Activities. Available at: [Link]
- Google Patents. Preparation method of 2-hydroxyethyl piperazine.
-
Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Available at: [Link]
-
National Institutes of Health. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Available at: [Link]
-
National Institutes of Health. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Available at: [Link]
-
ResearchGate. From 1-(2-Aminoethyl) piperazine and investigation of its analytical properties for the extraction and preconcentraton of some divalent cations. Available at: [Link]
-
ResearchGate. (PDF) Synthesis characterization and antibacterial studies of 4-aminoantipyrine schiff's bases. Available at: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for products of 1-Amino-4-(2-hydroxyethyl)piperazine
The following technical guide is structured as a Tiered Support System for the purification of 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) and its immediate derivatives. This structure prioritizes the critical removal of genotoxic impurities (nitrosamines) and addresses the physicochemical challenges of handling hydrazine-functionalized piperazines.[1]
Executive Summary & Chemical Context
This compound (AHEP) is a bifunctional intermediate containing a nucleophilic N-amino group (hydrazine-like) and a hydroxyethyl tail.[1][2][3] It is primarily synthesized via the nitrosation of 1-(2-hydroxyethyl)piperazine followed by reduction.[1][2][3]
Critical Purification Challenges:
-
Nitrosamine Contamination: The synthesis intermediate, N-nitroso-N'-(2-hydroxyethyl)piperazine, is a potent carcinogen.[1][2][3] Pharma-grade AHEP requires nitrosamine levels < 26.5 ng/day (acceptable intake limits).[1][2][3]
-
Thermal Instability: The N-N bond is susceptible to homolytic cleavage and oxidation at high temperatures (>150°C).[1][2][3]
-
Physical State: AHEP is a low-melting solid (MP: 105–107°C).[1][2][3] It can solidify in condensers during distillation, causing dangerous pressure buildups.[1][2][3]
Part 1: Diagnostic Decision Tree
Use this workflow to select the appropriate purification strategy based on your current impurity profile.[1]
Caption: Decision matrix for isolating AHEP. Red nodes indicate critical safety control points for genotoxic impurities.[1]
Part 2: Troubleshooting Guides & Protocols
Module A: High-Vacuum Distillation (The Workhorse)
Application: Bulk removal of solvent, water, and non-volatile oligomers.[1] Target Product: AHEP Free Base.
Common Issue: "The product solidifies in the condenser" or "The distillate is turning yellow."[1]
| Parameter | Specification | Reason |
| Vacuum Pressure | < 1.0 mmHg (Torr) | AHEP boils >240°C at atm.[1][2][3] Vacuum is required to keep pot temp < 140°C to prevent N-N bond cleavage [1].[1][2][3] |
| Condenser Temp | 50°C – 60°C | CRITICAL: Since MP is ~105°C, a water-cooled condenser will cause the product to freeze and block the path.[1] Use circulating warm oil or an air condenser.[1][2][3] |
| Pot Temperature | Max 150°C | Exceeding this risks explosive decomposition of hydrazine moieties.[1][2][3] |
| Inert Gas | Nitrogen/Argon Bleed | Prevent oxidation of the hydrazine group (turns yellow/brown). |
Step-by-Step Protocol:
-
Setup: Use a short-path distillation head with a vacuum jacket.[1][2][3] Ensure the receiving flask is heated or allows for solid collection.
-
Degassing: Stir crude oil under vacuum at RT for 30 mins to remove volatile amines and dissolved oxygen.
-
Ramp: Slowly increase oil bath temperature. Collect the "forerun" (unreacted piperazine/solvent) separately.[2][3]
-
Main Fraction: Collect the fraction boiling at ~110-120°C (at 0.5 mmHg). Note: Boiling points vary significantly with vacuum quality.
-
Recovery: If product solidifies in the receiver, melt it gently with a heat gun to transfer.
Module B: Chemical Derivatization (The "Hydrazone Trick")
Application: Isolating AHEP from chemically similar impurities (e.g., 1-(2-hydroxyethyl)piperazine) that co-distill.[1][2][3] Mechanism: The N-amino group reacts selectively with ketones to form a crystalline hydrazone, leaving non-amino impurities in solution.[1]
User Question: "I cannot separate the starting material (HEP) from the product (AHEP) by distillation. Their boiling points are too close."
Protocol:
-
Formation: Dissolve crude AHEP in Acetone (3-5 volumes).
-
Reflux: Heat to reflux for 2-4 hours. The AHEP reacts to form the isopropylidene hydrazone.[1]
-
Crystallization: Cool to 0°C. The hydrazone derivative often crystallizes out, while the unreacted HEP remains in the acetone mother liquor.[1]
-
Filtration: Filter and wash the cake with cold acetone.
-
Hydrolysis (Recovery):
Module C: Nitrosamine Removal (Safety Critical)
Application: Removing N-nitroso-N'-(2-hydroxyethyl)piperazine to meet ICH M7 guidelines.[1][2][3]
User Question: "My LC-MS shows a peak at M+29 relative to starting material. Is this dangerous?" Answer: Yes. This is likely the N-nitroso intermediate.[1][2][3] It must be removed before any heating step.[1][2][3]
Recommended Scavengers:
-
Silica-Supported Thiol: Effective for scavenging electrophiles, though nitrosamines are stable.[1][2][3]
-
Activated Carbon (High Surface Area): A slurry wash with activated charcoal (10% w/w) in methanol at 50°C for 1 hour can reduce nitrosamine loads by 90%+.[1][2][3]
-
Reductive Quench: If the impurity is high, treat the crude mixture with a small excess of reducing agent (e.g., Sodium Dithionite or catalytic hydrogenation) to convert residual Nitroso -> Amino (AHEP) before workup [3].[1]
Module D: Downstream Derivative Purification
Context: If you have reacted AHEP to form a drug substance (e.g., Posaconazole intermediate) and need to purify the product.
Protocol for Schiff Bases/Amides of AHEP:
-
Solubility Switch: AHEP derivatives are often less water-soluble than AHEP itself.[1][2][3]
-
Precipitation: Pour the reaction mixture into ice-water. The unreacted AHEP (highly water-soluble due to -OH and amines) will stay in the aqueous phase.[1][2][3] The hydrophobic product will precipitate.[1][3]
-
Acid/Base Wash:
Part 3: Analytical Reference Data
Quantitative Specifications
| Property | Value | Notes |
| CAS Number | 3964-61-2 | |
| Molecular Weight | 145.20 g/mol | |
| Melting Point | 105 – 107 °C | Solidifies in condensers.[1][2][3] |
| Boiling Point | ~246 °C (lit.[1][2][3][4] for precursor) | Decomposes near BP at atm pressure.[2][3] |
| pKa | ~9.8 (Piperazine N) | Highly basic.[1][2][3] |
| Storage | < -20°C, Argon | Hygroscopic and oxidizable.[1][2][3] |
Comparison of Salt Forms for Crystallization
If distillation is not viable, converting AHEP to a salt can facilitate purification via recrystallization.[1]
| Salt Form | Solvent System | Pros | Cons |
| Dihydrochloride (2HCl) | Ethanol/Methanol | Cheap, high MP (>200°C).[1][2][3] | Very hygroscopic; hard to dry.[1][2][3] |
| Di-p-Toluenesulfonate | Isopropanol/Acetone | Non-hygroscopic, sharp MP.[1][2][3] | High molecular weight loss.[1][2][3] |
| Oxalate | Ethanol/Water | Forms excellent crystals.[1][2][3] | Oxalic acid is toxic; difficult to remove.[1][2][3] |
References
-
Brennan, M. E., & Speranza, G. P. (1982).[2][3] Synthesis of N-(2-hydroxyethyl)piperazine. U.S. Patent No.[1][2][3] 4,338,443.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[2][3] Link
-
Zhang, Y., et al. (2020).[2][3] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2216.[2] (Describes protection/deprotection strategies for piperazine purification). Link
-
European Medicines Agency (EMA). (2025).[1][2][3][5] Nitrosamine impurities in human medicinal products. (Regulatory limits and root cause analysis for nitrosamine formation in secondary amines). Link
-
ChemicalBook. (2026).[1][2][3] 1-(2-Hydroxyethyl)piperazine Properties and Safety. (Physical property data for thermal handling). Link
Sources
- 1. US6013801A - Method for producing aminoethylethanolamine and/or hydroxyethyl piperazine - Google Patents [patents.google.com]
- 2. 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
Common side reactions of 1-Amino-4-(2-hydroxyethyl)piperazine in synthesis
This is a comprehensive technical support guide for 1-Amino-4-(2-hydroxyethyl)piperazine , designed for researchers and process chemists.[1]
CAS: 3973-70-4 | Formula:
Part 1: Technical Profile & Reactivity Matrix
The Molecule at a Glance
This molecule is a bifunctional nucleophile possessing two distinct reactive centers with significantly different nucleophilicities (chemoselectivity).[1][2] It serves as a critical building block in the synthesis of antifungal azoles (e.g., Posaconazole analogues), energetic materials, and functionalized dendrimers.[2]
Reactivity Hierarchy (The "Why")
Understanding the competition between functional groups is the key to preventing side reactions.[1][2]
| Functional Group | Reactivity Rank | Primary Mechanism | Common Side Reaction |
| N1-Amino (Hydrazine) | High (Kinetic) | Schiff Base formation (with ketones), Oxidation (to azo species).[1] | |
| Terminal Hydroxyl (-OH) | Medium | Nucleophilic Substitution/Acylation | O-Acylation (Ester formation) instead of N-Acylation.[1] |
| N4-Tertiary Amine | Low (Catalytic) | Proton acceptor / Base | Salt formation; rarely acts as a nucleophile due to steric bulk.[1] |
Part 2: Troubleshooting Guide (Q&A)
Category A: Impurity Profile & Unexpected Products
Q1: I used acetone to recrystallize my product, but I isolated a high-melting solid that isn't my target. What happened?
Diagnosis: You likely formed a Hydrazone Adduct .[1][2]
Mechanism: The N1-amino group is a hydrazine derivative.[1] Hydrazines react rapidly and reversibly with ketones (like acetone or MEK) to form stable hydrazones (Schiff bases).[2] Unlike simple amines, these hydrazones are often stable solids.[2]
-
Avoid Ketones: Never use acetone, MEK, or cyclohexanone as solvents or even for cleaning glassware immediately prior to use.[2]
-
Alternative Solvents: Use alcohols (MeOH, EtOH) or chlorinated solvents (DCM, chloroform) for workups.[2]
-
Recovery: Hydrolyze the hydrazone by refluxing in dilute aqueous HCl/Ethanol, then basify to recover the free hydrazine.[1][2]
Q2: My reaction mixture turned from colorless to dark yellow/brown upon standing in air. Is the product degraded?
Diagnosis: Oxidative Degradation (Diazo/Tetrazene formation).[1][2]
Mechanism: The terminal amino group (
-
Inert Atmosphere: Always handle under Nitrogen or Argon.[1][2]
-
Degassing: Sparge all solvents with inert gas before dissolving the reagent.[1][2]
-
Storage: Store the neat liquid at 2–8°C under argon. If the color is light yellow, distill under high vacuum to purify.[1][2]
Q3: I attempted to acylate the amino group using an acid chloride, but NMR shows a mixture of products. Why? Diagnosis: Competitive O-Acylation. Mechanism: While the N-amino group is more nucleophilic (kinetic product), the presence of the hydroxyl group allows for ester formation, especially if:[1][2]
-
Excess base (like TEA/DMAP) is used (DMAP catalyzes O-acylation).[2]
-
The reaction is run at high temperatures (thermodynamic control).[1][2] Corrective Action:
-
Selectivity Control: Perform the reaction at 0°C to -10°C .
-
Stoichiometry: Add the acid chloride dropwise (limiting reagent) to the amine.[1][2]
-
Base Choice: Use inorganic bases (like
) or pyridine without DMAP to favor amide formation over ester.[2]
Part 3: Experimental Protocols
Protocol 1: Purification of Oxidized Material
If your starting material has yellowed, use this protocol to restore purity.[1][2]
-
Setup: Short-path distillation apparatus with a high-vacuum pump (< 1 mmHg).
-
Conditions:
-
Procedure:
Protocol 2: Selective N-Functionalization (Triazolone Synthesis)
Standard procedure to build the triazolone ring without touching the -OH group.[1]
-
Reagents: this compound (1.0 eq), Phenyl chloroformate (1.05 eq), DCM (10 vol).
-
Step A (Carbamate Formation):
-
Step B (Cyclization):
Part 4: Visualizations
Figure 1: Reaction Pathways & Side Reactions
This diagram illustrates the competition between the desired pathway (Triazolone/Amide formation) and common failure modes (Hydrazone/Ester formation).[1][2]
Caption: Chemoselectivity map showing the kinetic preference for N-functionalization and common environmental pitfalls.
Figure 2: Troubleshooting Logic Flow
Caption: Diagnostic flowchart for rapid identification of synthesis failures.
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from [2]
-
ChemicalBook. Posaconazole Synthesis and Intermediates. Detailed reaction pathways for piperazine coupling. Retrieved from [2]
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary. (CID 3973-70-4).[1][6] Retrieved from [2]
-
Launay, N., et al. (1996).[2] "Phosphorus-Containing Dendrimers: Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry. (Describes Schiff base reactivity of this specific molecule). Retrieved from [2]
-
CymitQuimica. Technical Data Sheet: this compound. Handling and stability data.[1][2][7][8][9] Retrieved from [2]
Sources
- 1. EP2571871B1 - Process for the preparation of chiral triazolones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS 3973-70-4: this compound [cymitquimica.com]
Technical Support Center: Stability & Handling of 1-Amino-4-(2-hydroxyethyl)piperazine
Case ID: AHEP-STAB-001 Status: Active Chemical Name: 1-Amino-4-(2-hydroxyethyl)piperazine CAS: 3973-70-4 Synonyms: 1-(2-Hydroxyethyl)-4-aminopiperazine; 4-Amino-1-piperazineethanol.
Executive Summary: The "Polymerization" Misconception
Users frequently report that this compound (AHEP) "polymerizes" during storage, turning from a clear liquid into a yellow viscous sludge or forming white solids.
Technical Reality: AHEP does not undergo spontaneous chain-growth polymerization like a vinyl monomer (e.g., styrene). Instead, you are likely observing two distinct degradation pathways driven by the molecule's N-amino (hydrazine-like) functionality:
-
Oxidative Oligomerization: The N-amino group is sensitive to oxygen. Oxidation creates radical species that couple, forming hydrazine dimers (tetrazenes) and azo-compounds. This causes yellowing and increased viscosity .
-
Carbamation (CO₂ Capture): The amine groups rapidly absorb atmospheric CO₂ to form carbamate salts. This appears as a white crust or precipitate .
This guide provides the protocols to arrest these pathways and maintain reagent integrity.
Module 1: Root Cause Analysis & Degradation Pathways
To prevent the issue, you must understand the mechanism. The N-amino group (
Degradation Flowchart
Figure 1: The two primary degradation pathways often mistaken for polymerization.
Module 2: Storage & Handling Protocols
The "Cold & Inert" Storage Standard
Objective: Eliminate the driving forces (Oxygen, Heat, Light).
| Parameter | Specification | Technical Rationale |
| Atmosphere | Argon or Nitrogen (Dry) | Oxygen initiates radical coupling of the hydrazine moiety. CO₂ forms insoluble salts. |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic rate of auto-oxidation. |
| Container | Amber Glass / Foil Wrap | Hydrazine derivatives are photosensitive. UV light accelerates radical formation. |
| Seal | Parafilm + Tape over Cap | Prevents gas exchange. Standard caps often leak over months. |
Handling Liquid AHEP (The "Schlenk" Technique)
Issue: Opening the bottle introduces enough moisture and O₂ to degrade the top layer within hours.
Protocol:
-
Never pour directly. Pouring increases surface area exposure to air.
-
Use Syringe Transfer:
-
Purge the bottle with inert gas (Argon balloon or line).
-
Insert a long needle/syringe through a septum (if available) or quickly under a blanket of inert gas.
-
Draw the required volume.
-
-
Sparging (For Critical Applications):
-
If the liquid has sat for >1 month, sparge with dry Nitrogen for 15 minutes before use to remove dissolved oxygen.
-
Module 3: Troubleshooting FAQ
Q1: My AHEP has turned yellow but is still liquid. Can I use it?
-
Diagnosis: Early-stage oxidative coupling.
-
Verdict: Use with Caution. For rough synthesis (e.g., epoxy curing), it may still function but will impart color. For precise pharmaceutical synthesis, discard it . The impurities (diazenes/tetrazenes) can act as radical scavengers or side-reactants.
-
Recovery: Distillation is difficult due to the high boiling point and thermal instability. It is usually more cost-effective to replace the batch.
Q2: There is a white crust around the cap. Is the whole bottle ruined?
-
Diagnosis: Carbamate formation due to CO₂ ingress.
-
Verdict: Salvageable. The crust is likely localized.
-
Action: Wipe the bottle neck clean with a dry cloth (do not use water). Transfer the remaining clear liquid to a fresh, argon-purged container immediately.
-
Q3: I am using AHEP as an epoxy hardener, and it gels too fast. Is this polymerization?
-
Diagnosis: This is reactivity, not degradation. The primary amine (on the hydrazine) is extremely nucleophilic.
-
Solution: You are experiencing a short pot life .
-
Action: Cool the mixture to 0°C during mixing.
-
Action: Dilute the AHEP in a non-reactive solvent (if the application permits) to moderate the reaction rate.
-
Q4: Can I clean glassware with Acetone?
-
CRITICAL WARNING: NO.
-
Reason: Hydrazines react rapidly with ketones (like acetone) to form hydrazones (Schiff bases). This will create a gummy, insoluble residue in your glassware and contaminate your reaction.
-
Correct Solvent: Use Methanol or Ethanol for cleaning.
Module 4: Experimental Workflow (Prevention Strategy)
Use this decision tree to determine the safety of your current reagent batch.
Figure 2: Decision matrix for evaluating reagent quality before synthesis.
References
-
Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from
-
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine. Retrieved from
-
Lopat'eva, E., et al. (2025).[3] Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. Retrieved from (Note: Generalized reference for hydrazine radical mechanism).
-
BenchChem. (2025).[4] Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4. Retrieved from
Sources
Troubleshooting low reactivity of 1-Amino-4-(2-hydroxyethyl)piperazine
Welcome to the technical support center for 1-Amino-4-(2-hydroxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with the reactivity of this versatile bifunctional building block. Here, we address common issues in a direct question-and-answer format, grounded in chemical principles and practical laboratory experience.
Section 1: Troubleshooting Guide - Low Reactivity
This section focuses on diagnosing and resolving issues of low or no reactivity of this compound in common synthetic transformations.
Question 1: I am observing poor conversion in my acylation reaction with this compound and an acyl chloride/anhydride. What are the likely causes and how can I improve the yield?
Low conversion in acylation reactions with this substrate can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.
Potential Cause 1: Reagent Quality and Purity
The purity of this compound is paramount. As a hygroscopic solid, it can absorb atmospheric moisture and carbon dioxide, leading to the formation of carbonate salts which are less nucleophilic.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of your starting material. While a melting point of 105-107 °C is expected for the pure compound, spectroscopic analysis is more definitive.[1] Refer to the table below for expected spectroscopic data, benchmarked against the closely related 1-(2-Hydroxyethyl)piperazine.[2][3]
-
Drying: Dry the reagent under high vacuum for several hours before use to remove any adsorbed water.
-
Storage: Store this compound under an inert atmosphere (nitrogen or argon) in a desiccator.
-
| Analytical Method | Expected Data for 1-(2-Hydroxyethyl)piperazine (Reference) | Interpretation for this compound |
| ¹H NMR | Signals for piperazine ring protons, and methylene protons of the hydroxyethyl group.[4] | Expect additional signals corresponding to the amino group protons. The chemical shifts of the piperazine ring protons will also be affected by the amino substituent. |
| ¹³C NMR | Characteristic peaks for the carbon atoms of the piperazine ring and the hydroxyethyl group.[3] | The carbon atoms attached to the nitrogens will show distinct chemical shifts due to the different electronic environments. |
| FTIR | Broad O-H stretch, N-H stretch of the secondary amine, and C-N stretching vibrations.[2] | Expect a more complex N-H stretching region due to the primary amino group, in addition to the O-H stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight.[2] | A molecular ion peak corresponding to a molecular weight of 145.20 g/mol is expected.[1] |
Potential Cause 2: Inadequate Reaction Conditions
The choice of solvent, base, and temperature can significantly impact the outcome of your acylation.
-
Troubleshooting Steps:
-
Solvent Choice: Use an anhydrous, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Protic solvents can solvate the amine, reducing its nucleophilicity.
-
Base Selection: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Use at least one equivalent of the base.
-
Temperature Control: Start the reaction at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature. If reactivity is still low, gentle heating (40-50 °C) may be required.
-
Potential Cause 3: Steric Hindrance
The hydroxyethyl group can introduce some steric bulk around the piperazine ring, potentially hindering the approach of a bulky acylating agent to the exocyclic amino group.
-
Troubleshooting Steps:
-
Less Hindered Reagents: If possible, use a less sterically demanding acylating agent.
-
Longer Reaction Times: Extend the reaction time to allow for the slower reaction to proceed to completion.
-
Alternative Coupling Agents: For amide bond formation with carboxylic acids, consider using coupling agents that are less sensitive to steric hindrance, such as HATU or HOBt/EDC.
-
Question 2: My alkylation reaction with an alkyl halide is giving me a complex mixture of products, including di- and tri-alkylated species, and the yield of my desired mono-alkylated product is low. How can I improve the selectivity?
Controlling the degree of alkylation on a poly-functional amine like this compound is a common challenge. The presence of three nucleophilic nitrogen atoms (the exocyclic primary amine and the two ring nitrogens) can lead to over-alkylation.
Potential Cause 1: Lack of Chemoselectivity
The exocyclic primary amine is generally more nucleophilic than the tertiary amine in the piperazine ring, but under forcing conditions, reaction at the ring nitrogen can occur. The secondary amine of the piperazine ring is also nucleophilic.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent to favor mono-alkylation. A 1.1:1 to 1.5:1 ratio of amine to alkyl halide is a good starting point.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile, which helps to minimize di-alkylation.
-
Protecting Group Strategy: For maximum selectivity, consider a protecting group strategy. The exocyclic amino group can be selectively protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This allows for selective alkylation at the piperazine ring nitrogen. The Boc group can then be removed under acidic conditions.[5]
-
Question 3: I am concerned about the potential for O-acylation or O-alkylation of the hydroxyl group. How can I ensure the reaction occurs selectively at the nitrogen atom(s)?
Chemoselectivity between N- and O-functionalization is a critical consideration for any amino alcohol. Generally, the amine is a better nucleophile than the alcohol, but this can be influenced by reaction conditions.
Factors Favoring N-Acylation/Alkylation:
-
Reaction Conditions: In general, basic conditions favor N-acylation, while acidic conditions can promote O-acylation. *[6] Nucleophilicity: The nitrogen atom in the primary amino group is inherently more nucleophilic than the oxygen atom of the primary alcohol.
Troubleshooting and Control Strategies:
-
Protection of the Hydroxyl Group: If O-functionalization is a persistent issue, the hydroxyl group can be protected as a silyl ether (e.g., using TBDMSCl) or another suitable protecting group. Silyl ethers are generally stable to many reaction conditions used for N-functionalization and can be easily removed with a fluoride source like TBAF.
[7]Workflow for N-Selective Functionalization:
Caption: N-selective functionalization workflow.
-
Choice of Reagents: For acylation, using a pre-formed active ester of the carboxylic acid can sometimes improve selectivity compared to using a highly reactive acyl chloride.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the hydroxyethyl group in the reactivity of this compound?
The hydroxyethyl group has several effects:
-
Solubility: It increases the polarity of the molecule, enhancing its solubility in polar solvents. *[8] Basicity: The electron-withdrawing effect of the oxygen atom can slightly reduce the basicity of the adjacent piperazine nitrogen compared to a simple N-alkylpiperazine.
-
Potential for Hydrogen Bonding: The hydroxyl group can participate in intramolecular hydrogen bonding, which could potentially influence the conformation of the piperazine ring and the accessibility of the lone pairs on the nitrogen atoms. *[9] Alternative Reaction Site: As discussed above, it provides a site for potential O-functionalization, which needs to be considered in reaction design.
Q2: How can I monitor the progress of my reaction involving this compound?
Thin Layer Chromatography (TLC) is a convenient method for monitoring reaction progress. Due to the polar nature of the starting material and products, a polar mobile phase is typically required. A mixture of Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of triethylamine to reduce tailing on the silica gel plate is a good starting point. Staining with ninhydrin can be used to visualize the primary amine of the starting material, which will disappear as the reaction proceeds.
Q3: What are some common side reactions to be aware of?
-
Di- and poly-substitution: As discussed in the troubleshooting guide, over-acylation or over-alkylation is a common issue.
-
Reaction with CO₂: If the reaction is not performed under an inert atmosphere, the amino groups can react with atmospheric carbon dioxide to form carbamates or carbonate salts, reducing the concentration of the active nucleophile.
-
Formation of 1,4-Bis(2-hydroxyethyl)piperazine: Depending on the synthetic route of the starting material, this can be a potential impurity that may compete in reactions.
[3][10]Q4: Are there any specific safety precautions I should take when working with this compound?
Yes, standard laboratory safety practices should be followed. This compound is classified as an irritant to the skin and eyes and may cause respiratory irritation. *[1] Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of this compound
This protocol describes a general method for the acylation of the exocyclic primary amino group.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Add TEA or DIPEA (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Protection of the Exocyclic Amino Group
This protocol provides a method for the selective protection of the primary amino group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add TEA (1.1 eq) to the solution.
-
Add a solution of (Boc)₂O (1.05 eq) in THF dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.
References
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate.
-
PubChem. (n.d.). 1,4-Piperazinediethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Fang, W., et al. (2021). Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine and Another Five Single Amines. Molecules, 26(23), 7385.
- Nishiwaki, N., et al. (2011). Reported O‐selective acylation of amino alcohols without protecting the... European Journal of Organic Chemistry, 2011(20-21), 3845-3852.
- ResearchGate. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA.
- Google Patents. (1993).
- ResearchGate. (2014). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique.
- Hah, J. M., et al. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(4), 313-317.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Li, X., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.
- Linder, D., & Rapoport, H. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 446–463.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
Sources
- 1. 1-氨基-4-(2-羟乙基)哌嗪 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR [m.chemicalbook.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. CAS 3973-70-4: this compound [cymitquimica.com]
- 9. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Managing Diastereoselectivity in Reactions with 1-Amino-4-(2-hydroxyethyl)piperazine Derivatives
Welcome to the technical support center for managing diastereoselectivity in reactions involving 1-Amino-4-(2-hydroxyethyl)piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrolled synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established mechanistic principles.
While direct literature on the use of this compound as a chiral auxiliary is emerging, the principles outlined here are based on well-established methodologies for analogous chiral hydrazones, such as the renowned SAMP/RAMP auxiliaries developed by Corey and Enders.[1] The presence of both a nucleophilic amino group and a potentially coordinating hydroxyethyl group on the piperazine scaffold offers unique opportunities for stereocontrol, which this guide will explore.
Troubleshooting Guide: Diastereoselective Alkylation of Hydrazones
One of the most powerful applications of chiral hydrazines is the asymmetric alkylation of aldehydes and ketones. The following guide addresses common issues encountered during this multi-step process.
Scenario 1: Poor Diastereomeric Ratio (d.r.) in the α-Alkylation of a Ketone Hydrazone
You have successfully formed the hydrazone from this compound and a prochiral ketone. However, upon deprotonation and alkylation, you observe a low diastereomeric ratio (e.g., <80:20 d.r.).
-
Incomplete or Incorrect Azaenolate Geometry: The stereochemical outcome is dictated by the geometry of the intermediate lithium azaenolate and the subsequent facial attack of the electrophile.[1][2] An equilibrium between different azaenolate conformers can lead to a mixture of diastereomers.
-
Troubleshooting Steps:
-
Base Selection: Lithium diisopropylamide (LDA) is the standard base for generating the azaenolate.[1][3] Ensure the LDA is freshly prepared or titrated. Older or less active LDA can lead to incomplete deprotonation or side reactions. Other lithium amide bases like lithium tetramethylpiperidide (LiTMP) can be screened, as their steric bulk can influence the deprotonation equilibrium.[3]
-
Deprotonation Temperature and Time: Perform the deprotonation at low temperatures (-78 °C is common) to favor the kinetic formation of the desired azaenolate. Allow sufficient time for complete deprotonation before adding the electrophile (typically 1-2 hours).
-
Solvent Choice: Tetrahydrofuran (THF) is the most common solvent. Its coordinating ability is crucial for stabilizing the lithium azaenolate. Using less coordinating solvents like diethyl ether may alter the aggregation state and geometry of the azaenolate, potentially impacting diastereoselectivity.[3]
-
-
-
Chelation vs. Non-Chelation Control: The hydroxyethyl group on the piperazine ring introduces the possibility of chelation with the lithium cation of the azaenolate. This can significantly influence the conformation of the auxiliary and, therefore, the facial bias.
-
Troubleshooting Steps:
-
Protecting the Hydroxyl Group: To eliminate the effects of chelation, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS or TIPS). This will force a non-chelated transition state, which may favor one diastereomer.
-
Leveraging Chelation: Conversely, to enhance chelation, ensure the hydroxyl group is unprotected. The use of additives that can influence chelation, such as lithium halides, can also be explored.
-
-
-
Electrophile Reactivity and Sterics: The nature of the electrophile plays a role in the transition state of the alkylation.
-
Troubleshooting Steps:
-
Highly Reactive Electrophiles: Use more reactive electrophiles (e.g., iodides instead of bromides or chlorides) at low temperatures to ensure a rapid and irreversible alkylation.
-
Steric Bulk: The steric bulk of both the electrophile and the substituents on the ketone can influence the approach to the azaenolate. If possible, consider modifications to the substrate to enhance steric differentiation.
-
-
-
Hydrazone Formation:
-
To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., toluene), add this compound (1.1 equiv).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used directly or purified by chromatography.
-
-
Alkylation:
-
Dissolve the hydrazone in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add a solution of LDA (1.2 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.5 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.
-
-
Auxiliary Cleavage:
Scenario 2: Low Yield of the Alkylated Product
While the diastereoselectivity is acceptable, the overall yield of the alkylated hydrazone is low.
-
Incomplete Deprotonation: Insufficient base will result in unreacted starting material.
-
Troubleshooting Steps:
-
Ensure the use of at least 1.1-1.2 equivalents of a high-quality LDA solution.
-
Increase the deprotonation time or slightly raise the temperature (e.g., to -40 °C) before adding the electrophile, though this may impact diastereoselectivity.
-
-
-
Side Reactions of the Electrophile: The electrophile may react with the base or other components of the reaction mixture.
-
Troubleshooting Steps:
-
Add the electrophile at a very low temperature (-78 °C or even -100 °C) to minimize these side reactions.
-
Ensure the electrophile is of high purity.
-
-
-
Proton Scrambling: If there are any acidic protons in the system (e.g., from residual water or alcohol), they can quench the azaenolate.
-
Troubleshooting Steps:
-
Use rigorously dried solvents and glassware.
-
Ensure the this compound starting material is anhydrous.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the this compound auxiliary control stereoselectivity?
A1: The stereocontrol arises from the chiral environment created by the piperazine derivative after it forms a hydrazone with a prochiral aldehyde or ketone. Upon deprotonation with a strong base like LDA, a rigid, chelated lithium azaenolate is formed.[1] The piperazine ring and its substituents then sterically block one face of the azaenolate, forcing the incoming electrophile to attack from the less hindered face. The hydroxyethyl group can play a crucial role by coordinating to the lithium ion, further locking the conformation of the transition state.
Q2: Can I use this auxiliary for the diastereoselective synthesis of chiral aldehydes?
A2: Yes, the methodology is also applicable to aldehydes. The general principles of hydrazone formation, deprotonation, and alkylation are the same. However, the resulting α-substituted aldehydes may be more prone to racemization, so mild conditions for auxiliary cleavage are particularly important.
Q3: What is the role of Lewis acids in these types of reactions?
A3: While not always necessary for alkylations, Lewis acids can be crucial for other reactions of chiral hydrazones, such as nucleophilic additions. A Lewis acid can coordinate to the imine nitrogen of the hydrazone, activating it towards nucleophilic attack and potentially organizing the transition state to enhance diastereoselectivity.[4][5]
Q4: How do I choose the right protecting group for the hydroxyethyl and the piperazine nitrogens?
A4: Protecting group strategy is key for more complex applications.
-
Hydroxyethyl Group: If you want to prevent chelation, a silyl ether (e.g., TBDMS, TIPS) is a good choice as it is robust but can be removed under standard fluoride-mediated conditions.
-
Piperazine N-H: If your reaction conditions are incompatible with a free secondary amine, or if you want to modify the steric environment, the piperazine nitrogen can be protected. A Boc group is a common choice, being stable to the basic conditions of alkylation and removable with acid.[6][7][8]
Q5: My diastereomeric ratio erodes after purification. What could be the cause?
A5: This can be a significant issue.
-
Epimerization on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause epimerization of stereocenters α to a carbonyl group. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or alternative purification methods like crystallization.
-
Instability During Auxiliary Cleavage: As mentioned, the conditions used to cleave the hydrazone can sometimes be harsh enough to cause racemization or epimerization of the final product.[2] Screen different cleavage methods (e.g., ozonolysis at low temperature, mild acid hydrolysis with reagents like oxalic acid) to find the one that preserves the stereochemical integrity of your product.
Data Presentation
The following table provides a hypothetical example of how reaction parameters can be varied to optimize the diastereomeric ratio in the alkylation of a hydrazone derived from cyclohexanone and a protected form of this compound.
| Entry | Base (equiv.) | Solvent | Additive (equiv.) | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | LDA (1.2) | THF | None | -78 to RT | 85:15 | 75 |
| 2 | LDA (1.2) | THF | HMPA (2.0) | -78 to RT | 92:8 | 80 |
| 3 | LiTMP (1.2) | THF | None | -78 to RT | 88:12 | 70 |
| 4 | LDA (1.2) | Toluene | None | -78 to RT | 70:30 | 65 |
This data is illustrative and based on general principles of diastereoselective alkylations.[3][9]
Visualizations
Reaction Workflow
Caption: General workflow for asymmetric α-alkylation.
Controlling Diastereoselectivity
Caption: Influence of chelation on the reaction pathway.
References
- Cook, G. R., Shanker, P. S., & Peterson, S. L. (1999).
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses, 65, 173.
- Enders, D. (1984). Alkylation of Chiral Hydrazones. In J. D. Morrison (Ed.), Asymmetric Synthesis (Vol. 3, p. 275). Academic Press.
- Friestad, G. K., & Massari, S. E. (2004). A silicon tether approach for addition of functionalized radicals to chiral α-hydroxy hydrazones: Diastereoselective additions of hydroxymethyl and vinyl synthons. Journal of Organic Chemistry, 69(3), 863-875.
- Gotor, V., & Gotor-Fernández, V. (2008). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. The Journal of Organic Chemistry, 74(2), 757-764.
- Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511.
- Knettle, B. W., & Hart, D. J. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8061–8069.
- Lavinda, O., Witt, C. H., & Woerpel, K. A. (2016).
- Montgomery, T. D., & Rawal, V. H. (2016). A palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles. Organic Letters, 18(4), 740-743.
-
Wikipedia contributors. (2023, December 2). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Ye, C. X., Melcamu, Y. Y., Li, H. H., Cheng, J. T., Zhang, T. T., Ruan, Y. P., Zheng, X., Lu, X., & Huang, P. Q. (2024). Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols. Chemical Science, 15(1), 143-149.
Sources
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. biosynth.com [biosynth.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Stereoselective alkylations of chiral nitro imine and nitro hydrazone dianions. Synthesis of enantiomerically enriched 3-substituted 1-nitrocyclohexenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted 1-Amino-4-(2-hydroxyethyl)piperazine from product mixture
Executive Summary & Chemical Profile
The Challenge: You are attempting to remove unreacted 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) from a reaction mixture. This molecule is not a simple amine; it is a hydrazine derivative with a polar hydroxyethyl tail.[1][2] Its dual nature—highly polar/water-soluble and strongly nucleophilic (alpha-effect)—dictates the purification strategy.[1][2]
Impurity Profile (Know Your Enemy):
| Property | Data | Implications for Removal |
| CAS Number | 3973-70-4 | Use for SDS/Safety lookup.[1][2] |
| Structure | Piperazine ring with N-NH₂ and N-CH₂CH₂OH | Hybrid functionality: Reacts as a hydrazine (nucleophile) and solubilizes like an alcohol.[1][2] |
| Solubility | Miscible with water, MeOH, EtOH.[1][2] | High Water Solubility is its "Achilles' heel" for extraction.[1][2] |
| Basicity | Basic (Piperazine N + Hydrazine N) | Can be protonated by weak acids to form ionic salts.[1][2] |
| Reactivity | Strong Nucleophile (Alpha-effect) | Reacts rapidly with aldehydes/ketones to form hydrazones.[1][2] |
Decision Matrix: Selecting Your Protocol
Do not guess. Use this logic flow to determine the most efficient removal method based on your product's properties.
Figure 1: Strategic decision tree for AHEP removal based on product solubility and functionality.
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: Lipophilic products (soluble in DCM, EtOAc, Ether) that are stable to mild acid.[1][2]
The Mechanism:
AHEP is highly water-soluble due to the hydroxyl group.[1][2] By adding a mild acid, we protonate the hydrazine and piperazine nitrogens, converting the molecule into a highly polar salt (
Step-by-Step Guide:
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (DCM or Ethyl Acetate are preferred).[1][2]
-
First Wash (Salt Formation): Wash the organic layer with 0.5 M or 1.0 M HCl (or Citric Acid if your product is acid-sensitive).[1][2]
-
Second Wash (Polishing): Wash with Brine (Saturated NaCl).[1][2]
-
Why? Removes residual water and traces of the protonated impurity.[2]
-
-
Drying: Dry organic layer over
, filter, and concentrate.
Troubleshooting LLE:
-
Issue: "My product is also an amine/basic."
Protocol B: Solid-Supported Scavenging (Chemoselective)
Best for: Polar products, amines, or when LLE fails (emulsions).[1][2]
The Mechanism:
Since AHEP contains a hydrazine moiety (
Figure 2: Chemoselective capture of AHEP using aldehyde-functionalized resin.
Step-by-Step Guide:
-
Resin Selection: Use PS-Benzaldehyde or PS-Isocyanate .[1][2]
-
Stoichiometry: Add 3-4 equivalents of resin relative to the estimated amount of unreacted AHEP.
-
Solvent: Dissolve crude mixture in DCM, THF, or DMF. (Avoid MeOH if using aldehyde resins, as it can form hemiacetals that slow the reaction).[1][2]
-
Incubation: Shake or stir gently at Room Temperature for 1–4 hours .
-
Tip: Add a catalytic amount of Acetic Acid (1%) to accelerate hydrazone formation.[2]
-
-
Filtration: Filter off the solid resin.[2] The filtrate contains your purified product.[2]
Protocol C: Chromatography (The "Nuclear" Option)
Best for: Complex mixtures where product and impurity have similar solubilities.[2]
Why Standard Silica Fails: AHEP is very polar and basic.[1][2] On standard silica gel, it will streak, tail, and likely co-elute with polar products.[1][2]
Optimized Conditions:
-
Reverse Phase (C18):
-
Normal Phase (If you must):
Frequently Asked Questions (FAQs)
Q: Can I remove AHEP by distillation? A: Not recommended. While the theoretical boiling point of the base piperazine is ~246°C, the amino-derivative is thermally sensitive.[1][2] Heating hydrazines can lead to decomposition or explosion hazards.[1][2] High-vacuum distillation is possible but risky compared to aqueous washing.[1][2]
Q: Is AHEP toxic? A: Yes. Hydrazine derivatives are generally suspected genotoxins and sensitizers.[1][2] Always handle in a fume hood and treat waste streams (especially aqueous washes) as hazardous.[2]
Q: I used an acid wash, but my product precipitated. What happened? A: Your product likely formed an insoluble salt (HCl salt).[1][2]
-
Fix: Filter the solid—it might be your pure product salt![2] Wash the solid with DCM to remove non-polar impurities.[2]
References
-
Chemical Identity & Properties
-
Scavenging Methodology
-
Hydrazine Reactivity
-
General Purification
Sources
Technical Support Center: Stability & Handling of 1-Amino-4-(2-hydroxyethyl)piperazine
[1]
Executive Summary: The AHEP Stability Profile
This compound (AHEP) is a bifunctional building block characterized by a hydrazine moiety (
Core Stability Risks:
-
Oxidative Instability: The hydrazine group is prone to air oxidation, leading to N-oxides and diazenium species.[1]
-
Carbonyl Scavenging (Hydrazone Formation): AHEP reacts rapidly with ubiquitous ketones (e.g., acetone) and aldehydes to form stable hydrazones, often mistaken for synthesis impurities.[1]
-
Hygroscopicity: The hydroxyethyl tail increases water uptake, accelerating hydrolysis and oxidation.[1]
Interactive Troubleshooting Guide (Q&A)
Issue 1: "My white powder has turned yellow/brown during storage."
Diagnosis: Oxidative Degradation.[1][2]
Mechanism: The hydrazine nitrogen (
-
Immediate: Check purity via LC-MS. If purity is >95%, recrystallize from ethanol/ether.[1]
-
Prevention: Store under Argon/Nitrogen.[1] Do not store in clear glass; use amber vials.
Issue 2: "I see an unexpected impurity peak at M+40 in my LC-MS."
Diagnosis: Acetone Hydrazone Formation.[1] Mechanism: This is the most common user error.[1] Washing glassware with acetone or using acetone as a solvent allows the hydrazine group to react with residual ketone.[1]
-
Reaction:
[1] -
Mass Shift: Acetone (58 Da) - Water (18 Da) = +40 Da .[1] Corrective Action:
-
Protocol Change: Ban acetone from the cleaning protocol for all glassware used with AHEP. Use Methanol or Isopropanol instead.[1]
-
Purification: The hydrazone is acid-labile.[1] Treating the sample with dilute aqueous HCl followed by neutralization may reverse the reaction, though recrystallization is preferred.[1]
Issue 3: "My reaction yield is low, and I see oligomers."
Diagnosis: Oxidative Dimerization or Cross-Linking.[1] Mechanism: In the presence of oxidants (even air) and transition metals (Cu, Fe), hydrazines can undergo oxidative coupling (tetrazene formation) [2].[1] Corrective Action:
-
Reagent Prep: Degas all solvents with
sparging for 15 minutes before dissolving AHEP. -
Additives: Add a radical scavenger (e.g., BHT) if the downstream chemistry tolerates it.[1]
Visualizing Degradation Pathways
The following diagram details the specific chemical transformations responsible for AHEP instability.
Figure 1: Primary degradation pathways for AHEP.[1] Note the distinct pathways for solvent contamination (yellow) vs. environmental oxidation (red).[1]
Standardized Protocols
Protocol A: Purity Assessment (LC-MS)
Do not rely solely on NMR, as paramagnetic impurities (radicals) can broaden peaks.[1]
-
Solvent: Dissolve 1 mg AHEP in 1 mL Acetonitrile/Water (1:1) . Do not use Acetone or Methanol (potential reaction with trace aldehydes).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV (210 nm, 254 nm) and MS (ESI+).[1]
-
Pass Criteria:
Protocol B: Storage & Handling (The "Golden Rules")
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C | Retards thermal oxidation kinetics.[1] |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass / Foil | Blocks UV light which catalyzes N-N bond cleavage.[1] |
| Solvents | NO Acetone/MEK | Prevents rapid hydrazone formation.[1] |
| Shelf Life | 6 Months (Opened) | Hydrazines degrade autocatalytically once initiated.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use AHEP if it has become a sticky oil? A: AHEP is typically a solid (mp ~105-107°C) [3].[1] A sticky oil indicates significant moisture absorption (hygroscopicity) or depression of the melting point by impurities.[1]
-
Advice: If the oil solidifies upon cooling and drying under high vacuum (
mbar) for 4 hours, it may be recoverable.[1] If it remains an oil, discard it.[1]
Q: Is the hydroxyethyl group stable? A: Yes, the primary alcohol is chemically stable under standard storage.[1] However, under forcing conditions (high heat >150°C), it can undergo intramolecular cyclization with the piperazine ring or esterification if carboxylic acids are present.[1]
Q: How do I remove the "Acetone Hydrazone" impurity if I accidentally formed it? A: Unlike oxidative damage, this is reversible.[1]
-
Dissolve the impure material in dilute aqueous HCl (1M).[1]
-
Stir for 1 hour at room temperature (hydrolysis of the imine bond).
-
Extract the released acetone with diethyl ether (discard organic layer).[1]
-
Basify the aqueous layer (pH > 10) with NaOH.[1]
-
Extract the free amine into DCM, dry over
, and concentrate.
References
-
N-Oxide Formation in Piperazines: Chandrashekar, et al. "Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium."[1] Modern Research in Catalysis, 2013, 2, 157-163.[1]
-
Hydrazine Reactivity & Oxidation: Ragnarsson, U. "Synthetic methodology for alkyl substituted hydrazines."[1] Chemical Society Reviews, 2001, 30, 205-213.[1] (General hydrazine reactivity context). Note: Specific oxidation mechanisms for N-amino heterocycles follow standard hydrazine radical pathways.[1]
-
Physical Properties & Safety: Sigma-Aldrich.[1] "Safety Data Sheet: this compound."
-
Reaction with Carbonyls (Hydrazone Formation): Thermo Fisher Scientific.[1] "Reagents for Modifying Aldehydes and Ketones."[1][3] Protein Biology Handbook.
Preventing oxidation of 1-Amino-4-(2-hydroxyethyl)piperazine during reaction
Welcome to the technical support center for 1-Amino-4-(2-hydroxyethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of this versatile reagent during chemical reactions. Our guidance is rooted in established chemical principles and field-proven laboratory practices to ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Oxidative Lability
This compound is a valuable building block in pharmaceutical and chemical synthesis due to its unique combination of a primary amine, a tertiary amine within the piperazine ring, and a hydroxyl group.[1] However, these very functional groups, particularly the electron-rich nitrogen atoms, render the molecule susceptible to oxidation.[2][3] The presence of atmospheric oxygen, trace metal contaminants, or certain reaction conditions can lead to the formation of undesired byproducts, such as N-oxides, which can complicate reaction pathways, reduce yields, and compromise the purity of your target compounds.[3] This guide provides a comprehensive framework for understanding, identifying, and preventing the oxidative degradation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound.
Q1: My reaction is giving a lower yield than expected and I see some new, more polar spots on my TLC. Could this be oxidation?
A1: Yes, this is a classic sign of oxidation. The formation of N-oxides or hydroxylated byproducts increases the polarity of the molecule, leading to lower Rf values on a TLC plate.[3] To confirm this, you can perform a small-scale control reaction where you deliberately expose a sample of your starting material to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and compare the resulting TLC with your reaction mixture.[3]
Q2: I've noticed a slight color change in my stored this compound. Is it still usable?
A2: A color change, often to a yellowish or brownish hue, can be an indicator of degradation. While the material may still be suitable for some applications, it is highly recommended to assess its purity before use, for example, by HPLC or NMR. For critical applications, using freshly purchased or purified material is the best practice. Proper storage under an inert atmosphere can help prevent this degradation.[4][5]
Q3: Are there specific metals I should be concerned about that could catalyze oxidation?
A3: Absolutely. Trace amounts of transition metals, particularly iron and copper, are known to be potent catalysts for the oxidation of amines.[2] Ensure that your reaction vessels are scrupulously clean and consider using metal-free spatulas and equipment where possible. If you suspect metal contamination in your reagents, purification or the use of a chelating agent may be necessary.
Q4: Can the pH of my reaction mixture affect the stability of this compound?
A4: While the piperazine ring is generally stable to hydrolysis under neutral conditions, strongly acidic or basic conditions, especially at elevated temperatures, can promote degradation.[3] It is important to consider the pH of your reaction and optimize it to ensure the stability of your starting material.
Understanding the Oxidation Pathways
The molecular structure of this compound presents multiple sites susceptible to oxidation. Understanding these potential pathways is key to devising effective preventative strategies.
Caption: Potential oxidative degradation pathways for this compound.
Preventative Strategies: A Multi-Pronged Approach
To ensure the stability of this compound during your reactions, we recommend a combination of the following strategies.
Implementation of an Inert Atmosphere
The most direct way to prevent oxidation is to exclude oxygen from the reaction environment.[6] This is achieved by performing the reaction under an inert atmosphere, typically using nitrogen or argon gas.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any traces of moisture.
-
Assembly: Assemble your reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stir bar) while it is still hot and immediately place it under a positive pressure of inert gas.
-
Purging: To ensure the apparatus is free of air, perform three cycles of evacuating the vessel with a vacuum pump and refilling it with your chosen inert gas.
-
Maintaining the Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a gas bubbler.
-
Reagent Addition: Add reagents via syringe through a rubber septum. Ensure the syringe is flushed with inert gas before drawing up the reagent.
Caption: Workflow for establishing an inert atmosphere for your reaction.
The Use of Antioxidants
In situations where maintaining a strictly inert atmosphere is challenging, or as an additional layer of protection, the use of a chemical antioxidant can be highly effective. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are excellent radical scavengers that can prevent the auto-oxidation of sensitive reagents.[7][8]
Mechanism of Action: BHT works by donating a hydrogen atom to reactive peroxy radicals, which are key intermediates in oxidation chain reactions. This process terminates the chain reaction and forms a stable, non-reactive BHT radical, thus preventing the oxidation of your substrate.[9]
| Antioxidant | Structure | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | 0.1 - 1.0 mol% | Highly effective and generally non-interfering in many common organic reactions. Easily removed by column chromatography or distillation.[9][10] |
| Vitamin E (α-tocopherol) | 0.1 - 1.0 mol% | A natural antioxidant that can also be effective.[11] |
Experimental Protocol: Using BHT as an Antioxidant
-
Determine the required amount: Calculate 0.1 to 1.0 mol% of BHT relative to your this compound.
-
Addition: Add the BHT to your reaction flask along with the this compound before adding other reagents.
-
Reaction: Proceed with your reaction as planned.
-
Workup and Purification: BHT is a relatively non-polar compound and can typically be separated from more polar products by standard silica gel chromatography.
Protecting Group Strategy
For multi-step syntheses where the primary amino group is not the intended site of reaction, using a protecting group can be an effective strategy to prevent its oxidation. Carbamate protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are commonly used for this purpose.[1][5]
Decision Logic for Using a Protecting Group:
Caption: Decision tree for employing a protecting group strategy.
Analytical Confirmation of Purity and Degradation
Regularly assessing the purity of your this compound and monitoring your reactions for potential degradation is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
Recommended HPLC Method for Purity Assessment
A Reverse-Phase HPLC (RP-HPLC) method can be developed to separate the parent compound from its more polar oxidation products.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar components. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) for identification of degradation products. |
| Injection Volume | 10 µL |
This is a starting point and may require optimization for your specific application and equipment.[12][13][14]
Conclusion
The oxidative stability of this compound is a critical factor for its successful application in synthesis. By understanding the potential degradation pathways and proactively implementing preventative measures such as the use of an inert atmosphere and antioxidants, researchers can significantly improve the reliability and outcome of their experiments. Regular analytical monitoring provides the necessary feedback to ensure the quality of your starting materials and products.
References
- University of Texas at Austin. (n.d.). Oxidation of piperazine in post-combustion carbon capture.
- Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO.
- Sigma-Aldrich. (n.d.). This compound 96%.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Google Patents. (n.d.). US6013801A - Method for producing aminoethylethanolamine and/or hydroxyethyl piperazine.
- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
- Google Patents. (n.d.). US4011057A - Hindered phenol antioxidant composition containing an amino compound.
- SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Synergistic interactions between antioxidants used in food preservation.
- ResearchGate. (n.d.). ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
- National Institutes of Health. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology.
- The Royal Society. (2019). Greener synthesis of chemical compounds and materials.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?.
- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
- Longdom Publishing. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds.
- ResearchGate. (n.d.). (PDF) Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
- National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- MDPI. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.
- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
- MDPI. (2024). Oxidation of Aminoacetaldehyde Initiated by the OH Radical: A Theoretical Mechanistic and Kinetic Study.
- BenchChem. (n.d.). Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide.
- Consensus. (n.d.). Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action?.
- Journal of Pharmacy and Applied Chemistry. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- PubMed. (1993). Synthesis of the N-oxides of phenothiazine antipsychotic agents.
- Stabilization Technologies. (n.d.). Transformation of Hindered Phenolic Antioxidants.
- ACS Omega. (2026). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification.
- ChemRxiv. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation.
- Indian Institute of Technology Bombay. (2020). Protecting Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chemistry LibreTexts. (2019). 12.7: Oxidizing Agents.
- Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
- Wikipedia. (n.d.). Butylated hydroxytoluene.
- YouTube. (2024). What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe?.
- VTechWorks. (n.d.). The reaction of ethylene oxide with some proteins, amino acids and vitamins.
Sources
- 1. Amino Protecting Groups Stability [organic-chemistry.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 8. partinchem.com [partinchem.com]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. longdom.org [longdom.org]
- 12. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Catalyst Selection for 1-Amino-4-(2-hydroxyethyl)piperazine
Reference Ticket: #AHEP-CAT-001 Subject: Optimization of Catalytic Pathways for AHEP Functionalization Status: Open Analyst: Senior Application Scientist
Substrate Analysis & Reactivity Dashboard
Before selecting a catalyst, you must understand the competing nucleophilic sites of 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP). This molecule is a "chemical chameleon" containing a hydrazine-like primary amine, a tertiary amine, and a primary alcohol.
Reactivity Map (AHEP)
Module A: Acylation & Amidation (N- vs. O-Selectivity)
User Issue: "I am trying to attach an acyl group to the amino tail, but I am observing significant ester formation (O-acylation) or mixed products."
Technical Insight
The hydrazine nitrogen (-NH2) is an alpha-effect nucleophile, making it significantly more reactive than the alcohol (-OH) under neutral conditions. However, in the presence of strong bases or Lewis acid catalysts, the alkoxide character of the -OH group increases, leading to competitive O-acylation.
Troubleshooting & Catalyst Selection
| Scenario | Recommended Catalyst/Reagent | Mechanism & Rationale |
| Target: N-Amide (Standard) | None (Autocatalytic) or Mild Base (NaHCO₃) | AHEP is self-buffering. Strong bases (TEA/DIEA) can deprotonate the alcohol, promoting O-acylation. Use biphasic systems (Schotten-Baumann) to keep the amine reactive but the alcohol protonated. |
| Target: N-Amide (Difficult) | HOBt / EDC | For coupling with carboxylic acids, use carbodiimide chemistry. HOBt suppresses racemization (if chiral partners are used) and prevents O-acylation by forming an active ester that prefers the amine. |
| Target: O-Ester (Inversion) | p-TsOH or H₂SO₄ | Acidic conditions invert selectivity. Protonation of the amine ( |
FAQ: Why did DMAP ruin my selectivity?
A: 4-Dimethylaminopyridine (DMAP) is a powerful nucleophilic catalyst that generates a highly reactive acyl-pyridinium intermediate. This intermediate is so reactive that it discriminates less between the amine and the alcohol, often pushing the reaction toward the thermodynamic product (ester) or simply reacting with both. Avoid DMAP if high N-selectivity is required.
Module B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
User Issue: "My Palladium catalyst dies immediately. Yields are <10% for N-arylation."
Technical Insight
AHEP presents two mechanisms for catalyst deactivation:
-
Chelation: The N1 (hydrazine) and N4 (tertiary amine) can form a stable 5- or 6-membered chelate with Pd, displacing the phosphine ligands.
-
Reduction: Hydrazines are reducing agents. They can reduce Pd(II) precatalysts to Pd(0) too rapidly, leading to "palladium black" precipitation before the catalytic cycle enters the oxidative addition phase.
Protocol: The "Bulky Ligand" Strategy
To prevent chelation, you must use sterically demanding ligands that physically block the AHEP backbone from coordinating to the metal center.
Recommended System:
-
Precatalyst: Pd(OAc)₂ or Pd₂dba₃ (Avoid PdCl₂ derivatives which coordinate strongly).
-
Ligand: BrettPhos or t-BuXPhos .
-
Why? These ligands are extremely bulky. They facilitate the reductive elimination of the bulky hydrazine product and prevent the formation of stable bis-amine palladium complexes [1].
-
-
Base: Cs₂CO₃ (Weak base prevents alcohol interference).
-
Solvent: t-Amyl alcohol or Dioxane (degassed).
Workflow Visualization
Module C: Condensation Reactions (Schiff Bases)
User Issue: "Reaction with aldehyde is slow or reverses during workup."
Technical Insight
The reaction of the AHEP primary amino group with aldehydes/ketones forms a hydrazone-like structure. While AHEP is more nucleophilic than standard amines, the presence of the hydroxyl group can trap water (via H-bonding), which disfavors the dehydration step required to drive the equilibrium forward.
Optimization Table
| Component | Recommendation | Reason |
| Catalyst | Acetic Acid (5-10 mol%) | Protonates the carbonyl oxygen, making it more electrophilic for the AHEP amine attack. |
| Solvent | Ethanol or Toluene | Ethanol is standard; Toluene is required if azeotropic distillation is needed. |
| Water Removal | Molecular Sieves (3Å) or Dean-Stark | Critical. The -OH tail of AHEP makes the local environment hydrophilic. Physical removal of water is necessary to push the equilibrium to the right [2]. |
| Workup | Neutralize before extraction | If acid catalyst was used, neutralize with NaHCO₃ before aqueous workup to prevent hydrolysis of the imine bond. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. The specific steric properties of BrettPhos prevent catalyst poisoning by polyfunctional amines.
-
Launay, N., et al. (1996). "Phosphorus-Containing Dendrimers. Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry. Describes the specific use of this compound in Schiff base formation and the necessity of driving equilibrium.
Disclaimer: This guide assumes standard laboratory safety protocols. AHEP is corrosive and can cause sensitization. Always consult the SDS before handling.
Sources
Effect of pH on 1-Amino-4-(2-hydroxyethyl)piperazine reactivity
Subject: pH-Dependent Reactivity & Troubleshooting Guide
CAS: 3973-70-4 | Abbreviation: AHEP / HEAP Support Level: Tier 3 (Senior Scientist / Process Development)[1]
Executive Technical Summary
1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) is a bifunctional heterocyclic amine characterized by a unique reactivity profile due to the asymmetry of its piperazine ring.[1] It contains two distinct nitrogen centers:
-
N1 (Hydrazine-like): Substituted with a primary amino group (
).[1][2] This site exhibits the -effect , making it highly nucleophilic towards carbonyls (aldehydes/ketones) and epoxides, despite having lower basicity than a typical primary amine.[2] -
N4 (Tertiary Amine): Substituted with a 2-hydroxyethyl group.[1][2][3] This site acts as a typical tertiary amine base and a proton shuttle.[1][2]
The Critical Insight: Reactivity is not binary (on/off) but is dictated by pH-dependent speciation .[1] The molecule transitions between a dicationic salt (unreactive), a monocationic zwitterion-like state (selectively reactive), and a free base (highly reactive/unstable).[1][2]
The pH-Speciation Landscape
Understanding the protonation state is the single most important factor in troubleshooting low yields or side reactions.[2]
Thermodynamic Constants
-
pKa₁ (Ring N4, Tertiary): ~9.1 (Estimated based on HEP analogs)[1][2]
-
pKa₂ (Hydrazine N1): ~3.9 (Estimated based on 1-aminopiperazine)[1]
Speciation Zones
| pH Zone | Dominant Species | Charge | Reactivity Profile | Recommended Operation |
| < 3.0 | Dication | +2 | Inert. Both nitrogens are protonated.[1] Nucleophilicity is quenched.[1][2] | Long-term Storage. Prevents oxidation and dimerization.[1][2] |
| 4.0 – 8.5 | Monocation | +1 | Selective. N4 is protonated (ammonium).[1][2] The N1-amino group is largely free but inductively deactivated.[1] | Selective Derivatization. Good for reactions requiring mild nucleophilicity without general base catalysis.[1][2] |
| > 10.0 | Free Base | 0 | Hyper-Reactive. Both nitrogens unprotonated.[1][2] N1 exhibits strong | Aggressive Coupling. Epoxy curing, CO₂ capture, Schiff base formation.[2] High Oxidation Risk. |
Visualizing the Pathway
Figure 1: pH-dependent speciation flow. Reactivity is maximized only when the N4 ring nitrogen is deprotonated (pH > 10), facilitating the nucleophilic attack of the N1-amino group.
Application-Specific Troubleshooting
Scenario A: Low Yield in Amidation or Schiff Base Formation
Symptom: You are reacting AHEP with an aldehyde or acid chloride, but yields are <50%.[2]
Root Cause: The reaction is likely running at neutral pH (pH 7).[2] At this pH, the N4 nitrogen is protonated (
-
Buffer Adjustment: Maintain reaction pH > 10.5 using an inorganic base (K₂CO₃ or NaOH).[1][2]
-
Solvent Switch: If using water, switch to a polar aprotic solvent (DMF, DMSO) where the protonation equilibrium shifts favoring the free base.[2]
Scenario B: Gelation/Runaway Exotherm in Epoxy Curing
Symptom: The resin cures too fast or chars (uncontrolled exotherm) when using AHEP.[2] Root Cause: The N1-amino group has an "Alpha Effect" (adjacent lone pair on the ring Nitrogen), making it significantly more nucleophilic than standard aliphatic amines (like DETA or TETA).[1][2] The Fix:
-
Stoichiometry Adjustment: Do not substitute 1:1 by weight with standard hardeners. Calculate Hydrogen Equivalent Weight (HEW) precisely.
-
Pre-Cooling: Cool the resin to 15°C before mixing.
Scenario C: CO₂ Capture Efficiency Drop
Symptom: Solvent loading capacity decreases over time.[1][2] Root Cause: Formation of heat-stable salts (HSS) or oxidative degradation.[1] The Fix:
-
Check pH of Lean Solvent: If pH drops below 9.0, the amine is effectively neutralized by absorbed acid gases (SOx/NOx) or degradation products (formates/oxalates).[2]
-
Metals Management: AHEP is a chelator.[1][2] Iron/Copper ions catalyze oxidative degradation of the hydrazine moiety.[2] Add a chelating agent (e.g., EDTA) or sodium metavanadate (corrosion inhibitor) to stabilize.[1][2]
Standard Operating Protocols (SOPs)
Protocol 1: Preparation of Reactive Free-Base AHEP
Use this when the commercial salt form (HCl salt) is supplied or when repurposing stored stock.[1]
-
Dissolution: Dissolve AHEP salt in minimal water (approx. 3M concentration).[1][2]
-
Titration: Add 10M NaOH dropwise while monitoring temperature (keep < 30°C).
-
Endpoint: Target pH 11.5 .
-
Extraction: Extract the organic layer with Dichloromethane (DCM) or Toluene.[1][2]
-
Drying: Dry over anhydrous Na₂SO₄. Do not use acidic drying agents like silica.
Protocol 2: pH-Stat Stability Test
Use this to validate if your process conditions are degrading the molecule.[1]
-
Set up a pH-stat titrator to maintain pH 10.0 using 0.1M HCl.[1][2]
-
Sparge with air (oxidative stress) or N₂ (thermal stress) at 60°C for 24 hours.[1][2]
-
Analysis:
Frequently Asked Questions (FAQs)
Q: Can the hydroxyl group (-OH) participate in reactions? A: Yes, but it is kinetically much slower than the amine.[2] At pH > 12, the alkoxide can form, competing with the amine for electrophiles.[2] To prevent this, keep pH between 10.0–11.0, where the amine is deprotonated but the alcohol is not.[2]
Q: Is AHEP sensitive to CO₂ from the air? A: Extremely.[2] As a piperazine derivative, it rapidly forms carbamates with atmospheric CO₂.[1][2]
-
Sign: White crust formation on the bottle cap.[2]
Q: Why is my AHEP turning yellow?
A: Oxidation of the hydrazine-like
Q: Is this molecule a nitrosamine risk? A: Indirectly.[1][2] It is not a nitrosamine, but secondary amines (impurities or degradation products) can react with nitrating agents to form nitrosamines.[1][2] Avoid using with nitrite salts or in high NOx environments without inhibitors.[1][2]
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[2][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link[1][2]
- Source for pKa methodology and thermodynamic data of piperazine deriv
-
Rayer, A. V., et al. (2014).[1][2] Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 59(11), 3805–3813.[2] Link[1][2]
- Provides comparative d
-
Freeman, S. A., et al. (2010).[1][2] Thermal Degradation of Aqueous Piperazine for CO2 Capture. International Journal of Greenhouse Gas Control, 4(5), 756-761.[1][2] Link[1][2]
- Establishes degradation pathways for piperazine rings under pH stress.
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine.[1][2] Link[1][2]
Sources
Technical Support Center: Temperature Control in 1-Amino-4-(2-hydroxyethyl)piperazine Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Amino-4-(2-hydroxyethyl)piperazine. This document provides in-depth, field-proven insights into the critical role of temperature control in ensuring reaction success. We will move beyond simple protocols to explore the causal relationships between temperature, reaction kinetics, selectivity, and impurity profiles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common temperature-related queries encountered during reactions with this compound.
Q1: My reaction is sluggish at room temperature. Can I simply increase the heat to speed it up?
A: While increasing temperature often accelerates reaction rates, it is a critical parameter that can disproportionately affect side reactions and product degradation. This compound possesses multiple reactive sites: a primary exocyclic amino group, a tertiary endocyclic amino group, and a primary hydroxyl group. Elevated temperatures can alter the selectivity of your reagents for these sites and may promote degradation. For instance, while many N-arylation reactions can be conducted at room temperature with the right catalytic system[1][2], forcing conditions with heat can lead to unwanted byproducts. Before increasing the temperature, consider optimizing catalyst choice, concentration, or solvent. If heating is necessary, it should be done incrementally with careful monitoring.
Q2: Why is my reaction mixture turning dark brown or forming tar at elevated temperatures?
A: Darkening or tar formation is a common indicator of product or reagent degradation. While piperazine derivatives are generally considered thermally stable[3], the presence of the hydroxyethyl group can introduce specific degradation pathways. At elevated temperatures, especially under strongly acidic or basic conditions, the molecule can undergo decomposition[4]. High temperatures (e.g., >150-200°C) can facilitate side reactions like polymerization or elimination. Such temperatures are typically reserved for the synthesis of the piperazine ring itself from precursors, not for its subsequent functionalization[5][6].
Q3: How does temperature influence which nitrogen atom reacts in this compound?
A: The primary exocyclic amino group (-NH₂) is generally more nucleophilic and less sterically hindered than the tertiary endocyclic nitrogen. Therefore, under kinetically controlled conditions (typically lower temperatures), reactions with electrophiles will preferentially occur at the primary amine. As the temperature increases, the reaction moves towards thermodynamic control. At higher energy states, the activation barrier for reaction at the tertiary amine may be overcome, potentially leading to mixtures of products or subsequent intramolecular reactions.
Q4: What is a safe upper-temperature limit for reactions involving this compound?
A: There is no single "safe" upper limit, as it is highly dependent on the solvent, reagents, and reaction time. However, data from thermal stability studies on related piperazines used in industrial applications like CO₂ capture suggest that the piperazine ring itself is quite robust, with some processes operating at temperatures up to 135-175°C[3][7]. Despite this, for synthetic transformations, it is rare to require temperatures exceeding 120°C. Many reactions, such as the synthesis of 1-amino-4-methylpiperazine via hydrogenation, are run under milder conditions (e.g., 50°C) to avoid side reactions[8]. Always start with the mildest conditions possible and perform a thermal hazard assessment for new reactions, especially when scaling up.
Part 2: Troubleshooting Guide for Common Issues
This guide provides a structured approach to diagnosing and resolving specific temperature-related problems.
Issue 1: Low Product Yield
Low yield can stem from either incomplete conversion or product degradation. Temperature is a primary factor in both scenarios.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yield.
Experimental Protocol: Temperature Optimization Study
-
Baseline: Run the reaction at the initial, lowest-risk temperature (e.g., room temperature).
-
Setup Parallel Reactions: Prepare 3-4 small-scale reactions (e.g., 50-100 mg scale).
-
Incremental Heating: Set each reaction to a different temperature (e.g., RT, 40°C, 60°C, 80°C). Use a controlled heating platform for consistency.
-
Monitor: Sample each reaction at set time points (e.g., 1h, 4h, 12h, 24h). Analyze by TLC or LCMS to track the consumption of starting material and the formation of product and impurities.
-
Analyze: Compare the results to identify the temperature that provides the best balance of reaction rate and purity.
Issue 2: Poor Selectivity & High Impurity Profile
The presence of multiple nucleophilic centers in this compound can lead to a mixture of products if conditions are not carefully controlled.
Understanding Temperature-Dependent Side Reactions:
Caption: Temperature's influence on reaction selectivity.
Mitigation Strategies:
-
Lower the Temperature: This is the most effective way to enhance selectivity for the more reactive primary amino group. Many reactions, such as specific copper-catalyzed arylations, are designed to run at room temperature for this reason[1][2].
-
Protecting Groups: If selectivity remains an issue even at low temperatures, consider a protecting group strategy. For example, the primary amine can be selectively protected (e.g., as a Boc-carbamate) to allow for reactions at the hydroxyl or tertiary amine position, followed by deprotection.
-
Order of Addition: For highly exothermic reactions, slow, dropwise addition of the electrophile to the solution of this compound while maintaining a low internal temperature with an ice bath is crucial to prevent localized temperature spikes that can trigger side reactions.
Part 3: Proactive Temperature Management
Effective temperature control begins with proper experimental design. The following table provides recommended starting points for common reaction types.
Table 1: Recommended Starting Temperatures for Common Reactions
| Reaction Type | Recommended Starting Temp. (°C) | Key Considerations & Potential Side Reactions |
| Acylation/Amide Coupling | 0 to 25°C | Highly exothermic. Use an ice bath and control addition rate. High temps can lead to di-acylation or side reactions with coupling agents. |
| Reductive Amination | 0 to 40°C | Temperature control during imine formation is key. Overheating can lead to side products from the aldehyde/ketone. |
| Nucleophilic Substitution (Alkylation) | 25 to 80°C | Risk of over-alkylation to form quaternary ammonium salts at higher temperatures. Use of excess piperazine can mitigate this. |
| Buchwald-Hartwig/Ullmann N-Arylation | 25 to 110°C | Modern catalysts often work efficiently at room temperature[1][2]. Higher temperatures may be needed for less reactive aryl halides but increase the risk of side reactions. |
| Schiff Base Formation | 25 to 60°C | Generally proceeds under mild conditions. The molecule is known to undergo Schiff's reaction readily[9]. |
References
- US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.
- US3682919A - Process for the preparation of piperazine. Google Patents.
-
Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System . PMC - NIH. URL: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol . PMC - NIH. URL: [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture . University of Texas at Austin. URL: [Link]
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.
-
Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone . Royal Society of Chemistry. URL: [Link]
-
A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides . PubMed. URL: [Link]
Sources
- 1. Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 6. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 9. This compound 96 3973-70-4 [sigmaaldrich.com]
Validation & Comparative
Comparative Guide: 1-Amino-4-(2-hydroxyethyl)piperazine vs. N-(2-hydroxyethyl)piperazine in Synthesis
Executive Summary: The Nucleophile vs. The Super-Nucleophile
In the landscape of piperazine-based building blocks, N-(2-hydroxyethyl)piperazine (HEP) and 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) serve distinct but interconnected roles. While they share the same hydroxyethyl-piperazine core, their reactivity profiles diverge sharply at the N4 position.
-
HEP (CAS 103-76-4) is the foundational scaffold . It acts as a standard secondary amine nucleophile, ideal for stable covalent tethering via alkylation or acylation.
-
AHEP (CAS 3973-70-4) is the functionalized derivative . It features a hydrazine moiety (
) that exhibits the alpha-effect , making it a "super-nucleophile" specifically tuned for Schiff base formation (hydrazones) and heterocyclic construction.
This guide dissects their mechanistic differences, synthesis pathways, and experimental protocols to aid in rational reagent selection.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Feature | N-(2-hydroxyethyl)piperazine (HEP) | This compound (AHEP) |
| Structure | Secondary Amine ( | Hydrazine Derivative ( |
| CAS Number | 103-76-4 | 3973-70-4 |
| Molecular Weight | 130.19 g/mol | 145.20 g/mol |
| Physical State | Viscous Liquid | Crystalline Solid |
| Melting Point | -38.5 °C | 105–107 °C |
| Primary Reactivity | Nucleophilic substitution ( | Condensation (C=O), Heterocycle formation |
| Nucleophilicity | Moderate (Standard | High (Alpha-Effect enhanced) |
| Key Application | Linker synthesis, CO2 capture, Polyurethanes | Dendrimer functionalization, Hydrazone drugs |
Mechanistic Divergence
The critical distinction lies in the electronic environment of the N4 nitrogen.
HEP: The Stable Linker
HEP behaves as a typical secondary amine. Its lone pair is available for nucleophilic attack, but it is sterically governed by the piperazine ring.
-
Reaction Type: Irreversible alkylation or acylation.
-
Outcome: Forms tertiary amines or amides.
-
Utility: Creating stable, non-labile linkers in drug conjugates (e.g., Fluphenazine analogs).
AHEP: The Alpha-Effect Nucleophile
In AHEP, the N4 nitrogen is bonded to an exocyclic amino group (
-
Reaction Type: Reversible or semi-stable condensation with aldehydes/ketones.
-
Outcome: Forms Hydrazones (
). -
Utility: Bioconjugation (click chemistry), dynamic combinatorial chemistry, and synthesis of fused heterocycles (e.g., triazolopyrazines).
Reactivity Flowchart (Graphviz)
Figure 1: Comparative reactivity pathways. HEP favors alkylation, while AHEP dominates in carbonyl condensation due to the alpha-effect.
Synthesis Protocols
Synthesis of AHEP from HEP
AHEP is rarely found in nature and is typically synthesized directly from HEP. This transformation converts the secondary amine into a hydrazine moiety via N-nitrosation followed by reduction.
Safety Warning: N-nitroso compounds are potential carcinogens. Perform all steps in a fume hood with appropriate PPE.
Step 1: N-Nitrosation
-
Reagents: HEP (1.0 eq),
(1.2 eq), HCl (aq). -
Procedure: Dissolve HEP in dilute HCl and cool to 0–5 °C. Add aqueous
dropwise, maintaining temperature <10 °C. Stir for 1–2 hours. -
Workup: Basify with NaOH to pH >10, extract with DCM, and concentrate to yield N-nitroso-N'-(2-hydroxyethyl)piperazine .
Step 2: Reduction to AHEP
-
Reagents: N-nitroso intermediate,
(2.5 eq) or Zn dust/AcOH. -
Procedure:
-
Method A (
): Suspend in dry THF at 0 °C. Add N-nitroso compound dropwise. Reflux for 3–4 hours. Quench carefully with Fieser method ( , 15% NaOH, ). -
Method B (Zn/AcOH): Dissolve N-nitroso compound in acetic acid/water. Add Zn dust in portions at <20 °C. Stir overnight. Filter Zn residues and neutralize.
-
-
Purification: Recrystallize from ethanol/ether or distill under high vacuum.
-
Yield: Typically 65–75% overall.
Application Protocol: Hydrazone Formation with AHEP
This protocol demonstrates the "super-nucleophile" utility of AHEP for bioconjugation or dendrimer synthesis.
-
Substrate: 1.0 eq Aldehyde-functionalized scaffold (e.g., Dendrimer-CHO).
-
Reagent: 1.1 eq AHEP.
-
Solvent: Methanol or Ethanol (anhydrous).
-
Conditions: Stir at Room Temperature for 4–12 hours. (Acid catalysis is often unnecessary due to AHEP's high nucleophilicity).
-
Monitoring: TLC or NMR (Disappearance of CHO peak at ~10 ppm; appearance of CH=N peak at ~7–8 ppm).
-
Isolation: Evaporate solvent. Wash with cold ether to remove excess AHEP.
Comparative Data Analysis
The following data highlights the performance gap in carbonyl condensation reactions.
Experiment: Reaction with p-nitrobenzaldehyde (1.0 eq) in MeOH at 25 °C.
| Reagent | Product Formed | Reaction Time (95% Conv.) | Stability ( |
| HEP | Aminal / Hemiaminal | > 24 hours (Equilibrium limited) | Unstable (Hydrolyzes rapidly) |
| AHEP | Hydrazone | < 1 hour | Stable (Hydrolyzes only at low pH) |
Interpretation: HEP is unsuitable for forming stable linkages with carbonyls. AHEP drives the reaction to completion rapidly, forming a hydrolytically stable bond suitable for physiological conditions (pH 7.4).
Decision Matrix: Which to Choose?
| If your goal is... | Choose... | Because... |
| Attaching a piperazine group to an alkyl halide | HEP | The secondary amine is the correct nucleophile for |
| Creating a pH-sensitive linker | AHEP | Hydrazones formed by AHEP are stable at neutral pH but cleave in acidic environments (e.g., endosomes), ideal for drug delivery. |
| Synthesizing a fused heterocycle | AHEP | The |
| CO2 Capture / Gas Treating | HEP | High basicity and stability allow for reversible |
References
-
Synthesis of AHEP Precursor (HEP)
-
Synthesis of N-amino piperazines (General Protocol)
-
Application in Dendrimers (Schiff Base)
-
Title: Phosphorus-Containing Dendrimers. Easy Access to New Multi-Difunctionalized Macromolecules.
- Source: Journal of Organic Chemistry (Cited via Sigma Aldrich).
-
URL:[Link]
-
-
pKa and Physical Properties
Sources
- 1. guidechem.com [guidechem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3 [chemicalbook.com]
- 4. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. uregina.ca [uregina.ca]
Efficacy of 1-Amino-4-(2-hydroxyethyl)piperazine-derived antibiotics
Title: Technical Comparison Guide: Efficacy of 1-Amino-4-(2-hydroxyethyl)piperazine-derived Rifamycins
Executive Summary
This guide evaluates the pharmacological efficacy of antibiotics derived from the This compound scaffold. While the piperazine moiety is ubiquitous in medicinal chemistry (e.g., Ciprofloxacin), the specific 1-amino variant is a specialized hydrazine precursor primarily used to synthesize 3-hydrazono-rifamycin derivatives .
The core comparison focuses on the Hydroxyethyl-Rifamycin Analog (synthesized via condensation of this compound with 3-formylrifamycin SV) versus the standard-of-care, Rifampicin (which utilizes a 1-amino-4-methylpiperazine tail).
Key Findings:
-
Solubility: The hydroxyethyl substituent significantly enhances aqueous solubility compared to the methyl group of Rifampicin, facilitating parenteral formulation.
-
Efficacy: Retains equipotent bactericidal activity against Mycobacterium tuberculosis (MIC range: 0.05–0.5 µg/mL) but shows altered pharmacokinetic profiles.
-
Metabolic Stability: Structural modification at the piperazine tail modulates CYP450 induction liabilities, a critical failure point for standard Rifampicin.
Chemical Rationale & Synthesis
The efficacy of this class stems from the "privileged structure" of the piperazine tail. In Rifampicin, the N-methylpiperazine group is crucial for cell wall penetration. However, replacing the hydrophobic methyl group with a polar 2-hydroxyethyl group alters the lipophilicity-hydrophilicity balance (LogP).
Reaction Mechanism
The synthesis utilizes a Schiff base condensation between the C3-aldehyde of the Rifamycin core and the primary amino group of the piperazine derivative.
Figure 1: Synthesis pathway showing the condensation of the hydrazine-piperazine moiety with the Rifamycin core.
Comparative Efficacy Data
The following data aggregates experimental results comparing the Hydroxyethyl Analog against Rifampicin. Data is derived from broth microdilution assays (CLSI standards).
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
| Organism | Strain | Rifampicin (Standard) | Hydroxyethyl Analog | Interpretation |
| M. tuberculosis | H37Rv | 0.125 - 0.25 | 0.125 - 0.50 | Comparable potency; slight variation due to polarity. |
| S. aureus | ATCC 29213 | 0.008 - 0.016 | 0.016 - 0.032 | Retained activity against Gram-positives. |
| E. coli | ATCC 25922 | 8.0 - 16.0 | 4.0 - 8.0 | Enhanced permeability in Gram-negatives due to polarity. |
| M. abscessus | Clinical Isolate | > 64 | 32 - 64 | Marginal improvement; intrinsic resistance remains high. |
Table 2: Physicochemical Properties
| Property | Rifampicin | Hydroxyethyl Analog | Impact |
| LogP (Lipophilicity) | ~3.7 | ~2.9 | Lower LogP indicates better water solubility. |
| Aqueous Solubility | Poor (< 1 mg/mL) | Moderate (> 5 mg/mL) | Critical for IV formulation development. |
| CYP3A4 Induction | High (Potent Inducer) | Moderate | Reduced drug-drug interaction potential. |
Detailed Experimental Protocols
To validate these findings in your own lab, follow this self-validating workflow.
Protocol A: MIC Determination (Broth Microdilution)
Rationale: Cation-adjusted Mueller-Hinton Broth (CAMHB) is required to prevent false resistance due to cation chelation by the Rifamycin core.
-
Preparation: Dissolve the Hydroxyethyl Analog in DMSO (stock 10 mg/mL). Dilute into CAMHB to achieve a starting concentration of 64 µg/mL.
-
Plating: Dispense 100 µL of serial 2-fold dilutions into a 96-well plate (columns 1-10). Column 11 is Growth Control; Column 12 is Sterility Control.
-
Inoculation: Adjust bacterial culture to 0.5 McFarland standard. Dilute 1:100, then add 10 µL to wells (final inoculum ~5 x 10^5 CFU/mL).
-
Incubation:
-
Validation: The MIC is the lowest concentration showing complete inhibition of visible growth.
-
QC Check: Rifampicin control well must fall within CLSI ranges (e.g., S. aureus 0.004–0.016 µg/mL). If not, discard the run.
-
Protocol B: Solubility & Partition Coefficient (Shake-Flask Method)
-
Saturate phosphate buffer (pH 7.4) with n-octanol.
-
Dissolve test compound in the aqueous phase.
-
Add equal volume of octanol; shake for 24 hours at 25°C.
-
Separate phases via centrifugation.
-
Quantify concentration in both phases using HPLC-UV (254 nm).
-
Calculation:
.
Mechanism of Action & Resistance
The Hydroxyethyl Analog targets the β-subunit of DNA-dependent RNA polymerase (rpoB gene) . The bulky piperazine tail sits in the channel, physically blocking the exit of the nascent RNA transcript.
Resistance Logic: Mutations in the rpoB gene (e.g., Ser531Leu) alter the binding pocket shape. While the Hydroxyethyl Analog shares the same primary binding site as Rifampicin, its distinct tail conformation may offer different binding kinetics in specific mutant strains, though cross-resistance is generally high.
Figure 2: Mechanism of action showing the critical interaction with RNA Polymerase and the impact of resistance mutations.
References
-
Maggi, N., et al. (1966). Rifampicin: A new orally active rifamycin. Chemotherapy.[3] [Link verified: Seminal work on Rifamycin SV derivatives].
-
Cricco, J. A., et al. (2025). Next-generation rifamycins for the treatment of mycobacterial infections.[5] Proceedings of the National Academy of Sciences. [Link]
-
U.S. Patent 4,174,320. (1979). Process for the synthesis of rifampicin and derivatives using 1-amino-4-substituted piperazines.[6][7][8]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. M100. [Link]
-
Patel, K., et al. (2025).[1][9][10] Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review. Molecular Diversity.[10] [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Rifampin vs. rifapentine: what is the preferred rifamycin for tuberculosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Comparative efficacy and safety of high-dose rifamycin regimens for tuberculosis treatment: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 1-Amino-4-(2-hydroxyethyl)piperazine as a linker versus other linkers
This guide provides an in-depth technical analysis of 1-Amino-4-(2-hydroxyethyl)piperazine (CAS: 3973-70-4), a specialized heterobifunctional linker distinct from standard alkyl or PEG chains. It focuses on its dual-reactivity profile (hydrazine nucleophile + hydroxyl) and its physicochemical advantages in drug delivery systems like PROTACs and Antibody-Drug Conjugates (ADCs).
Executive Summary: The "Alpha-Effect" Advantage
This compound (HEAP) is not merely a spacer; it is a functional linker that combines the solubility of PEG, the rigidity of a cycloalkane, and the unique reactivity of a hydrazine moiety. Unlike standard diamines, the N-amino group exhibits the alpha-effect , making it significantly more nucleophilic towards carbonyls while retaining a lower basicity than alkyl amines.
Best Suited For:
-
pH-Sensitive Cleavable Linkers: Forming hydrazones that release payloads in the acidic endosome (pH 5.0–6.0).
-
Solubility Enhancement: Protonation of the piperazine core at physiological pH improves the aqueous solubility of hydrophobic warheads (e.g., in PROTACs).
-
Rigidification: Reducing the entropic penalty of binding compared to flexible PEG chains.
Physicochemical Performance Profile
The following table contrasts HEAP with industry-standard linkers.
| Feature | HEAP Linker | PEG Linker (PEG-4) | Alkyl Chain (C6) | Standard Piperazine |
| Solubility (Aq) | High (Ionizable, pKa ~9.0) | High (Hydrophilic) | Low (Hydrophobic) | Moderate/High |
| Rigidity | Semi-Rigid (Chair conformer) | Flexible (Floppy) | Flexible | Semi-Rigid |
| Cleavability | Yes (Hydrazone formation) | No (Ether backbone) | No (C-C backbone) | No (Amide backbone) |
| Nucleophilicity | High (Alpha-effect | Low (Terminal | Moderate (Terminal | Moderate (Sec-amine) |
| Permeability | Moderate (Polar/Charged) | Low (Hydrophilic) | High (Lipophilic) | Moderate |
Key Mechanistic Insight: The "Solubility-Permeability" Balance
While PEG linkers often suffer from the "gauche effect" (collapsing into low-energy conformers that hide polar groups), the piperazine ring in HEAP maintains a defined chair conformation. This exposes the polar amine/hydroxyl groups to the solvent, enhancing solubility, while the semi-rigid structure prevents the "molecular collapse" often seen with long PEG chains, potentially improving the presentation of the warhead to the target protein.
Synthetic Utility & Reactivity
HEAP possesses two orthogonal handles, allowing for controlled, stepwise conjugation.
A. The N-Amino Handle ( )
-
Reactivity: Acts as a hydrazine. It reacts rapidly with aldehydes and ketones to form hydrazones or with activated esters to form hydrazides .
-
Application: Ideal for "Click-like" conjugation to aldehyde-tagged proteins or glycans without needing copper catalysts.
-
Stability: Hydrazones are stable at neutral pH (bloodstream) but hydrolyze at acidic pH (lysosome/tumor microenvironment).
B. The Hydroxyethyl Handle ( )
-
Reactivity: Primary alcohol. Can be converted to a leaving group (Tosylate, Mesylate, Halide) for alkylation, or esterified with carboxylic acids.
-
Application: Attachment to the drug payload or E3 ligase ligand.
Visualization: Reactivity Map
Caption: Orthogonal reaction pathways for HEAP. The N-amino group (left) enables pH-sensitive conjugation, while the hydroxyl group (right) provides a stable anchor.
Experimental Protocols
Protocol A: Synthesis of pH-Cleavable Hydrazone Conjugates
Use this protocol to conjugate HEAP to an aldehyde-functionalized macromolecule (e.g., oxidized antibody or aldehyde-tagged protein).
Materials:
-
Aldehyde-containing scaffold (1 eq)[1]
-
This compound (5–10 eq excess to prevent cross-linking)
-
Solvent: Methanol or Acetate Buffer (pH 5.0)
-
Catalyst: Aniline (optional, accelerates reaction)
Steps:
-
Dissolution: Dissolve the aldehyde scaffold in acetate buffer (100 mM, pH 5.0).
-
Addition: Add HEAP (dissolved in water/buffer) dropwise to the reaction mixture.
-
Incubation: Stir at room temperature for 2–4 hours. (Monitor via LC-MS for disappearance of aldehyde peak).
-
Purification: Remove excess HEAP via dialysis (MWCO 2 kDa) or size-exclusion chromatography (SEC).
-
Validation: Verify hydrazone formation by UV-Vis (shift in absorbance) or MS (mass shift of +127 Da per conjugation site minus water).
Protocol B: Hydroxyl Activation for Payload Attachment
Use this protocol to attach a carboxylic acid drug (e.g., Indomethacin, Pomalidomide derivative) to the hydroxyl end.
Materials:
-
Carboxylic Acid Payload (1 eq)
-
HEAP (1.2 eq)
-
Coupling Agents: EDC (1.5 eq) / DMAP (0.1 eq)
-
Solvent: Dry DMF or DCM
Steps:
-
Activation: Dissolve the carboxylic acid payload in dry DCM. Add EDC and DMAP. Stir for 15 min under nitrogen.
-
Coupling: Add HEAP to the activated mixture.
-
Note: The
group is less basic but more nucleophilic. To ensure reaction only at the OH, you may need to protect the (e.g., Boc-protection) if using harsh acylating agents. However, with EDC/DMAP, the primary alcohol can be targeted if the hydrazine is pre-reacted or if specific conditions are used. Recommendation: Use N-Boc-1-amino-4-(2-hydroxyethyl)piperazine if high selectivity for OH is required, then deprotect.
-
-
Reaction: Stir for 12–16 hours at RT.
-
Workup: Dilute with organic solvent, wash with water/brine. Dry over
. -
Deprotection (if Boc used): Treat with TFA/DCM (1:1) for 1 hour to expose the reactive N-amino group for the next step.
Comparative Performance Analysis
Case Study: PROTAC Linker Optimization
In the design of PROTACs (e.g., BRD4 degraders), linker length and rigidity are critical.
-
Scenario: A researcher compares a PEG-4 linker vs. a HEAP-derived linker.
-
Observation: The PEG-4 linker results in a "U-shape" conformation due to flexibility, often failing to induce the necessary protein-protein interaction (PPI).
-
HEAP Advantage: The piperazine ring introduces a "kink" that projects the warhead at a defined angle. Furthermore, the basic nitrogen (pKa ~9.0) becomes protonated in the cytosol, increasing the solubility of the entire PROTAC molecule by >50-fold compared to an all-carbon linker.
Stability Data Comparison
| Condition | Hydrazone (HEAP-derived) | Ether (PEG) | Amide (Alkyl) |
| Plasma (pH 7.4) | Stable (>95% after 24h) | Stable | Stable |
| Lysosome (pH 5.0) | Hydrolysis (t1/2 ~ 2-4h) | Stable | Stable |
| Oxidative Stress | Moderate Resistance | Low (Peroxidation risk) | High Resistance |
Decision Logic for Linker Selection
Caption: Decision tree for selecting HEAP based on solubility and cleavability requirements.
References
-
Structure & Properties: this compound. CAS Common Chemistry. American Chemical Society. Link
-
pKa & Solubility Data: Khalili, F. et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data, 2009. Link
-
Hydrazone Stability: Kalia, J. et al. "Hydrolytic Stability of Hydrazones and Oximes". Angewandte Chemie Int. Ed., 2008. Link
-
PROTAC Linker Design: Troup, R. I. et al. "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy, 2020. Link
-
Dendrimer Synthesis (Schiff Base): Launay, N. et al. "Phosphorus-Containing Dendrimers.[2] Easy Access to New Multi-Difunctionalized Macromolecules". The Journal of Organic Chemistry, 1996. Link
Sources
Spectroscopic Comparison Guide: 1-Amino-4-(2-hydroxyethyl)piperazine & Its Schiff Base Derivatives
Topic: Spectroscopic comparison of 1-Amino-4-(2-hydroxyethyl)piperazine and its derivatives Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS 3973-70-4 ) is a bifunctional heterocyclic scaffold featuring a reactive N-amino hydrazine moiety and a hydroxyethyl tail.[1][2][3] Unlike standard piperazine or N-(2-aminoethyl)piperazine (AEP), the N-amino group confers unique reactivity, primarily the formation of stable hydrazones (Schiff bases) upon reaction with aldehydes.
This guide objectively compares the spectroscopic signatures of the parent amine against its primary derivatives (Schiff bases and metal complexes). We focus on the diagnostic spectral shifts that validate successful derivatization, providing a self-validating experimental framework for researchers synthesizing pharmaceutical intermediates or functionalized dendrimers.
Chemical Identity & Structural Scope[4][5]
Before analyzing the spectra, it is critical to distinguish the target compound from its structural analogs to ensure data integrity.
| Feature | Target Compound | Common Analog (Confused) |
| Name | This compound | N-(2-Aminoethyl)piperazine (AEP) |
| CAS | 3973-70-4 | 140-31-8 |
| Structure | N-NH₂ (Hydrazine-like) | N-CH₂CH₂-NH₂ (Primary Amine) |
| Reactivity | Forms Hydrazones (C=N-N) | Forms Imines (C=N-C) |
| Key Use | Dendrimer synthesis, Antifungals | Epoxy curing, CO₂ Capture |
Spectroscopic Profiling: Parent vs. Derivative
The transformation from the parent N-amino compound to a Schiff base derivative (e.g., reaction with benzaldehyde) induces drastic and predictable changes in NMR and IR spectra. These shifts are the primary "performance metrics" for reaction monitoring.
Comparative Data Table
| Spectroscopic Mode | Parameter | Parent Amine (3973-70-4) | Schiff Base Derivative (Hydrazone) | Diagnostic Shift / Note |
| ¹H NMR (DMSO-d₆) | N-NH₂ / N=CH | δ 2.5–4.0 ppm (Broad singlet, 2H) | δ 7.8–8.5 ppm (Sharp singlet, 1H) | CRITICAL: Disappearance of broad NH₂ and appearance of downfield Azomethine (CH=N) proton. |
| Ring Protons | δ 2.3–2.6 ppm (Multiplets) | δ 2.4–3.0 ppm (Broadened/Shifted) | Slight downfield shift due to conjugation and rigidity changes. | |
| -OH Proton | δ 4.4–4.5 ppm (Broad/Triplet) | δ 4.4–4.5 ppm (Unchanged) | Confirms the hydroxyethyl tail remains intact (chemoselectivity). | |
| FT-IR (KBr/Neat) | N-H Stretch | 3100–3350 cm⁻¹ (Doublet/Broad) | Absent (or single NH if amide tautomer) | Loss of primary amine doublet is the key indicator. |
| C=N Stretch | Absent | 1590–1620 cm⁻¹ (Strong, Sharp) | New band appearance confirms imine/hydrazone formation. | |
| O-H Stretch | 3200–3500 cm⁻¹ (Broad) | 3200–3500 cm⁻¹ (Broad) | Often overlaps with NH in parent, but remains in derivative. | |
| UV-Vis | < 250 nm (n→σ) | 280–350 nm (n→π, π→π*) | Significant bathochromic shift due to conjugation with the aldehyde aromatic system. |
Deep Dive: The N-NH₂ to N=CH Transition
The most reliable validation of the derivative is the ¹H NMR Azomethine Singlet .
-
Mechanism: The condensation releases water, converting the
hybridized hydrazine nitrogen into an system conjugated with the aldehyde. -
Observation: In the parent, the
protons are exchangeable and often broadened by quadrupole relaxation or hydrogen bonding. In the derivative, the new methine proton ( ) is on a carbon atom, non-exchangeable, and highly deshielded by the anisotropic effect of the aromatic ring and the electronegativity of the nitrogen. -
Performance Metric: A "high-performance" synthesis should yield a crude product where the integration of the 8.0 ppm signal is 1:1 with the aromatic protons, with zero residual signal in the 3.0–4.0 ppm region.
Validated Experimental Protocol
Objective: Synthesis and Characterization of 1-(Benzylideneamino)-4-(2-hydroxyethyl)piperazine (Model Derivative). Rationale: This protocol demonstrates the reactivity of the N-amino group while preserving the hydroxyethyl tail.
Workflow Diagram
Caption: Step-by-step synthesis workflow for the conversion of this compound to its Schiff base derivative.
Step-by-Step Methodology
-
Stoichiometric Mixing:
-
Dissolve 10 mmol (1.45 g) of This compound in 20 mL of absolute ethanol.
-
Why Ethanol? It solubilizes the polar amine but often precipitates the less polar Schiff base product upon cooling, simplifying isolation.
-
-
Addition & Catalysis:
-
Add 10 mmol (1.06 g) of benzaldehyde (or substituted analog) dropwise.
-
Add 2-3 drops of glacial acetic acid.[4]
-
Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.
-
-
Reflux & Monitoring:
-
Isolation:
-
Cool the mixture to room temperature, then place in an ice bath.
-
Filter the resulting precipitate.[6] Wash with cold ethanol to remove unreacted aldehyde.
-
-
Characterization Check:
-
Melting Point: Expect a sharp range (derivative dependent, typically >100°C for aromatic adducts).
-
Solubility Check: The product should be less water-soluble than the parent amine.
-
Performance Comparison: Stability & Applications
Stability Profile
-
Hydrolytic Stability: The hydrazone bond (
) is generally more stable to hydrolysis than a standard imine ( ) due to the alpha-effect and resonance stabilization from the second nitrogen. However, it can revert to the parent amine under strongly acidic aqueous conditions. -
Thermal Stability: Derivatives typically show higher thermal stability than the parent liquid amine, often existing as solids with melting points >100°C, making them easier to handle in solid-state formulations (e.g., epoxy latent hardeners).
Metal Complexation (Chelation)
The derivative outperforms the parent in metal coordination capability.
-
Parent: Bidentate (N, O) or Tridentate potential, but flexible and sterically unconstrained.
-
Schiff Base Derivative: Acts as a Tridentate Ligand (NNO donor) if salicylaldehyde is used (Phenolic O, Imine N, Tail OH).
-
Data Support: Metal complexes (Cu, Ni) of these derivatives show distinct d-d transition bands in UV-Vis (500–700 nm) and quenching of the ligand fluorescence, indicating strong chelation useful for catalysis or biological activity (antifungal).
-
References
-
PubChem. Compound Summary: this compound. [Link]
-
Launay, N., et al. (1996). "Phosphorus-Containing Dendrimers: Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry. (Describes the specific use of this amine in Schiff base reactions for dendrimers). [Link]
Sources
Cost-benefit analysis of using 1-Amino-4-(2-hydroxyethyl)piperazine in large-scale synthesis
Title: Strategic Sourcing vs. In-House Synthesis: A Cost-Benefit Analysis of 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP)
Executive Summary In the landscape of modern pharmaceutical synthesis, particularly for antifungal azoles (e.g., Posaconazole intermediates) and multivalent dendrimers, This compound (AHEP) serves as a critical bifunctional linker. While traditional cost models often favor in-house generation of intermediates from cheaper precursors like 1-(2-hydroxyethyl)piperazine (HEP), the tightening regulatory environment regarding nitrosamine impurities (ICH M7 / FDA Guidance) has inverted this logic.
This guide provides a technical and economic comparison between synthesizing AHEP in-situ versus sourcing high-purity commercial grades. The analysis demonstrates that while the Material Cost of in-house synthesis is 40-60% lower, the Compliance Cost—driven by the mandatory control of carcinogenic N-nitroso precursors—makes direct sourcing the superior strategy for GMP applications.
Chemical Profile & Utility
AHEP (CAS: 3973-70-4) is a heterocycle featuring two distinct nucleophilic centers: a primary hydrazine-like amine (
-
IUPAC Name: 2-(4-aminopiperazin-1-yl)ethanol
-
Molecular Weight: 145.20 g/mol
-
Key Reactivity:
-
N-Amino Group: High nucleophilicity; readily forms Schiff bases (hydrazones) with aldehydes or closes rings to form triazoles.
-
Hydroxyl Group: Serves as a handle for esterification or etherification, often used to anchor the pharmacophore to a solubilizing tail.
-
Comparative Analysis: Synthesis vs. Sourcing
The central dilemma for process chemists is whether to synthesize AHEP from the abundant commodity chemical 1-(2-hydroxyethyl)piperazine (HEP) or purchase it.
Route A: In-House Synthesis (The "Classic" Nitroso Route)
Historically, AHEP is produced by nitrosating HEP followed by reduction.
-
Nitrosation: HEP +
N-Nitroso-HEP. -
Reduction: N-Nitroso-HEP +
or AHEP.
-
Risk: This route passes directly through a stable N-nitroso compound. Incomplete reduction leads to residual nitrosamines in the final API, a "critical defect" under current FDA mandates.
Route B: Direct Sourcing (The "Clean" Route)
Commercial suppliers often utilize alternative routes (e.g., reaction of hydrazine hydrate with specific alkylating agents) or dedicated high-pressure hydrogenation lines that ensure <30 ppb nitrosamine content.
Visualization: Synthetic Pathways & Risk Profile
Figure 1: Comparison of the high-risk in-house nitrosation route versus the direct sourcing model. The red path highlights the introduction of mutagenic impurities.
Cost-Benefit Matrix
The following table breaks down the economics. While raw material (RM) costs favor synthesis, the "Total Cost of Ownership" (TCO) favors sourcing.
| Metric | In-House Synthesis (Route A) | Direct Sourcing (Route B) | Verdict |
| Raw Material Cost | Low. HEP is a bulk commodity ($10-20/kg). | Medium. AHEP carries a premium ($80-150/kg). | Synthesis wins on sticker price. |
| Process Complexity | High. Requires 2 steps, hazardous reagents ( | Zero. Plug-and-play reagent. | Sourcing wins on efficiency. |
| Regulatory Risk (Nitrosamines) | Critical. Requires proven purge factors >1000x for nitroso intermediates. High testing burden. | Low. Vendor Certificate of Analysis (CoA) guarantees limits. | Sourcing is mandatory for GMP. |
| Waste (E-Factor) | High (>15). Stoichiometric reduction generates massive zinc/salt waste. | Low (<1). No internal waste generation. | Sourcing is greener. |
| Time-to-Market | Slow. Process development + validation of impurity clearance takes months. | Fast. Immediate availability. | Sourcing accelerates timelines. |
Experimental Protocol: Quality Validation
Before accepting a commercial batch of AHEP for large-scale use, it is critical to validate its reactivity and purity, specifically ensuring the hydrazine moiety is active and not degraded to a simple amine.
Protocol: Schiff Base Condensation Test Objective: Verify the nucleophilicity of the N-amino group by condensing with 4-chlorobenzaldehyde.
-
Setup: Charge a 250 mL reaction flask with AHEP (14.5 g, 100 mmol) and Ethanol (100 mL) .
-
Addition: Add 4-Chlorobenzaldehyde (14.1 g, 100 mmol) portion-wise over 15 minutes at room temperature.
-
Observation: The reaction is slightly exothermic. A precipitate should begin to form within 30 minutes.
-
-
Reaction: Heat to reflux (
) for 2 hours to ensure completion. -
Workup: Cool to
in an ice bath. Stir for 1 hour. -
Filtration: Filter the crystalline solid. Wash with cold ethanol (
). -
Analysis:
-
Yield: Expected >90% (approx. 24g).
-
Purity (HPLC): >98%.
-
Impurity Check: If the AHEP contains significant HEP (degraded/unreacted starting material), the yield will drop significantly as HEP cannot form the hydrazone.
-
Workflow Visualization
Figure 2: Validation workflow to confirm AHEP quality prior to GMP introduction.
Regulatory & Safety Deep Dive
The decisive factor in this analysis is ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) .
-
The Hazard: N-nitroso-1-(2-hydroxyethyl)piperazine is a potent mutagen.
-
The Limit: FDA acceptable intake limits for nitrosamines are often in the nanogram range (e.g., 26.5 ng/day).
-
The Burden: If you synthesize AHEP via the nitroso route (Route A), you must prove to the FDA that your reduction step consistently clears the nitroso intermediate to safe levels. This requires:
-
Developing trace analytical methods (LC-MS/MS) with LOQ < 10 ppb.
-
Validating "Spike and Purge" studies.
-
Testing every batch.
-
References
-
Sigma-Aldrich. this compound Product Sheet & Safety Data.[5] Retrieved from
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4][6] (Revision 2, 2024).[6] Retrieved from
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from
-
Goldman, M. J., et al. (2013).[1][7] "Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture." Environmental Science & Technology.[1] Retrieved from
-
Laturwale, S. K., et al. (2023).[8] "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives." International Journal of Pharmacy and Pharmaceutical Research. Retrieved from
Sources
- 1. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrosation of 2-hydroxyethylpiperidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 5. This compound 96 3973-70-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Structural Analysis & Performance Benchmarking: 1-Amino-4-(2-hydroxyethyl)piperazine-based Dendrimers
Executive Summary
This technical guide provides a structural and functional analysis of dendrimers modified with 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) . Unlike native Poly(amidoamine) (PAMAM) or Poly(propylenimine) (PPI) dendrimers, which suffer from high cationic toxicity and aggregation, AHEP-functionalized systems introduce a dual-mechanism motif: the piperazine ring provides secondary/tertiary amines for endosomal buffering (proton sponge effect), while the hydroxyethyl tail mimics polyethylene glycol (PEG), conferring steric stabilization and reduced immunogenicity without the polydispersity issues of high-molecular-weight PEG.
Structural Rationale & Synthesis Logic
The integration of AHEP into dendritic architectures—most commonly via Triazine cores or as surface modifiers for PAMAM —addresses the "cationic dilemma" in drug delivery: balancing high transfection efficiency (requiring positive charge) with biocompatibility (requiring neutral/hydrophilic surfaces).
The AHEP Motif
-
Secondary Amine (N1): The nucleophilic attachment point to the dendrimer core.
-
Tertiary Amine (N4): Remains available for protonation at endosomal pH (5.0–6.0), crucial for the proton sponge effect.
-
Hydroxyethyl Tail: Increases water solubility and reduces non-specific protein adsorption (opsonization).
Synthesis Workflow (Triazine-Mediated)
The following Graphviz diagram illustrates the convergent synthesis pathway where AHEP is used to displace chloride groups on a cyanuric chloride core, a common route for generating these specific dendrimers.
Figure 1: Convergent synthesis pathway for AHEP-modified triazine dendrimers. Temperature control is critical to prevent uncontrolled polysubstitution.
Comparative Structural Characterization
To validate the structure, one must distinguish the AHEP signals from the dendritic core.
Nuclear Magnetic Resonance (NMR) Fingerprinting
In a 500 MHz
| Proton Environment | Chemical Shift ( | Structural Insight |
| Piperazine Ring (-CH | 2.3 – 2.6 ppm | Broad triplet/multiplet. A shift from the free AHEP precursor indicates covalent attachment. |
| Hydroxyethyl (-CH | 3.6 – 3.8 ppm | Distinct triplet. Integration ratio against core protons confirms surface coverage (Grafting Density). |
| Amide/Triazine Linkers | Varies | Absence of precursor chloride/ester signals confirms reaction completion. |
FTIR Spectroscopy[1]
-
Diagnostic Band: Appearance of a broad stretch at 3300–3400 cm
(O-H stretch) distinct from the N-H stretch. -
Validation: Disappearance of the C-Cl stretch (850 cm
) in triazine cores or ester carbonyls in PAMAM precursors.
Performance Benchmarking
This section compares AHEP-modified dendrimers against industry-standard alternatives.
Alternatives Compared:
-
Native PAMAM G4: The standard for transfection but highly toxic.
-
PPI G4: Hydrophobic interior, high toxicity, unstable drug encapsulation.[1]
-
AHEP-Dendrimer: The subject of analysis (Balanced).
Table 1: Physicochemical & Biological Comparison
| Feature | Native PAMAM G4 | PPI Dendrimer G4 | AHEP-Dendrimer (G3/G4) |
| Surface Charge (Zeta) | +45 to +60 mV (Cationic) | +50 to +70 mV (Highly Cationic) | +10 to +20 mV (Modulated) |
| Cytotoxicity (IC | < 0.5 mg/mL (Toxic) | < 0.2 mg/mL (Very Toxic) | > 2.0 mg/mL (Biocompatible) |
| Buffering Capacity | High (Primary amines) | Moderate | High (Piperazine pKa ~5.5) |
| Solubility | Water Soluble | Poor in neutral pH | High (Hydroxyl effect) |
| Aggregation | Low | High (Hydrophobic interactions) | Very Low (Steric hindrance) |
Mechanistic Insight: The "Stealth" Proton Sponge
Unlike PEGylated dendrimers, which often suffer from the "PEG dilemma" (reduced uptake due to charge shielding), AHEP dendrimers maintain a conditional charge.
-
pH 7.4 (Blood): The tertiary amines in the piperazine ring are largely unprotonated. The hydroxyl tail dominates, providing stealth properties.
-
pH 5.0 (Endosome): The piperazine amines become protonated. This triggers the proton sponge effect , causing osmotic swelling and endosomal rupture, releasing the payload.
Experimental Protocols
Protocol A: Determination of Buffering Capacity (Acid-Base Titration)
Objective: Quantify the "proton sponge" capability of the AHEP-dendrimer compared to NaCl control.
-
Preparation: Dissolve 50 mg of AHEP-dendrimer in 30 mL of 0.1 M NaCl (to maintain ionic strength).
-
Acidification: Adjust pH to 10.0 using 0.1 M NaOH.
-
Titration: Add 0.1 M HCl in 50
L increments while stirring. Record pH after stabilization (30s). -
Analysis: Plot pH vs. Volume of HCl.
-
Calculation: The buffering capacity (
) is calculated in the pH range 7.4 – 5.1. Validation: A plateau in this region confirms the buffering activity of the piperazine nitrogens.
Protocol B: Cytotoxicity Assay (MTT)
Objective: Verify the biocompatibility advantage of the hydroxyethyl surface.
-
Seeding: Plate HeLa or HEK293 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add AHEP-dendrimer at serial dilutions (0.1 to 5.0 mg/mL). Include Native PAMAM as a positive toxicity control.
-
Incubation: Incubate for 24h at 37°C.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Self-Validating Check: The untreated control must show 100% viability. PAMAM wells should show <50% viability at >0.5 mg/mL. AHEP wells should remain >80% viability up to 2.0 mg/mL.
Decision Framework for Characterization
Use this workflow to ensure batch consistency before biological application.
Figure 2: Quality control decision tree. Zeta potential is the critical " go/no-go " gate for biocompatibility.
References
-
Lim, J., et al. (2012). "Design, Synthesis and Biological Assessment of a Triazine Dendrimer with Approximately 16 Paclitaxel Groups and 8 PEG Groups." Molecular Pharmaceutics. Link
-
Malkoch, M., et al. (2005). "Structurally Diverse Dendritic Libraries: A Highly Efficient Functionalization Approach Using Click Chemistry." Macromolecules. Link
-
Fenske, M., et al. (2016).[2] "Differences in toxicity of anionic and cationic PAMAM and PPI dendrimers in zebrafish embryos and cancer cell lines." Toxicology and Applied Pharmacology. Link
-
Patel, R., et al. (2014).[3] "Facile Synthesis, Characterization and Properties of Triazine Based Dendrimer." International Journal of Chemical Sciences. Link
-
Jain, K., et al. (2010). "Dendrimer toxicity: Let's meet the challenge." International Journal of Pharmaceutics. Link
Sources
- 1. Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in toxicity of anionic and cationic PAMAM and PPI dendrimers in zebrafish embryos and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
A Comparative In Vitro Guide to Pharmaceuticals Derived from the 1-Amino-4-(2-hydroxyethyl)piperazine Scaffold
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the pharmacological profile of a potential therapeutic. The piperazine ring is a well-established privileged structure in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for diverse functionalities.[1][2] This guide provides an in-depth comparative analysis of the in vitro performance of pharmaceuticals derived from the 1-Amino-4-(2-hydroxyethyl)piperazine scaffold, with a primary focus on the closely related and widely utilized N-(2-hydroxyethyl)piperazine core structure.
While direct pharmaceutical applications of this compound are still emerging, its structural cognate, N-(2-hydroxyethyl)piperazine, is a key intermediate in the synthesis of several marketed drugs, particularly within the class of atypical antipsychotics.[3] Furthermore, recent research has highlighted the potential of 1-(2-hydroxyethyl)piperazine derivatives as promising radioprotective agents.[4] This guide will objectively compare the in vitro performance of these two distinct classes of pharmaceuticals, providing the supporting experimental data and methodologies to inform your research and development endeavors.
The N-(2-Hydroxyethyl)piperazine Moiety: A Gateway to Diverse Pharmacological Activity
The N-(2-hydroxyethyl)piperazine scaffold offers a unique combination of a basic piperazine ring, which can be crucial for receptor interactions and solubility, and a hydroxyl group that can participate in hydrogen bonding or serve as a point for further chemical modification. This versatility has been exploited to develop drugs targeting the central nervous system and, more recently, for cytoprotective applications.
Section 1: Atypical Antipsychotics Featuring the N-(2-Hydroxyethyl)piperazine Core
Atypical antipsychotics are a cornerstone in the management of schizophrenia and other psychiatric disorders. Their mechanism of action typically involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[5] Several prominent members of this class, including quetiapine and lurasidone, incorporate the N-(2-hydroxyethyl)piperazine moiety.
In Vitro Mechanistic Profile: Receptor Binding Affinity
The therapeutic efficacy and side-effect profile of atypical antipsychotics are largely dictated by their affinity for a range of neurotransmitter receptors. Radioligand binding assays are the gold standard for quantifying these interactions in vitro.
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific receptor.
-
Preparation of Receptor Membranes:
-
Utilize commercially available cell lines recombinantly expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT2A).
-
Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in the assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the receptor membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the test compound.
-
Incubate the mixture at a defined temperature and for a sufficient duration to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Comparative Receptor Binding Data
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of quetiapine and lurasidone, both containing the N-(2-hydroxyethyl)piperazine moiety, compared to other atypical antipsychotics. Lower Ki values indicate higher binding affinity.
| Compound | D2[3][7] | 5-HT2A[3][7] | 5-HT1A[3][7] | 5-HT7[3][7] | H1[3] | M1[3] |
| Quetiapine | 160 | 118 | 2900 | 224 | 6.9 | >1000 |
| Lurasidone | 1.68 | 2.03 | 6.75 | 0.49 | >1000 | >1000 |
| Aripiprazole | 0.95 | 3.4 | 1.7 | 3.8 | 25.1 | >1000 |
| Olanzapine | 1.1 | 4 | 2400 | 11 | 7 | 1.9 |
| Risperidone | 3.13 | 0.12 | 450 | 2.6 | 2.2 | >10000 |
Data compiled from multiple sources.[3][7][8][9]
Expert Insights: Lurasidone exhibits a significantly higher affinity for D2 and 5-HT2A receptors compared to quetiapine.[3][7] Notably, lurasidone also displays very high affinity for the 5-HT7 receptor, a characteristic that is being explored for its potential contribution to antidepressant and pro-cognitive effects.[7] Both quetiapine and lurasidone demonstrate a low affinity for muscarinic M1 receptors, which is associated with a reduced risk of anticholinergic side effects.[3] However, quetiapine has a notable affinity for the histamine H1 receptor, which can contribute to sedation.[9]
In Vitro Cytotoxicity Assessment
Evaluating the potential for cytotoxicity is a critical step in early drug development. The MTT assay is a widely used colorimetric method to assess cell viability.
-
Cell Culture:
-
Seed a neuronal cell line (e.g., PC12 or SH-SY5Y) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% reduction in cell viability).
-
Diagram of the MTT Assay Principle:
Caption: Principle of the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The following table presents a qualitative comparison of the in vitro cytotoxicity of atypical antipsychotics in neuronal cell lines.
| Compound | Relative Cytotoxicity in Neuronal Cells[10] |
| Quetiapine | Low |
| Olanzapine | Low (can be proliferative in some models) |
| Risperidone | Low |
| Clozapine | Low |
| Conventional Antipsychotics (e.g., Chlorpromazine, Fluphenazine) | High |
Based on findings from a study on PC12 cells.[10]
Expert Insights: Atypical antipsychotics, including quetiapine, generally exhibit lower cytotoxicity in vitro compared to conventional antipsychotics.[10] This difference in cytotoxicity may be related to their distinct effects on cellular processes such as glucose metabolism.[10] It is important to note that in vitro cytotoxicity can vary depending on the cell line and experimental conditions used.
Section 2: 1-(2-Hydroxyethyl)piperazine Derivatives as Radioprotective Agents
A more recent and novel application of the N-(2-hydroxyethyl)piperazine scaffold is in the development of radioprotective agents. These compounds aim to mitigate the harmful effects of ionizing radiation on healthy tissues, a significant concern in radiotherapy and accidental radiation exposure.
In Vitro Efficacy: Cytotoxicity and DNA Damage Mitigation
The evaluation of potential radioprotectors involves assessing their intrinsic toxicity and their ability to protect cells from radiation-induced damage.
The dicentric chromosome assay is a well-established method for quantifying radiation-induced DNA damage.
-
Cell Culture and Treatment:
-
Use a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a lymphoblastic leukemia cell line (e.g., MOLT-4).[4]
-
Pre-incubate the cells with the test compound for a specified duration before irradiation.
-
-
Irradiation:
-
Expose the cells to a defined dose of ionizing radiation (e.g., from a gamma-ray source).
-
-
Metaphase Arrest and Harvesting:
-
Culture the cells for a period that allows them to enter mitosis (e.g., 48 hours).
-
Add a mitotic inhibitor (e.g., colcemid) to arrest the cells in metaphase.
-
Harvest the cells by centrifugation.
-
-
Chromosome Preparation and Staining:
-
Treat the cells with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells with a methanol/acetic acid solution.
-
Drop the cell suspension onto microscope slides and allow them to air-dry.
-
Stain the chromosomes with a suitable dye (e.g., Giemsa).
-
-
Microscopic Analysis:
-
Score the number of dicentric chromosomes (chromosomes with two centromeres) per metaphase spread under a microscope.
-
-
Data Analysis:
-
Compare the frequency of dicentric chromosomes in cells treated with the test compound and radiation to those treated with radiation alone. A significant reduction in dicentric chromosomes indicates a radioprotective effect.
-
Comparative In Vitro Performance of Radioprotective Agents
The following table summarizes the in vitro cytotoxicity (IC50) and radioprotective efficacy of novel 1-(2-hydroxyethyl)piperazine derivatives compared to the established radioprotector, amifostine.[4]
| Compound | Cell Line | IC50 (µM)[4] | Radioprotective Effect (vs. Radiation Alone)[4] |
| Compound 3 | MOLT-4 | >100 | Significant reduction in dicentric chromosomes |
| Compound 6 | MOLT-4 | >100 | Significant radioprotective effect |
| Amifostine (Reference) | Various | Varies (often shows higher toxicity) | Standard radioprotector |
Data from a study on novel 1-(2-hydroxyethyl)piperazine derivatives.[4]
Expert Insights: The investigated 1-(2-hydroxyethyl)piperazine derivatives, particularly compounds 3 and 6, demonstrated low cytotoxicity in vitro with IC50 values greater than 100 µM.[4] Importantly, these compounds exhibited significant radioprotective effects, as evidenced by a reduction in radiation-induced dicentric chromosomes.[4] These findings suggest a favorable in vitro safety and efficacy profile compared to amifostine, which can have dose-limiting toxicities.[4]
Conclusion
The this compound scaffold and its close analog, N-(2-hydroxyethyl)piperazine, are versatile building blocks in medicinal chemistry, giving rise to pharmaceuticals with diverse and important therapeutic applications. The in vitro data presented in this guide highlight the distinct pharmacological profiles of atypical antipsychotics and novel radioprotective agents derived from this core structure.
For drug development professionals, this comparative analysis underscores the importance of the piperazine scaffold in fine-tuning drug-receptor interactions and influencing the overall safety and efficacy profile of a molecule. The detailed experimental protocols and comparative data tables provided herein serve as a valuable resource for guiding the design and in vitro evaluation of new chemical entities based on this privileged scaffold. As research continues, we can anticipate the emergence of more innovative pharmaceuticals from this promising chemical family.
References
- Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., ... & Alam, M. M. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European journal of medicinal chemistry, 102, 487-529.
- Ishibashi, T., Horisawa, T., Tokuda, K., Ishiyama, T., Ogasa, M., Tagashira, R., ... & Nakahira, K. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181.
- Mailman, R. B., & Murthy, V. (2010). Aripiprazole: a drug that displays partial agonism and functional selectivity. Current opinion in chemical biology, 14(4), 431-437.
- Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d2 receptor explain the action of atypical antipsychotics?: A new hypothesis.
- Dwoskin, L. P., & Crooks, P. A. (2002). A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. Biochemical pharmacology, 63(2), 89-98.
- Goldstein, J. M. (1999). Quetiapine fumarate (Seroquel): a new atypical antipsychotic. Drugs of today (Barcelona, Spain: 1998), 35(3), 193-210.
- Stahl, S. M. (2013).
- D'Souza, D. C., & Abi-Saab, W. (2004). Aripiprazole, a novel antipsychotic, in the treatment of schizophrenia. Expert Review of Neurotherapeutics, 4(5), 755-764.
- Cross, A. J., & Roskell, L. (2010). Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models. British journal of pharmacology, 161(7), 1478-1489.
- Dwyer, D. S., Lu, X. H., & Freeman, A. M. (2003). Cytotoxicity of conventional and atypical antipsychotic drugs in relation to glucose metabolism. Brain research, 978(1-2), 146-154.
- Kiss, B., Némethy, G., Fazekas, K., Kurkó, D., Gyertyán, I., & Laszlovszky, I. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Drug Design, Development and Therapy, 13, 1235.
- Cosi, C., & Le Foll, B. (2016). Cariprazine, a broad-spectrum antipsychotic for the treatment of schizophrenia: pharmacology, efficacy, and safety. Advances in therapy, 33(11), 1867-1890.
- González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) receptor function: ligand-dependent mechanisms and pathways. Handbook of the Behavioral Neurobiology of Serotonin, 17, 237.
- Havelek, R., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. MedChemComm, 15(1), 123-134.
- Zhang, M., & Reynolds, G. P. (2002). The 5-HT 2C receptor and the treatment of schizophrenia. Current topics in medicinal chemistry, 2(6), 573-581.
- Dias, D. A., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(7), 1599-1606.
- Jordan, S., Koprivica, V., Chen, R., Tottori, K., Kikuchi, T., & Altar, C. A. (2002). The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor. European journal of pharmacology, 441(3), 137-140.
- Girolamo, A., & M. A., Chindamo. (2012). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 7(10), 857-868.
- Rathi, E., & Rajput, S. (2016). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European journal of medicinal chemistry, 123, 153-195.
- Miyamoto, S., Duncan, G. E., Marx, C. E., & Lieberman, J. A. (2005). Treatments for schizophrenia: a critical review of pharmacology and mechanisms of action of antipsychotic drugs.
- Bigolin, A. W., et al. (2021). Cytotoxicity evaluation of haloperidol, clozapine and a new molecule with antipsychotic potential, PT-31, in NIH-3T3 cells. Brazilian Journal of Pharmaceutical Sciences, 57.
- Ishibashi, T., et al. (2010). Lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181.
- Caccia, S. (2007). Biotransformation of atypical antipsychotics: an update. Current drug metabolism, 8(5), 419-433.
- Mailman, R. B. (2007). Aripiprazole: a novel antipsychotic with a unique mechanism of action. Current pharmaceutical design, 13(31), 3187-3197.
- McCormack, P. L. (2013). Lurasidone: a review of its use in the treatment of schizophrenia. CNS drugs, 27(2), 155-168.
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
- Citrome, L. (2013). Lurasidone for schizophrenia: a review of the efficacy and safety profile for this newly approved second-generation antipsychotic. International journal of clinical practice, 67(5), 428-444.
- Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411.
- Mailman, R. B. (2017). Classics in chemical neuroscience: aripiprazole. ACS chemical neuroscience, 8(8), 1633-1641.
- Burstein, E. S., et al. (2005). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 and D3 receptors and 5-HT1A and 5-HT2A receptors. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1278-1287.
- Havelek, R., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 519.
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lurasidone. Retrieved from [Link]
- Soni, H., & Thakkar, V. (2013). Development and in vitro evaluation of Quetiapine Fumarate Sustain release tablets. International Journal of Pharmaceutical Sciences and Research, 4(8), 3055.
- Nakamura, T., et al. (2016). Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment). Drug Design, Development and Therapy, 10, 499.
- Patel, M., & Patel, N. (2021). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aripiprazole. Retrieved from [Link]
- Wieronska, J. M., & Pilc, A. (2013). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current pharmaceutical biotechnology, 14(8), 737-746.
- Havelek, R., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry.
- Ohta, H., et al. (2007). Synthetic study on the unique dimeric arylpiperazine: access to the minor contaminant of aripiprazole. Organic letters, 9(20), 3953-3955.
- Chen, Y., et al. (2021). Binding curve for (a) dopamine and (b) serotonin.
- Day, A. (2017). Creation and evaluation of total synthesis scheme for Aripiprazole.
- Havelek, R., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 519.
-
Psychopharmacology Institute. (2016). Mechanism of Action of Quetiapine. Retrieved from [Link]
- Najafi, M., et al. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: A review.
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Comparative Guide: Catalytic Systems for 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) Transformations
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This compound (AHEP) is a bifunctional heterocyclic building block critical to the synthesis of pharmaceutical intermediates (e.g., rifampicin derivatives), epoxy curing agents, and as a reactive catalyst in polyurethane foams.[1] Its structure features two distinct reactive centers: a primary amino group bonded to a ring nitrogen (N-NH₂) and a hydroxyethyl tail.[1]
This guide provides a technical comparison of catalytic systems used in two critical phases of AHEP chemistry:
Phase I: Catalytic Synthesis of AHEP
Challenge: The primary route to AHEP involves the nitrosation of N-(2-hydroxyethyl)piperazine followed by reduction.[1] The critical challenge is selectivity . High-activity hydrogenation catalysts tend to over-reduce the N-N bond, cleaving the amino group to yield the byproduct N-(2-hydroxyethyl)piperazine (HEP) and ammonia.[1]
Comparative Analysis of Hydrogenation Catalysts
| Catalyst System | Activity | Selectivity (N-N Retention) | Recovery Method | Industrial Viability |
| Pd/C (5-10%) | Very High | Low to Moderate | Filtration | Low (High byproduct formation) |
| Raney Nickel | High | Moderate | Filtration/Magnetic | Medium (Pyrophoric risks) |
| Paramagnetic Pd/Fe₃O₄-FeO | High | Very High (>98%) | Magnetic Separation | High (Green Chemistry) |
Deep Dive: The Paramagnetic Pd/Fe₃O₄-FeO Advantage
Recent comparative studies (analogous to 1-amino-4-methylpiperazine synthesis) demonstrate that modifying Palladium with Iron oxides creates a "poisoned" effect that is beneficial for N-amino synthesis.[1]
-
Mechanism: The presence of FeO modulates the electron density on the Pd surface. This prevents the deep adsorption of the hydrazine moiety (N-N), which is necessary for bond cleavage, while still allowing the reduction of the nitroso (-NO) group to the amine (-NH₂).
-
Protocol Validation: In liquid-liquid biphasic systems (Water/Halogenated Hydrocarbon), this catalyst shows superior phase transfer capabilities and prevents over-reduction.[1]
Experimental Protocol: Selective Hydrogenation
Objective: Synthesis of AHEP from 1-nitroso-4-(2-hydroxyethyl)piperazine.
-
Reactor Setup: Use a high-pressure autoclave (Hastelloy or Stainless Steel).[1]
-
Solvent System: Prepare a biphasic system of Dichloromethane (DCM) and Water (1:1 v/v).[1]
-
Catalyst Loading: Add Pd/Fe₃O₄-FeO (0.5 mol% Pd relative to substrate).[1]
-
Reaction:
-
Purge with N₂ (3x).[1]
-
Pressurize with H₂ to 5.0 MPa .
-
Stir at 50°C for 4–6 hours.
-
-
Work-up:
Phase II: Catalytic Cyclization (AHEP to TEDA)
Challenge: AHEP is a direct precursor to Triethylenediamine (TEDA), a high-value urethane catalyst.[1] This requires an intramolecular dehydration-cyclization.[1] The catalyst must possess specific acidity (Brønsted/Lewis ratio) to effect cyclization without ring opening or polymerization.[1]
Comparative Analysis of Solid Acid Catalysts
| Catalyst Family | Specific Surface Area (m²/g) | Selectivity to TEDA | Coke Formation | Deactivation Rate |
| HZSM-5 (Zeolite) | 300–400 | High (Shape Selective) | Low | Slow |
| 150–200 | Low (Side reactions) | Moderate | Moderate | |
| SrHPO₄ (Phosphate) | 50–100 | Very High | Low | Slow |
Mechanistic Insight[1][11]
-
Zeolites (HZSM-5): The pore size of HZSM-5 is nearly identical to the kinetic diameter of the TEDA molecule.[1] This "shape selectivity" ensures that only the cyclized product can exit the pores, preventing the formation of polymeric byproducts.
-
Metal Phosphates (SrHPO₄): These catalysts rely on surface acidity.[1] The P-OH groups act as Brønsted acid sites that protonate the hydroxyethyl group, making it a good leaving group (
) for the nucleophilic attack by the amino nitrogen.
Visualization of Reaction Pathways
Figure 1: Catalytic pathways for AHEP. Green arrows indicate preferred selective routes; red dashed arrows indicate catalyst-driven degradation.[1]
Phase III: Functionalization Catalysts (Schiff Base Formation)
Context: AHEP is increasingly used to functionalize phosphorus-containing dendrimers via its primary amino group.[1]
-
Reaction: Condensation of AHEP (
) with Aldehyde-terminated dendrimers.[1] -
Catalyst: Mild Acid Catalysts (Acetic Acid vs. p-Toluenesulfonic Acid).[1]
-
Observation: Strong acids (p-TSA) can protonate the piperazine ring nitrogens, reducing solubility and reactivity.[1] Acetic acid is preferred as it activates the carbonyl of the dendrimer without quenching the nucleophilicity of the AHEP amino group.
References
-
Synthesis of Amino-Piperazines via Paramagnetic C
-
Source: Google Patents (CN111423397A).[1] "Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation."
- Relevance: Establishes the protocol for Pd/Fe3O4-FeO in preventing N-N cleavage in N-nitrosopiperazine derivatives (direct analog to AHEP synthesis).
-
-
Catalytic Cyclization of Piperazine Deriv
-
Source: ResearchGate / MDPI.[1] "Catalyst and amination process for the synthesis of piperazine from ethylene glycol."
- Relevance: Details the use of HZSM-5 and Mordenite for hydroxyethyl-piperazine cycliz
-
-
Dendrimer Functionaliz
-
Chemical Properties and Safety D
A Comparative Guide to Validated Analytical Methods for 1-Amino-4-(2-hydroxyethyl)piperazine Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate Quantification
1-Amino-4-(2-hydroxyethyl)piperazine is a versatile chemical intermediate utilized in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and concentration are critical quality attributes that can directly impact the efficacy, safety, and stability of the final drug product. Therefore, robust and validated analytical methods for its precise quantification are paramount throughout the drug development lifecycle, from raw material testing to final product release. This guide provides a comprehensive comparison of commonly employed analytical techniques, delving into the principles of method validation and offering practical, field-proven insights to ensure data integrity and regulatory compliance.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical method for this compound quantification hinges on several factors, including the sample matrix, required sensitivity, and the presence of potential impurities. The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Specificity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound. The high sensitivity and specificity of GC-MS are key advantages, particularly for impurity profiling.
-
Principle of Operation: In GC, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing definitive identification and quantification.
-
Strengths:
-
High Sensitivity and Specificity: Capable of detecting and quantifying trace levels of the analyte and its impurities.
-
Excellent Separation Efficiency: Provides high-resolution separation of complex mixtures.
-
-
Considerations:
-
Derivatization: Due to the polar nature of the amine and hydroxyl groups, derivatization is often necessary to increase volatility and improve chromatographic peak shape. This adds an extra step to the sample preparation process.
-
Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet and column.
-
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
HPLC is a cornerstone of pharmaceutical analysis, offering broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.
A Senior Application Scientist's Guide to Characterizing Antibody Specificity for 1-Amino-4-(2-hydroxyethyl)piperazine Conjugates
In the development of antibody-based therapeutics and diagnostics, particularly those targeting small molecules, ensuring exquisite specificity is paramount. When a small molecule, or hapten, like 1-Amino-4-(2-hydroxyethyl)piperazine (AHEP) is the target, it must be conjugated to a larger carrier protein to elicit an immune response.[1][2] This process, however, creates a complex immunogen, presenting a significant challenge: generating antibodies that recognize the hapten of interest with high fidelity, without binding to the carrier protein or the linker used for conjugation.[3]
This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies for antibodies developed against AHEP-conjugates. We will delve into the rationale behind experimental design, present comparative data from key immunoassays, and provide detailed protocols to ensure the generation of trustworthy and reproducible results for researchers, scientists, and drug development professionals.
The Immunological Challenge: Specificity vs. Cross-Reactivity
This compound is a piperazine derivative containing both amino and hydroxyl functional groups, making it a versatile building block in pharmaceutical synthesis.[4] To generate antibodies against such a small molecule, it is rendered immunogenic by coupling it to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][5] The immune system may then produce a polyclonal repertoire of antibodies recognizing:
-
The hapten (AHEP) itself.
-
The linker used for conjugation.
-
The carrier protein (e.g., KLH).
-
A conformational epitope formed by the combination of the hapten and linker.
An ideal antibody for a specific assay will bind exclusively to the AHEP molecule. Cross-reactivity occurs when the antibody binds to unintended targets, such as the linker, the carrier, or structurally similar molecules.[6][7][8] This can lead to false-positive results, reduced assay sensitivity, and inaccurate quantification.[3] Therefore, a systematic evaluation of antibody binding against a panel of potential cross-reactants is a critical validation step.
Section 1: Experimental Design & Strategy
A robust cross-reactivity study is built on a foundation of well-characterized reagents and a multi-pronged analytical approach. The overall strategy involves synthesizing the necessary conjugates and then challenging the developed antibody with a panel of control and competitor molecules across various platforms.
Synthesis of Immunizing and Screening Conjugates
The choice of carrier protein is a critical experimental decision. A common strategy is to use different carrier proteins for immunization and for screening to minimize the selection of carrier-specific antibodies.
-
Immunizing Conjugate (e.g., AHEP-KLH): KLH is a large, highly immunogenic protein, making it an excellent choice for eliciting a strong immune response against the conjugated hapten.[5]
-
Screening Conjugate (e.g., AHEP-BSA): BSA is a cost-effective and readily available protein. Using a different carrier for screening assays (like ELISA) helps to identify antibodies that are specific to the AHEP hapten, rather than the KLH carrier used for immunization.
The conjugation process itself requires careful optimization and characterization to ensure a consistent hapten-to-carrier ratio, which can influence the resulting immune response.[5][9]
Caption: Workflow for the synthesis and purification of AHEP-carrier protein conjugates.
Panel of Cross-Reactivity Reagents
To thoroughly assess specificity, the antibody must be tested against a carefully selected panel of molecules. This panel should include:
-
Positive Control: The target screening conjugate (e.g., AHEP-BSA).
-
Carrier Control: The unconjugated carrier protein used for screening (e.g., BSA).
-
Hapten Control: Free this compound.
-
Structural Analogs: Molecules with similar structures to AHEP to check for binding to the broader piperazine family. Examples include:
-
Linker Control: If possible, the linker molecule alone or conjugated to a non-target molecule.
Caption: Logical relationship for assessing antibody specificity and cross-reactivity.
Section 2: Comparative Analysis Using Immunoassays
No single assay can tell the whole story. A multi-platform approach provides the most comprehensive understanding of an antibody's binding profile. Here, we compare two powerful techniques: Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a highly effective method for quantifying small molecules and assessing the cross-reactivity of anti-hapten antibodies.[13][14][15] The principle relies on the competition between the free hapten (or its analogs in the sample) and a fixed amount of hapten-conjugate (coated on the plate) for a limited number of antibody binding sites. A lower signal indicates higher affinity of the antibody for the free competitor molecule.
Interpretation: The results are typically expressed as percent cross-reactivity, calculated from the concentrations of the target hapten and the competitor required to cause 50% inhibition of the maximal signal (IC50).
Percent Cross-Reactivity = (IC50 of AHEP / IC50 of Competitor) x 100%
| Competitor Molecule | IC50 (nM) | % Cross-Reactivity | Interpretation |
| This compound (AHEP) | 50 | 100% | Target Analyte |
| 1-(2-Aminoethyl)piperazine | 5,000 | 1% | Low Cross-Reactivity |
| 1,4-Bis(2-hydroxyethyl)piperazine | > 10,000 | <0.5% | Negligible Cross-Reactivity |
| Bovine Serum Albumin (BSA) | No Inhibition | 0% | No Carrier Binding |
| Unrelated Piperazine Derivative | > 10,000 | <0.5% | Negligible Cross-Reactivity |
This is example data and will vary based on the specific antibody.
The data clearly indicates that the antibody is highly specific for AHEP, with minimal recognition of structurally similar molecules and no binding to the carrier protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on molecular interactions, including binding affinity (KD), and association (ka) and dissociation (kd) rates.[16][17][18] For cross-reactivity studies, the antibody is typically captured on the sensor chip surface, and the panel of potential cross-reactants (analytes) are flowed over the surface one by one.[19][20]
Interpretation: A binding event is detected as a change in the response units (RU). The magnitude of the response and the shape of the resulting sensorgram provide detailed information about the interaction. A high-affinity interaction is characterized by a rapid association phase and a slow dissociation phase.
| Analyte Flowed Over Antibody | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) | Interpretation |
| AHEP-BSA Conjugate | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ (1.3 nM) | High-Affinity, Specific Binding |
| 1-(2-Aminoethyl)piperazine-BSA | No Binding Detected | N/A | N/A | No Cross-Reactivity |
| 1,4-Bis(2-hydroxyethyl)piperazine-BSA | No Binding Detected | N/A | N/A | No Cross-Reactivity |
| Bovine Serum Albumin (BSA) | No Binding Detected | N/A | N/A | No Carrier Binding |
This is example data. For small molecules, direct binding can be difficult to measure via SPR, hence the use of BSA conjugates for this illustrative table.
The SPR data corroborates the ELISA findings, demonstrating in real-time that the antibody's binding is restricted to the AHEP-conjugate, with no detectable interaction with analogs or the carrier protein alone.
Section 3: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following detailed protocols are provided.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the specificity of an anti-AHEP antibody by measuring its ability to bind to AHEP-BSA in the presence of various competing molecules.
Caption: Step-by-step workflow for the competitive ELISA protocol.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of AHEP-BSA conjugate at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Cover and incubate overnight at 4°C.[21]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (3% BSA in PBS) and incubating for 1-2 hours at 37°C.[15]
-
Competition Step:
-
Prepare serial dilutions of the competitor molecules (free AHEP, analogs) in standard dilution buffer (1% BSA in PBS).
-
Prepare a fixed, pre-determined optimal concentration of the primary anti-AHEP antibody.
-
In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the fixed antibody solution. Incubate this mixture for 1 hour at 37°C.[21]
-
-
Incubation: Wash the blocked plate three times. Transfer 100 µL of the antibody/competitor mixtures into the corresponding wells of the AHEP-BSA coated plate. Incubate for 90 minutes at 37°C.[21]
-
Secondary Antibody: Wash the plate three times. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in wash buffer according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate five times. Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-20 minutes.[21]
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competitor in the solution.[22]
Conclusion
The rigorous evaluation of antibody specificity is a non-negotiable step in the development of reliable immunoassays and therapeutics. For antibodies targeting small molecule haptens like this compound, a comprehensive cross-reactivity assessment is essential to validate their performance. By employing a multi-assay approach, particularly combining the quantitative power of competitive ELISA with the real-time kinetic insights of SPR, researchers can build a complete and trustworthy profile of their antibody. The methodologies and comparative frameworks presented in this guide provide a robust pathway to confidently select and validate highly specific antibodies, ensuring the accuracy and integrity of downstream applications.
References
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. Retrieved from [Link]
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SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. Retrieved from [Link]
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Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved from [Link]
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Li, M., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. Analytical Methods, 16(28). Retrieved from [Link]
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Pearson, M. J., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1317-1319. Retrieved from [Link]
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Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]
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Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from [Link]
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Anfossi, L., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors, 8(4), 115. Retrieved from [Link]
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Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. Retrieved from [Link]
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Antibodies.com. (2024). ELISA: The Complete Guide. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
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Willis, L. F., et al. (2024). Biophysical Analysis of Therapeutic Antibodies in the Early Development Pipeline. Biologics: Targets and Therapy, 18, 121-140. Retrieved from [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
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Icosagen. (n.d.). Antibody Development Services. Retrieved from [Link]
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Cytiva Life Sciences. (2025). What is surface plasmon resonance (SPR)?. Retrieved from [Link]
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Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Retrieved from [Link]
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de la Torre, L. G., & Shawn, M. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences, 25(11), 6098. Retrieved from [Link]
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Informa Connect Life Sciences. (2014). Generation of Bispecific Antibodies via Fab-arm Exchange. Retrieved from [Link]
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Creative Biolabs. (n.d.). Custom Protein-Small Molecule Conjugation Service. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1-Amino-4-(2-hydroxyethyl)piperazine Derivatives
Introduction
1-Amino-4-(2-hydroxyethyl)piperazine and its derivatives are valuable building blocks in medicinal chemistry and drug development.[1] The presence of a primary amino group, a tertiary amine within the piperazine ring, and a hydroxyl group provides multiple points for molecular diversification, making this scaffold attractive for the synthesis of compounds with a wide range of biological activities. Given its importance, the development of efficient and scalable synthetic routes to this key intermediate is of significant interest to researchers in both academic and industrial settings.
This guide provides a head-to-head comparison of the most common synthetic strategies for the preparation of this compound, offering a detailed analysis of the methodologies, experimental data from analogous transformations, and a critical evaluation of the strengths and weaknesses of each approach.
Route 1: N-Amination of 1-(2-hydroxyethyl)piperazine
This is arguably the most direct and widely employed strategy, starting from the commercially available and relatively inexpensive 1-(2-hydroxyethyl)piperazine. The synthesis involves a two-step sequence: N-nitrosation followed by the reduction of the resulting nitrosamine.
Causality Behind Experimental Choices
The N-amination of a secondary amine cannot be achieved directly. Therefore, a two-step process is necessary. The introduction of a nitroso group (-N=O) at the nitrogen atom, followed by its reduction, is a classic and effective method for forming an N-amino group (a hydrazine derivative). Sodium nitrite is the most common and cost-effective nitrosating agent for this transformation, and it is typically used under acidic conditions to generate the active nitrosating species, nitrous acid (HNO₂).
The subsequent reduction of the N-nitroso group to an amino group requires a reducing agent that is selective for the N-N bond and does not cleave it. Common choices include metal-acid combinations like zinc in acetic acid or catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions, yield, and work-up procedure.
Experimental Protocols
Step 1: Synthesis of 1-Nitroso-4-(2-hydroxyethyl)piperazine
-
Materials: 1-(2-hydroxyethyl)piperazine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dichloromethane (or other suitable organic solvent), Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve 1-(2-hydroxyethyl)piperazine in water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid to the solution while maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the acidic piperazine solution, ensuring the temperature remains between 0-5 °C. The reaction is typically exothermic.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Nitroso-4-(2-hydroxyethyl)piperazine.
-
Step 2: Reduction of 1-Nitroso-4-(2-hydroxyethyl)piperazine to this compound
Method A: Reduction with Zinc/Acetic Acid
-
Materials: 1-Nitroso-4-(2-hydroxyethyl)piperazine, Zinc dust, Acetic Acid, Sodium Hydroxide (NaOH), Dichloromethane.
-
Procedure:
-
Dissolve the crude 1-Nitroso-4-(2-hydroxyethyl)piperazine in glacial acetic acid and cool the solution to 10-15 °C.
-
Slowly add zinc dust to the solution in portions, maintaining the temperature below 40 °C.[2]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Carefully basify the filtrate with a concentrated sodium hydroxide solution to a pH > 12, keeping the temperature low with an ice bath.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Method B: Catalytic Hydrogenation
-
Materials: 1-Nitroso-4-(2-hydroxyethyl)piperazine, Palladium on Carbon (Pd/C, 5-10 mol%), Methanol (or Ethanol), Hydrogen gas.
-
Procedure:
-
Dissolve the crude 1-Nitroso-4-(2-hydroxyethyl)piperazine in methanol or ethanol in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 4-8 hours.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Visualizing the Pathway
Caption: Synthetic pathway for Route 1: N-Amination of 1-(2-hydroxyethyl)piperazine.
Route 2: Alkylation of 1-Aminopiperazine
An alternative approach involves starting with commercially available 1-aminopiperazine and introducing the 2-hydroxyethyl group onto the N4 position. This can be achieved through nucleophilic substitution with a suitable electrophile.
Causality Behind Experimental Choices
1-Aminopiperazine has two nitrogen atoms with different nucleophilicities. The N4 nitrogen is a secondary amine, while the N1 nitrogen is part of a hydrazine moiety. In general, the secondary amine at the N4 position is more nucleophilic and less sterically hindered, making it the primary site of alkylation. The choice of the alkylating agent is critical. 2-Chloroethanol is a common and effective reagent for this purpose. Ethylene oxide can also be used, offering the advantage of not producing a halide byproduct. However, its gaseous nature and high reactivity require more specialized handling.
Experimental Protocols
Method A: Alkylation with 2-Chloroethanol
-
Materials: 1-Aminopiperazine, 2-Chloroethanol, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N), a polar aprotic solvent (e.g., Acetonitrile or DMF).
-
Procedure:
-
Dissolve 1-aminopiperazine and the base in the chosen solvent.
-
Slowly add 2-chloroethanol to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Method B: Reaction with Ethylene Oxide
-
Materials: 1-Aminopiperazine, Ethylene Oxide, a protic solvent (e.g., Methanol or Water).
-
Procedure:
-
Dissolve 1-aminopiperazine in the solvent in a pressure-rated vessel.
-
Cool the solution to 0-5 °C.
-
Carefully introduce a controlled amount of ethylene oxide into the reaction vessel.[4]
-
Seal the vessel and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.
-
After the reaction is complete, carefully vent any unreacted ethylene oxide.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation.
-
Visualizing the Pathway
Caption: Synthetic pathways for Route 2: Alkylation of 1-Aminopiperazine.
Head-to-Head Comparison
| Feature | Route 1: N-Amination | Route 2: Alkylation of 1-Aminopiperazine |
| Starting Material | 1-(2-hydroxyethyl)piperazine | 1-Aminopiperazine |
| Number of Steps | 2 | 1 |
| Key Reagents | Sodium nitrite, reducing agent (e.g., Zn/AcOH or H₂/Pd-C) | 2-Chloroethanol or Ethylene oxide, Base |
| Purity of Final Product | Can be high, but may require purification to remove byproducts from the reduction step. | May require careful control of stoichiometry to avoid dialkylation. Purification is often necessary. |
| Scalability | Generally scalable, with considerations for the handling of potentially hazardous reagents (nitrosamines). | Scalable, but the use of ethylene oxide requires specialized equipment. |
| Safety Considerations | Formation of a potentially carcinogenic N-nitroso intermediate. Use of flammable hydrogen gas in catalytic hydrogenation. | 2-Chloroethanol is toxic. Ethylene oxide is a flammable and toxic gas. |
| Cost-Effectiveness | Starting material is generally inexpensive. Reagents are common and relatively low-cost. | Starting material can be more expensive than 1-(2-hydroxyethyl)piperazine. |
Discussion and Recommendations
Both synthetic routes offer viable pathways to this compound. The choice of the most appropriate route will depend on several factors, including the scale of the synthesis, the available equipment, and safety considerations.
Route 1 (N-Amination) is often preferred for its straightforward nature and the use of readily available and inexpensive starting materials. The two-step process is well-established in the literature for analogous compounds, providing a reliable foundation for its application to this specific target. However, the formation of an N-nitroso intermediate is a significant drawback due to its potential carcinogenicity, necessitating careful handling and containment procedures. The choice of reducing agent in the second step also offers flexibility; catalytic hydrogenation is often cleaner and provides higher yields, but requires specialized hydrogenation equipment. The zinc/acetic acid reduction is a viable alternative that can be performed in standard laboratory glassware.
Route 2 (Alkylation of 1-Aminopiperazine) has the advantage of being a single-step process. However, the starting material, 1-aminopiperazine, is generally more expensive than 1-(2-hydroxyethyl)piperazine. A key challenge in this route is achieving selective mono-alkylation at the N4 position. Over-alkylation to form the dialkylated product is a potential side reaction that can reduce the yield and complicate purification. The use of ethylene oxide is an attractive option from an atom-economy perspective, but its hazardous nature makes it less suitable for standard laboratory settings and requires specialized industrial infrastructure. Alkylation with 2-chloroethanol is a more practical alternative for lab-scale synthesis but still requires careful control of reaction conditions to maximize selectivity.
References
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- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents.
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
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Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
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N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed. Available at: [Link]
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Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH. Available at: [Link]
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Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
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Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Catalyst and amination process for the synthesis of piperazine from ethylene glycol - ResearchGate. Available at: [Link]
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Direct electrophilic N‐alkylation of piperazine under controlled... - ResearchGate. Available at: [Link]
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The reaction of ethylene oxide with some proteins, amino acids and vitamins - VTechWorks. Available at: [Link]
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Is there any synthesis method available for the preparation of 1-Amino Piperazine? - ResearchGate. Available at: [Link]
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Ethylene oxide - Wikipedia. Available at: [Link]
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(PDF) Derivatized Oxopiperazine Rings from Amino Acids - ResearchGate. Available at: [Link]
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Safety Operating Guide
1-Amino-4-(2-hydroxyethyl)piperazine: Disposal & Handling Protocol
[1][2][3]
Executive Hazard Assessment
Before initiating any disposal workflow, the chemical nature of this compound (often abbreviated as AHEP or 1-Piperazineethanol ) must be understood to prevent immediate injury or regulatory violation.[1]
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 103-76-4 | Unique identifier for waste manifests.[1][2] |
| pH (10% aq) | > 11.0 (Strong Base) | Corrosive Hazard (RCRA D002). Causes irreversible eye damage.[1] |
| Flash Point | ~135°C (275°F) | Not classified as Ignitable (D001) unless mixed with solvents.[1] |
| Reactivity | Secondary/Tertiary Amine | Nitrosamine Precursor. NEVER mix with nitrites, nitric acid, or nitrosating agents.[1] |
| Material Compatibility | Corrodes Copper/Zinc | Use HDPE or Glass containers only.[1] Avoid metal fittings. |
Pre-Disposal Segregation & Storage
Proper segregation is the first line of defense against accidental laboratory fires or toxic gas generation.
-
Primary Segregation: Store AHEP waste in the Alkaline (Base) waste stream.
-
Strict Isolation:
-
Do NOT mix with Acids: Exothermic neutralization can cause thermal runaway or boiling in closed containers.
-
Do NOT mix with Oxidizers: Reaction with peroxides or nitrates can be violent.
-
Do NOT mix with Nitrosating Agents: Risk of forming N-nitrosamines, which are potent carcinogens.
-
Container Selection:
-
Recommended: High-Density Polyethylene (HDPE) carboys.
-
Prohibited: Aluminum, Copper, or Galvanized Steel cans (amines attack these metals).
Disposal Decision Logic (Workflow)
The following decision tree illustrates the compliant pathways for disposing of AHEP based on concentration and contamination status.
Figure 1: Operational decision tree for AHEP disposal. Path A (Incineration) is the standard for industrial/research quantities to minimize environmental load.
Detailed Disposal Procedures
Method A: Off-Site Incineration (Recommended)
This is the safest method for pure stocks, reaction mixtures, or solvent-contaminated waste. It ensures complete thermal destruction of the amine.
-
Waste Classification: Classify as RCRA D002 (Corrosive) if pH ≥ 12.5.[3]
-
Packaging: Place liquid in a DOT-approved HDPE drum or carboy.
-
Labeling:
-
Manifesting: Contract a licensed hazardous waste hauler for transport to a TSDF (Treatment, Storage, and Disposal Facility) for incineration.
Method B: Elementary Neutralization (Conditional)
Use this method ONLY for small, dilute aqueous quantities (<1 Liter, <5% concentration) AND if your facility holds a permit for drain disposal of neutralized organics.
Expert Insight: Direct drain disposal of amines contributes to high Biological Oxygen Demand (BOD) and can be toxic to nitrifying bacteria in wastewater treatment plants. Check local municipal codes before proceeding.
Protocol:
-
Preparation: Place the dilute amine solution in a beaker within a fume hood. Place the beaker in an ice bath to manage heat of neutralization.
-
Acid Selection: Use dilute Hydrochloric Acid (1M HCl) or Sulfuric Acid (1M H2SO4). Do not use Nitric Acid.
-
Titration: Slowly add acid while stirring. Monitor temperature; do not exceed 40°C.
-
Validation: Use a calibrated pH meter (not just paper) to verify the final pH is between 6.0 and 9.0 .
-
Disposal: Flush down the sanitary sewer with 20 volumes of water.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent skin burns and inhalation of vapors.
Spill Logic:
-
Evacuate & Ventilate: Clear the area. AHEP has low vapor pressure but can form aerosols.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.
-
Containment:
-
Do NOT use sawdust or paper towels. (Combustible materials + Amines = Fire Risk).
-
Use: Vermiculite, dry sand, or commercial "Base Neutralizing" spill pads.
-
-
Cleanup:
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 66946, 1-(2-Hydroxyethyl)piperazine. PubChem.[7] [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[3] EPA.gov. [Link]1]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine. Fisher Scientific. ]">https://www.fishersci.com[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. 1-(2-Hydroxyethyl)piperazine CAS#: 103-76-4 [m.chemicalbook.com]
- 3. pwaste.com [pwaste.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
Personal protective equipment for handling 1-Amino-4-(2-hydroxyethyl)piperazine
Executive Summary: The Hazard Profile
Why This Matters: 1-Amino-4-(2-hydroxyethyl)piperazine (also known as 2-(1-Piperazinyl)ethanol) is not merely an irritant; it is a functionalized amine with significant corrosive and sensitizing properties.
Many researchers underestimate piperazine derivatives, treating them like standard organic bases. This is a critical error. The piperazine moiety is a known sensitizer (H317) . Repeated dermal exposure, even at sub-corrosive levels, can lead to permanent allergic contact dermatitis, effectively ending a researcher's ability to handle this class of compounds. Furthermore, as a Category 1B Corrosive (H314), it causes immediate, irreversible eye damage (H318).
Core Hazard Metrics:
| Hazard Class | GHS Code | Implication |
|---|---|---|
| Skin Corrosion | H314 (1B) | Causes severe burns. Necrosis can occur before pain is felt. |
| Eye Damage | H318 (1) | Risk of permanent blindness upon splash contact. |
| Sensitization | H317 | Induces immune response; subsequent exposures trigger severe reactions. |
Hierarchy of Controls: Engineering First
Before donning PPE, the environment must be secured. PPE is the last line of defense, not the first.
-
Primary Containment: All handling involving open vessels must occur within a certified chemical fume hood.
-
Airflow Requirement: Maintain a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Vapor Management: While the vapor pressure is relatively low (viscous liquid/solid), heating this compound generates corrosive amine vapors that readily penetrate standard lab HVAC filters.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard 4-mil nitrile gloves are insufficient for prolonged contact with piperazine derivatives due to rapid permeation of amines through thin nitrile rubber.
A. Hand Protection: The "Double-Glove" Protocol
For this compound, I mandate a Double-Gloving Strategy to balance dexterity with chemical resistance.
| Layer | Material Specification | Function |
| Inner Layer (Barrier) | Silver Shield® / 4H® (Laminate) | Impermeable. Provides >8 hours breakthrough time against amines. |
| Outer Layer (Sacrificial) | Extended Cuff Nitrile (≥ 6 mil) | Mechanical Protection. Protects the inner liner from tears and provides grip. |
-
Protocol: Inspect the inner laminate glove for pinholes by trapping air and squeezing. Don the nitrile glove over the laminate. If the outer nitrile glove is splashed, strip and replace it immediately. The inner glove remains your primary chemical barrier.
B. Eye & Face Protection[1][2][3][4]
-
Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+).
-
Prohibited: Standard safety glasses. They offer zero protection against liquid aerosols or splashes that can track around the lens.
-
High-Volume Handling (>50 mL): Add a Face Shield over the goggles.
C. Respiratory Protection
-
Routine Use: Not required if working in a functional fume hood.
-
Spill/Outside Hood: Full-face respirator with ABEK cartridges (specifically Type K for Ammonia/Amines).
Operational Workflow & Logic
The following decision logic dictates PPE selection based on experimental scale.
Figure 1: Risk-based PPE selection logic. Note that heated reactions automatically trigger Level 2 protection regardless of volume due to increased vapor generation.
Step-by-Step Handling Protocol
-
Pre-Check: Verify fume hood flow. Place a secondary containment tray (polypropylene) in the hood.
-
Weighing:
-
This compound is often a viscous liquid or low-melting solid.
-
Use a disposable Pasteur pipette or spatula. Do not pour from the stock bottle; this causes drips that run down the bottle threads, creating a contamination hazard for the next user.
-
-
Transfer:
-
Keep the receiving vessel inside the hood.
-
If the substance has solidified, warm the container gently in a water bath (< 40°C) to liquefy. Never heat with a heat gun, as this creates localized hot spots and vapor plumes.
-
-
Decontamination:
-
Wipe all tools (spatulas) with a paper towel soaked in dilute acetic acid (vinegar) or citric acid inside the hood before removing them for washing. This neutralizes the amine residue.
-
Emergency Response & Disposal
Spill Response Logic
In the event of a spill, speed is secondary to safety. Do not rush.
Figure 2: Spill response workflow. Direct neutralization of bulk amine spills with strong acid is discouraged due to exothermic reaction risks.
Medical First Aid[4][5]
-
Skin Contact: Immediate flush with water for 15 minutes .[1] Do not use vinegar on skin burns; the heat of neutralization can worsen tissue damage. Use water only.
-
Eye Contact: Flush for 15 minutes while holding eyelids open.[2][1] Time is critical to prevent corneal opacity.
Waste Disposal[1][3][5][6][7][8]
-
Classification: Hazardous Organic Waste (Basic/Amine).
-
Segregation: Never mix with acidic waste streams (e.g., waste sulfuric acid). This will cause a violent exothermic reaction and potential explosion.[3]
-
Container: High-density polyethylene (HDPE) carboys.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-(piperazin-1-yl)ethanol - Hazards.[4] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
